Benzyltrimethylammonium hydroxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 261034. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
benzyl(trimethyl)azanium;hydroxide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.H2O/c1-11(2,3)9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H2/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKBVBUGCNGSJJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1.[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14800-24-9 (Parent) | |
| Record name | Benzyltrimetylammonium hydroxide | |
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DSSTOX Substance ID |
DTXSID3044332 | |
| Record name | Benzyltrimethylammonium hydroxide | |
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Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear to light yellow liquid with an amine odor; Miscible in water; [MSDSonline] | |
| Record name | Benzyltrimethylammonium hydroxide | |
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CAS No. |
100-85-6 | |
| Record name | Benzyltrimethylammonium hydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-85-6 | |
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| Record name | Benzyltrimetylammonium hydroxide | |
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| Record name | Benzyltrimethylammonium hydroxide | |
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| Record name | Benzenemethanaminium, N,N,N-trimethyl-, hydroxide (1:1) | |
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| Record name | Benzyltrimethylammonium hydroxide | |
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| Record name | Benzyltrimethylammonium hydroxide | |
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| Record name | BENZYLTRIMETHYLAMMONIUM HYDROXIDE | |
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Foundational & Exploratory
An In-depth Technical Guide to Benzyltrimethylammonium Hydroxide (CAS 100-85-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyltrimethylammonium hydroxide (B78521) (CAS 100-85-6), also known as Triton B, is a quaternary ammonium (B1175870) salt that serves as a strong organic base.[1] It is typically handled as a colorless to slightly yellow solution in water or methanol.[1][2] This compound is a versatile and highly effective reagent in organic synthesis, widely recognized for its role as a phase-transfer catalyst, a strong base in various condensation and elimination reactions, and as a component in cleaning formulations for silicon wafers.[3][4] Its solubility in a broad range of organic solvents enhances its utility in diverse chemical applications.[3] This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols.
Core Properties of Benzyltrimethylammonium Hydroxide
The following tables summarize the key physical, chemical, and safety properties of this compound.
Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C10H17NO | [5][6] |
| Molecular Weight | 167.25 g/mol | [6][7] |
| Appearance | Clear, slightly yellow liquid | [4][5] |
| Melting Point | 80 °C | [5][8] |
| Boiling Point | 65 °C | [5][8] |
| Density | 1.059 g/mL at 25 °C | [5][9] |
| Refractive Index | n20/D 1.43 | [5] |
| Vapor Pressure | 0 Pa at 25 °C | [5] |
| Flash Point | 60 °F | [5] |
| Water Solubility | Miscible | [5] |
| Solubility | Miscible with alcohols, hydrocarbons, aromatic hydrocarbons, and halogenated solvents.[2][5][10] |
Chemical and Safety Properties
| Property | Value | Source(s) |
| CAS Number | 100-85-6 | [4][5] |
| pH | 12 (20°C in H2O, undiluted) | [5] |
| Storage Temperature | Store below +30°C | [5][11] |
| Sensitivity | Air Sensitive | [5] |
| Hazard Codes | C, T, F | [4] |
| Hazard Statements | H225, H301 + H311 + H331, H314 | [6] |
| Signal Word | Danger | [6] |
| WGK Germany | 1 | [4] |
| RTECS | BO8575000 | [4] |
| Hazard Class | 8 | [4] |
| Packing Group | II | [4] |
Applications in Organic Synthesis
This compound is a cornerstone reagent in a variety of organic transformations due to its strong basicity and phase-transfer catalytic activity.
Phase-Transfer Catalysis
As a phase-transfer catalyst, this compound facilitates reactions between reactants in immiscible phases, typically an aqueous and an organic phase.[2][4] The quaternary ammonium cation forms a lipophilic ion pair with an aqueous reactant anion, transporting it into the organic phase to react with the organic substrate.[12] This is particularly useful in alkylation, condensation, and substitution reactions.[13]
Aldol (B89426) Condensation and Dehydration Reactions
It serves as a strong organic base in aldol condensation reactions and base-catalyzed dehydration reactions.[4][11] For instance, it is used in the cross-aldol condensation of isobutyraldehyde (B47883) and formaldehyde (B43269) to produce hydroxypivaldehyde, a precursor to neopentyl glycol.[14]
Horner-Wadsworth-Emmons Olefination
This compound is also employed as a strong organic base in the Horner-Wadsworth-Emmons reaction to synthesize alkenes.[4][11]
Synthesis of Epoxides
This compound can be used as a base for the intramolecular Williamson ether synthesis of epoxides from halohydrins.[15][16]
Dehydrohalogenation Reactions
It is an effective base for dehydrohalogenation reactions, which involve the elimination of a hydrogen halide from a substrate to form an alkene.[17][18][19]
Experimental Protocols
Phase-Transfer Catalyzed O-Alkylation of a Phenol (B47542)
This protocol describes a general procedure for the O-alkylation of a phenol using this compound as a phase-transfer catalyst.
Materials:
-
Phenol derivative
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Toluene (or another suitable organic solvent)
-
Aqueous sodium hydroxide solution
-
This compound (as a 40% solution in water)
-
Stir plate and stir bar
-
Reaction vessel (e.g., round-bottom flask) with a reflux condenser
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the phenol derivative in toluene.[12]
-
Aqueous Phase Addition: Add the aqueous sodium hydroxide solution to the flask.[12]
-
Catalyst Addition: Introduce a catalytic amount of this compound (typically 5-10 mol%) to the biphasic mixture.[12]
-
Substrate Addition: While stirring vigorously, add the alkyl halide to the reaction mixture.[12]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100°C) and maintain vigorous stirring to ensure thorough mixing of the two phases.[20] Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[20]
-
Workup: Upon completion, cool the reaction mixture to room temperature.[12]
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water and then with brine to remove any remaining inorganic salts.[12]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[12]
-
Purification: Purify the crude product by a suitable method, such as column chromatography or distillation, to yield the pure ether.[12]
Dehydrohalogenation of an Alkyl Halide
This protocol outlines a general procedure for the dehydrohalogenation of an alkyl halide to synthesize an alkene.
Materials:
-
Alkyl halide (e.g., 2-bromobutane)
-
This compound (as a 40% solution in methanol)
-
Ethanol (or another suitable solvent)
-
Stir plate and stir bar
-
Reaction vessel with a reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the alkyl halide in ethanol.
-
Base Addition: Add a stoichiometric amount of this compound solution to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring.[21] The reaction progress can be monitored by GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Isolation: Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Drying and Concentration: Dry the organic extract over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting alkene by distillation if it is a liquid.
Synthesis of an Epoxide from a Halohydrin
This protocol details the synthesis of an epoxide from a halohydrin via intramolecular cyclization.
Materials:
-
Halohydrin (e.g., 2-chloro-1-phenylethanol)
-
This compound solution
-
A suitable solvent (e.g., tetrahydrofuran (B95107) or methanol)
-
Stir plate and stir bar
-
Reaction vessel
Procedure:
-
Reaction Setup: Dissolve the halohydrin in the chosen solvent in a reaction flask equipped with a magnetic stir bar.
-
Base Addition: Slowly add one equivalent of this compound solution to the reaction mixture at room temperature.[16]
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Workup: Quench the reaction with water and extract the epoxide with an organic solvent.
-
Drying and Concentration: Dry the organic layer, filter, and concentrate to obtain the crude epoxide.
-
Purification: Purify the epoxide by column chromatography or distillation.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CAS 100-85-6: this compound [cymitquimica.com]
- 3. sacheminc.com [sacheminc.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound CAS#: 100-85-6 [m.chemicalbook.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. This compound | C10H16N.HO | CID 66854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS 100-85-6 Triton B - Buy this compound, CAS 100-85-6, Triton B Product on Nanjing Uni-tech Metalwork Company Ltd. [bosschemical.com]
- 9. haihangchem.com [haihangchem.com]
- 10. This compound, 40% w/w aq. soln. | Fisher Scientific [fishersci.ca]
- 11. This compound | 100-85-6 [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. crdeepjournal.org [crdeepjournal.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. transformationtutoring.com [transformationtutoring.com]
- 17. Illustrated Glossary of Organic Chemistry - Dehydrohalogenation [chem.ucla.edu]
- 18. What is dehydrohalogenation reaction? - askIITians [askiitians.com]
- 19. Key Notes on Dehydrohalogenation and Related Reactions [unacademy.com]
- 20. benchchem.com [benchchem.com]
- 21. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Benzyltrimethylammonium Hydroxide
This guide provides a comprehensive overview of the chemical and physical properties of benzyltrimethylammonium (B79724) hydroxide (B78521), its applications in scientific research and drug development, and a representative experimental workflow.
Core Chemical and Physical Properties
Benzyltrimethylammonium hydroxide, also known as Triton B, is a quaternary ammonium (B1175870) salt that serves as a potent organic base.[1][2] It is commonly handled as a solution in water or methanol (B129727) and typically appears as a colorless to light yellow liquid.[2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₇NO[1][5][6] |
| Molecular Weight | 167.25 g/mol [1][5][7] |
| CAS Number | 100-85-6[1][3] |
| Appearance | Colorless to light yellow transparent liquid[3] |
| Density | Approximately 1.059 g/mL at 25°C[3][8] |
| Melting Point | -98°C[3] |
| Boiling Point | Approximately 65°C[3][8] |
| Flash Point | 60°F[3][8] |
| Solubility | Miscible with water, alcohols, and various organic solvents[5][8] |
Applications in Research and Development
This compound is a versatile reagent with numerous applications in organic synthesis, attributable to its strong basicity and utility as a phase-transfer catalyst.[2][3]
Key Applications:
-
Phase-Transfer Catalyst: It facilitates reactions between reactants in immiscible phases, which is crucial in various organic syntheses.[3][4]
-
Strong Organic Base: It is employed in a range of base-catalyzed reactions, including:
-
Molecular Sieve Template Agent: It can be used to direct the structure in the synthesis of porous materials.[3]
-
Electronic Industry: It is a component in formulations for cleaning silicon wafers.[5]
Representative Experimental Protocol: Aldol Condensation
The following is a generalized protocol for an aldol condensation reaction using this compound as a catalyst.
Objective: To synthesize an α,β-unsaturated carbonyl compound from an aldehyde or ketone.
Materials:
-
Aldehyde or ketone starting material
-
This compound (40% solution in methanol)
-
An appropriate organic solvent (e.g., toluene, methanol)
-
Quenching agent (e.g., dilute hydrochloric acid)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Apparatus for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: A solution of the carbonyl compound in the chosen solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Catalyst Addition: A catalytic amount of this compound solution is added dropwise to the stirred solution at a controlled temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, the reaction is quenched by the addition of a dilute acid. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent.
-
Purification: The crude product is purified by a suitable method, such as column chromatography or distillation, to yield the pure α,β-unsaturated carbonyl compound.
Visualizing Experimental and Logical Workflows
Diagram 1: General Experimental Workflow for a Catalyzed Reaction
A generalized workflow for a chemical synthesis reaction.
Diagram 2: Logical Flow for Phase-Transfer Catalysis
References
- 1. scbt.com [scbt.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. CAS 100-85-6: this compound [cymitquimica.com]
- 5. This compound | 100-85-6 [chemicalbook.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. This compound | C10H16N.HO | CID 66854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
Synthesis of Benzyltrimethylammonium Hydroxide from Benzyl Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Benzyltrimethylammonium (B79724) hydroxide (B78521) (BTAH), a versatile quaternary ammonium (B1175870) salt, from benzyl (B1604629) chloride. This document outlines the primary synthetic routes, including detailed experimental protocols, quantitative data, and visualizations of the reaction pathways and experimental workflows, to support researchers and professionals in the fields of chemistry and drug development.
Introduction
Benzyltrimethylammonium hydroxide, also known as Triton B, is a strong organic base with a wide range of applications in organic synthesis. It serves as a phase-transfer catalyst, a base in various condensation reactions, and a surfactant.[1][2] Its synthesis from readily available starting materials like benzyl chloride makes it an important reagent in both laboratory and industrial settings. This guide focuses on the multi-step synthesis commencing with the quaternization of trimethylamine (B31210) by benzyl chloride to yield benzyltrimethylammonium chloride, followed by the conversion of the chloride salt to the desired hydroxide.
Core Synthesis Principles
The synthesis of this compound from benzyl chloride is a two-stage process:
-
Quaternization of Trimethylamine: The synthesis begins with the nucleophilic attack of trimethylamine on benzyl chloride. The lone pair of electrons on the nitrogen atom of trimethylamine displaces the chloride ion from the benzylic carbon, forming a stable quaternary ammonium salt, Benzyltrimethylammonium chloride (BTMAC).[3]
-
Anion Exchange: The chloride anion of the BTMAC is then replaced with a hydroxide anion. Several methods can achieve this transformation, including electrolysis, ion exchange chromatography, and metathesis with a strong base. The choice of method often depends on the desired purity of the final product and the scale of the synthesis.
Experimental Protocols
This section details the experimental procedures for the synthesis of this compound, starting from benzyl chloride.
Step 1: Synthesis of Benzyltrimethylammonium Chloride
This protocol is adapted from established laboratory procedures for the quaternization of benzyl halides.[3][4]
Materials:
-
Benzyl chloride
-
Trimethylamine (gas or as a solution in ethanol (B145695)/THF)
-
Anhydrous Ethanol or Tetrahydrofuran (THF)
-
Diethyl ether
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Gas inlet tube (if using gaseous trimethylamine)
-
Dropping funnel (if using trimethylamine solution)
-
Apparatus for filtration under vacuum (Büchner funnel and flask)
-
Rotary evaporator
Procedure:
-
In a three-necked flask equipped with a reflux condenser, magnetic stirrer, and a gas inlet tube or dropping funnel, dissolve benzyl chloride (e.g., 3 moles, 379.5 g) in a suitable anhydrous solvent such as ethanol (750 g) or THF.[3][4]
-
Slowly introduce trimethylamine into the stirred solution. If using gaseous trimethylamine, bubble it through the solution. If using a solution (e.g., 33 wt% in ethanol), add it dropwise from the dropping funnel. An excess of trimethylamine (e.g., 1.5 equivalents) is typically used.[3]
-
The reaction is exothermic and should be cooled to maintain a temperature below 50°C.[4]
-
After the initial exothermic reaction subsides, continue to stir the mixture. The reaction can be stirred at room temperature for 24 hours or heated to a moderate temperature (e.g., 50°C) for 1 hour to ensure completion.[3][4]
-
Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product is triturated with diethyl ether to precipitate the white solid Benzyltrimethylammonium chloride.
-
The precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum.
Step 2: Conversion of Benzyltrimethylammonium Chloride to Hydroxide
Three primary methods for this conversion are detailed below, with electrolysis being a preferred industrial method for high-purity product.
This method, adapted from patent literature, provides high-purity this compound through continuous electrolysis in a three-chamber, two-membrane system.[5]
Equipment:
-
Three-chamber electrolysis cell with two cation exchange membranes
-
Anode and cathode (e.g., platinum-plated titanium)
-
DC power supply
-
Circulation pumps and filters
Procedure:
-
Prepare a 30-50% aqueous solution of Benzyltrimethylammonium chloride, which is fed into the anode chamber.[5]
-
The middle and cathode chambers are initially filled with a 5-30% aqueous solution of this compound.[5]
-
A direct current is applied across the electrodes with a current density of 800-2000 A/m². The electrolysis is typically conducted at a temperature between 25-70°C.[5]
-
Benzyltrimethylammonium cations migrate from the anode chamber, through the cation exchange membranes, into the middle and then the cathode chamber. Chloride ions are oxidized at the anode.
-
In the cathode chamber, water is reduced to hydroxide ions and hydrogen gas. The benzyltrimethylammonium cations combine with the newly formed hydroxide ions to produce this compound.
-
The concentration of the product in the cathode chamber is maintained by the continuous addition of water.
-
The final high-purity product is collected from the cathode chamber.
This method utilizes a strong base anion exchange resin to replace the chloride ions with hydroxide ions.
Materials:
-
Benzyltrimethylammonium chloride solution
-
Strong base anion exchange resin (hydroxide form)
-
Deionized water
-
Chromatography column
Procedure:
-
Prepare a column packed with a strong base anion exchange resin in the hydroxide form. The resin should be thoroughly washed with deionized water until the eluate is neutral.
-
Prepare an aqueous solution of Benzyltrimethylammonium chloride.
-
Pass the Benzyltrimethylammonium chloride solution through the prepared ion exchange column at a controlled flow rate.
-
As the solution passes through the resin, the chloride ions are exchanged for hydroxide ions.
-
Collect the eluate, which is now an aqueous solution of this compound.
-
The resin can be regenerated by washing with a strong base solution (e.g., NaOH) followed by deionized water. However, frequent regeneration can be a drawback of this method.[5]
This method involves the precipitation of an insoluble salt to drive the reaction.
Materials:
-
Benzyltrimethylammonium chloride
-
Potassium hydroxide
-
A suitable solvent (e.g., ethanol)
Procedure:
-
Dissolve Benzyltrimethylammonium chloride in a suitable solvent like ethanol.
-
In a separate container, prepare a solution of potassium hydroxide in the same solvent.
-
Slowly add the potassium hydroxide solution to the Benzyltrimethylammonium chloride solution with stirring.
-
A precipitate of potassium chloride will form.
-
The reaction mixture is stirred for a specified time to ensure complete reaction.
-
The precipitated potassium chloride is removed by filtration.
-
The filtrate, containing the this compound, is collected. The solvent can be removed under reduced pressure if a concentrated or solid product is desired.
-
A significant drawback of this method is the potential for contamination of the final product with residual potassium and chloride ions due to the solubility of potassium chloride in the solvent.[5]
Data Presentation
The following tables summarize the quantitative data associated with the synthesis of this compound.
Table 1: Reaction Conditions for the Synthesis of Benzyltrimethylammonium Chloride [3]
| Parameter | Method 1 | Method 2 |
| Starting Materials | Benzyl chloride, Trimethylamine (33% in EtOH) | Benzyl chloride, Trimethylamine (gas) |
| Solvent(s) | THF, Ethanol | Absolute Ethanol |
| Molar Ratio (Amine:Halide) | 1.5 : 1 | Varies (often excess amine) |
| Reaction Temperature | 20°C (Room Temperature) | < 50°C to Boiling |
| Reaction Time | 24 hours | 1 hour (at 50°C) to several hours (reflux) |
| Reported Yield | 98% | Not explicitly stated in all sources |
| Purification Method | Precipitation with Et₂O and washing | Recrystallization from alcohol/ether |
Table 2: Performance Data for the Electrolytic Synthesis of this compound [5]
| Parameter | Value |
| Initial BTMAC Concentration | 30 - 50% (aqueous solution) |
| Final BTAH Concentration | 5 - 30% (aqueous solution) |
| Operating Temperature | 25 - 70 °C |
| Current Density | 800 - 2000 A/m² |
| Product Conversion Rate | > 98% |
| Current Efficiency | 61 - 72% |
| Purity (Metal Ions) | < 20 ppb |
| Purity (Anions) | < 1 ppm |
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical transformations and experimental processes.
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of BTAH.
Conclusion
The synthesis of this compound from benzyl chloride is a well-established process. The initial quaternization reaction to form Benzyltrimethylammonium chloride proceeds with high yield. For the subsequent conversion to the hydroxide, the electrolytic method stands out for its ability to produce a high-purity product on an industrial scale, with excellent conversion rates and minimal ionic contamination. While ion exchange offers a viable laboratory-scale alternative, it may require frequent resin regeneration. The use of strong bases like potassium hydroxide is generally less favored due to challenges in achieving high purity. The protocols and data presented in this guide provide a solid foundation for researchers and professionals engaged in the synthesis and application of this important organic base.
References
- 1. CN103896781A - Preparation method of benzyltriethylammonium chloride - Google Patents [patents.google.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN104630818A - Method for preparing high-purity this compound by carrying out continuous electrolysis by virtue of three chambers and two membranes - Google Patents [patents.google.com]
An In-Depth Technical Guide to Benzyltrimethylammonium Hydroxide: Core Physical and Chemical Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyltrimethylammonium (B79724) hydroxide (B78521) (BTAH), also known commercially as Triton B, is a quaternary ammonium (B1175870) salt that serves as a potent organic base and a versatile phase-transfer catalyst.[1] Its unique combination of strong basicity, catalytic activity, and solubility in various organic media makes it an indispensable tool in synthetic organic chemistry, with notable applications in pharmaceutical and materials science. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of benzyltrimethylammonium hydroxide, including detailed experimental protocols for its synthesis and key applications, and visual representations of reaction mechanisms and workflows to support researchers in its effective and safe utilization.
Physical Characteristics
This compound is typically handled as a colorless to light yellow transparent liquid, usually in aqueous or methanolic solutions.[1][2] Commercial samples may present a faint fish-like odor, which is likely attributable to the hydrolysis-induced presence of trimethylamine (B31210).[1] The compound is hygroscopic and air-sensitive.[3] A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₀H₁₇NO | [1] |
| Molecular Weight | 167.25 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Melting Point | -98 °C | [3] |
| Boiling Point | 65 °C | [3] |
| Density | 1.059 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.43 | [3] |
| Flash Point | 15 °C | [3] |
| Solubility | Miscible with water, alcohols, and various hydrocarbons. | [3] |
Chemical Characteristics
The chemical utility of this compound is rooted in its strong basicity and its function as a phase-transfer catalyst. As a quaternary ammonium hydroxide, it is a strong, non-nucleophilic base capable of facilitating a wide range of base-catalyzed reactions.
Key Chemical Attributes:
-
Strong Organic Base: BTAH is a strong organic base used in a variety of reactions, including aldol (B89426) and nitroaldol (Henry) condensations, and as a base in the Horner-Wadsworth-Emmons olefination.[1][4]
-
Phase-Transfer Catalyst (PTC): Its amphiphilic nature, possessing a hydrophilic hydroxide anion and a lipophilic quaternary ammonium cation, allows it to transport hydroxide ions into organic phases, thereby catalyzing reactions between immiscible reactants.[4] This is particularly valuable in alkylation and condensation reactions.
-
Reactivity: It is incompatible with strong oxidizing agents and acids.[5] Thermal decomposition can lead to the release of toxic fumes, including nitrogen oxides (NOx) and ammonia (B1221849) (NH₃).
-
Applications in Synthesis: BTAH is employed in the synthesis of various organic compounds, including nitroalkanols, dithiocarbamates, and as a template agent in the synthesis of molecular sieves.[4][5][6]
A summary of its key chemical identifiers and properties is presented in Table 2.
Table 2: Chemical Identifiers and Properties
| Property | Value | References |
| CAS Number | 100-85-6 | [1] |
| IUPAC Name | Benzyl(trimethyl)azanium hydroxide | [1] |
| Synonyms | Triton B, Trimethylbenzylammonium hydroxide | [1] |
| pKa | Strong Base | |
| Canonical SMILES | C--INVALID-LINK--(C)CC1=CC=CC=C1.[OH-] | [3] |
| InChI Key | NDKBVBUGCNGSJJ-UHFFFAOYSA-M |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its application in key organic transformations.
Laboratory-Scale Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process: the quaternization of trimethylamine with benzyl (B1604629) chloride to form benzyltrimethylammonium chloride, followed by an anion exchange to introduce the hydroxide. The following protocol is adapted from a procedure for the synthesis of the corresponding ethoxide, with modifications for the hydroxide preparation.[7]
Step 1: Synthesis of Benzyltrimethylammonium Chloride
-
Reaction Setup: In a flask equipped with a stirrer and a gas inlet/outlet, dissolve benzyl chloride (3 moles) in anhydrous ethanol (B145695) (750 g).
-
Amine Addition: Flush the system with dry trimethylamine gas. Bubble the trimethylamine gas through the solution. The reaction is exothermic and should be cooled to maintain a temperature below 50°C.
-
Reaction Completion: After the initial exothermic reaction subsides, continue to maintain the solution at 50°C for 1 hour under a slight positive pressure of trimethylamine.
-
Isolation: Cool the reaction mixture to room temperature. The benzyltrimethylammonium chloride will precipitate. The product can be collected by filtration and washed with a cold solvent like diethyl ether.
Step 2: Anion Exchange to this compound
-
Ion Exchange Resin Preparation: A column is packed with a strong base anion exchange resin (hydroxide form). The resin should be thoroughly washed with deionized water until the eluent is neutral.
-
Elution: A solution of the synthesized benzyltrimethylammonium chloride in deionized water is passed slowly through the prepared ion exchange column.
-
Product Collection: The eluent containing this compound is collected.
-
Concentration: The concentration of the resulting solution can be determined by titration with a standard acid. The solution can be carefully concentrated under reduced pressure if a higher concentration is desired.
Nitroaldol (Henry) Condensation Catalyzed by BTAH
This protocol describes the efficient synthesis of nitroalkanols using a catalytic amount of this compound.[4]
-
Reactant Mixture: In a reaction vessel, combine the aldehyde (e.g., 3-nitrobenzaldehyde, 3.31 mmol) and the nitroalkane (e.g., nitroethane, 3.63 mmol).
-
Solvent Addition: Add water (5 mL) and tetrahydrofuran (B95107) (THF, 0.4 mL) to the mixture.
-
Catalyst Addition: Add one drop of a 40% aqueous solution of this compound at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC). For the example given, the reaction is complete in approximately 4 minutes.
-
Work-up: Upon completion, add excess water to the reaction mixture.
-
Extraction: Extract the aqueous layer with an organic solvent such as chloroform (B151607) (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography to yield the desired nitroalkanol.
Horner-Wadsworth-Emmons Olefination Using BTAH as a Base
This compound can be used as a strong base in the Horner-Wadsworth-Emmons (HWE) reaction to facilitate the formation of alkenes. While specific literature protocols detailing its use are sparse, the following general procedure can be adapted.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the phosphonate (B1237965) ester (1.2 equivalents) in an anhydrous aprotic solvent (e.g., THF) in a dry flask.
-
Deprotonation: Cool the solution to an appropriate temperature (e.g., -78°C or 0°C). Add a solution of this compound (1.2 equivalents) dropwise. Stir the mixture for 30-60 minutes to ensure complete formation of the phosphonate carbanion.
-
Carbonyl Addition: Add a solution of the aldehyde or ketone (1.0 equivalent) in the same anhydrous solvent dropwise to the reaction mixture.
-
Reaction: Allow the reaction to proceed at the chosen temperature, monitoring its progress by TLC. The reaction may require warming to room temperature.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Washing and Drying: Wash the combined organic layers with water and then brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.
Mechanism of Action: Phase-Transfer Catalysis
The efficacy of this compound as a phase-transfer catalyst is central to many of its applications. The mechanism involves the transport of the hydroxide anion from the aqueous phase to the organic phase, where it can act as a base.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Solubility of Benzyltrimethylammonium Hydroxide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyltrimethylammonium (B79724) hydroxide (B78521) (BTAH), also known by the trade name Triton B, is a quaternary ammonium (B1175870) salt that serves as a strong organic base.[1][2] It is widely utilized as a phase-transfer catalyst in organic synthesis, including in aldol (B89426) condensation and base-catalyzed dehydration reactions.[1][3] Its efficacy in various chemical transformations is significantly influenced by its solubility in the reaction medium. This technical guide provides a comprehensive overview of the solubility of benzyltrimethylammonium hydroxide in organic solvents, details experimental protocols for solubility determination, and presents a logical workflow for solvent selection.
Core Principles of Solubility
The solubility of this compound in organic solvents is governed by its ionic nature and the molecular structure of the solvent. As a quaternary ammonium salt, BTAH consists of a large, relatively nonpolar organic cation (benzyltrimethylammonium) and a small, highly polar anion (hydroxide). This amphiphilic character dictates its interaction with solvent molecules. Generally, its solubility is favored in polar solvents that can effectively solvate both the cation and the anion.
Qualitative Solubility Data
Table 1: Qualitative Solubility of this compound in Various Organic Solvent Classes
| Solvent Class | General Solubility | Specific Solvents Mentioned |
| Alcohols | Miscible[4][5][6] | Methanol[1], Ethanol[5] |
| Aromatic Hydrocarbons | Miscible[4][5][6] | Toluene, Benzene, Xylene |
| Halogenated Solvents | Miscible[4][5][6] | Dichloromethane, Chloroform |
| Hydrocarbons | Miscible[4][5][6] | General hydrocarbons |
| Ethers | Information not available | Tetrahydrofuran (THF) |
| Ketones | Information not available | Acetone |
| Water | Miscible[1] | - |
Experimental Protocol for Solubility Determination
Given the absence of specific quantitative data, researchers may need to determine the solubility of this compound in a particular solvent for their specific application. The following is a detailed gravimetric method for determining the solubility of a solid compound in an organic solvent.
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Anhydrous organic solvent of interest
-
Scintillation vials with caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.2 µm, solvent-compatible)
-
Syringes
-
Analytical balance
-
Pipettes
-
Drying oven or vacuum desiccator
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a pre-weighed scintillation vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired anhydrous organic solvent into the vial containing the solid.
-
Equilibration: Tightly cap the vial to prevent solvent evaporation. Place the vial in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C). Allow the mixture to equilibrate for an extended period (typically 24-48 hours) with continuous agitation to ensure saturation.
-
Phase Separation: After the equilibration period, cease agitation and allow the vial to stand undisturbed at the set temperature for at least 4 hours. This allows the excess, undissolved solid to settle at the bottom of the vial, leaving a clear supernatant.
-
Sample Withdrawal: Carefully withdraw a precise volume (e.g., 2.0 mL) of the clear supernatant using a syringe.
-
Filtration: Immediately pass the withdrawn supernatant through a 0.2 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any suspended solid particles, ensuring that only the dissolved solute is collected.
-
Solvent Evaporation: Place the vial containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Alternatively, a vacuum desiccator or rotary evaporator can be used for more sensitive compounds or high-boiling point solvents.
-
Mass Determination: Once the solvent has been completely removed, accurately weigh the vial containing the dried residue of this compound.
-
Calculation:
-
Mass of dissolved BTAH = (Final weight of vial + residue) - (Initial weight of empty vial)
-
Solubility (g/L) = (Mass of dissolved BTAH in g) / (Volume of supernatant withdrawn in L)
-
Data Reporting:
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
-
Report the solubility as the mean value ± standard deviation.
-
Clearly state the temperature at which the solubility was determined.
Visualization of Experimental and Logical Workflows
To aid in the conceptual understanding of the processes involved in solubility determination and solvent selection, the following diagrams are provided.
Conclusion
While precise quantitative data on the solubility of this compound in a broad array of organic solvents is sparse in the scientific literature, qualitative descriptions indicate its high solubility in polar organic solvents such as alcohols, aromatic hydrocarbons, and halogenated solvents. For applications requiring specific solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. The logical workflow for solvent selection further aids researchers in making informed decisions for optimizing reaction conditions in BTAH-mediated chemical processes.
References
An In-depth Technical Guide to the Mechanism of Action of Benzyltrimethylammonium Hydroxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyltrimethylammonium (B79724) hydroxide (B78521) (BTMH), also known as Triton B, is a quaternary ammonium (B1175870) salt that serves as a potent organic base and a versatile phase-transfer catalyst in a myriad of organic transformations.[1] Its efficacy stems from the synergistic interplay of a sterically accessible hydroxide ion and a lipophilic benzyltrimethylammonium cation. This guide elucidates the core mechanisms of action of BTMH, presenting its roles in fundamental organic reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to provide a comprehensive resource for laboratory and industrial applications.
Core Mechanisms of Action
Benzyltrimethylammonium hydroxide's utility in organic synthesis is primarily attributed to two distinct, yet often complementary, mechanisms of action: its function as a strong, organic-soluble base and its capacity to act as a phase-transfer catalyst.
Strong Organic Base
The hydroxide ion (OH⁻) associated with the benzyltrimethylammonium cation is a powerful Brønsted-Lowry base. Unlike inorganic bases such as sodium hydroxide or potassium hydroxide, BTMH exhibits excellent solubility in a wide range of organic solvents, which allows for homogenous reaction conditions in base-mediated transformations of organic substrates.[2] This property is crucial for facilitating a variety of pivotal carbon-carbon bond-forming reactions.
In the aldol (B89426) condensation, BTMH acts as a catalyst by deprotonating a carbonyl compound to generate a reactive enolate intermediate. This enolate then undergoes a nucleophilic attack on another carbonyl molecule, leading to the formation of a β-hydroxy carbonyl compound, which can subsequently dehydrate to yield an α,β-unsaturated carbonyl compound.[1][3]
Caption: Mechanism of BTMH-catalyzed Aldol Condensation.
BTMH is an effective base for the deprotonation of phosphonate (B1237965) esters in the Horner-Wadsworth-Emmons reaction, generating a stabilized phosphonate carbanion.[1] This nucleophile then reacts with an aldehyde or ketone to form an alkene. The use of BTMH has been reported to favor the formation of the (Z)-alkene isomer in certain cases, offering a valuable tool for stereoselective synthesis.[1]
Caption: Mechanism of BTMH-mediated HWE Reaction.
The Henry reaction involves the base-catalyzed C-C bond formation between a nitroalkane and a carbonyl compound. BTMH efficiently deprotonates the nitroalkane to form a nitronate anion, which then acts as a nucleophile. This reaction is of significant synthetic importance as the resulting β-nitro alcohol can be further transformed into other valuable functional groups.[4]
Caption: Mechanism of BTMH-catalyzed Henry Reaction.
Quantitative Data for BTMH as a Strong Organic Base
| Reaction | Substrates | Catalyst Loading | Solvent(s) | Time (min) | Temperature (°C) | Yield (%) | Z:E Ratio | Reference |
| Nitroaldol Condensation | 4-Nitrobenzaldehyde, Nitromethane | Catalytic | Excess | 4 | Room Temp | 98 | - | [4] |
| Nitroaldol Condensation | Benzaldehyde, Nitroethane | Catalytic | Excess | 15 | Room Temp | 92 | - | [4] |
| Nitroaldol Condensation | 3-Nitrobenzaldehyde, Nitropropane | Catalytic | Excess | 10 | Room Temp | 95 | - | [4] |
| Aldol Condensation | Isobutyraldehyde, Formaldehyde | 4.0 mol% | - | - | 20 | >96 (conv.) | - | [5] |
| HWE Reaction | Ethyl 2-(diphenylphosphono)propionate, Benzaldehyde | Stoichiometric | THF | - | -78 | - | 91:9 | [4] |
| HWE Reaction | Ethyl 2-(diphenylphosphono)propionate, Benzaldehyde | Stoichiometric | THF | - | -95 | - | 94:6 | [4] |
Phase-Transfer Catalyst (PTC)
Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[6] BTMH is an excellent phase-transfer catalyst due to its amphiphilic nature. The quaternary ammonium cation, with its benzyl (B1604629) and methyl groups, is lipophilic and soluble in the organic phase, while the hydroxide anion is hydrophilic and resides in the aqueous phase.[6]
The most widely accepted mechanism for the action of quaternary ammonium salts as phase-transfer catalysts is the Starks' extraction mechanism.
Starks' Extraction Mechanism:
-
Anion Exchange: In the aqueous phase, the BTMH cation ([C₆H₅CH₂N(CH₃)₃]⁺), denoted as Q⁺, exchanges its hydroxide anion (OH⁻) for a reactive anion (Y⁻) from an inorganic reagent (e.g., NaY). This forms a new ion pair, Q⁺Y⁻.
-
Phase Transfer: The newly formed ion pair, Q⁺Y⁻, being lipophilic, migrates across the phase boundary from the aqueous phase into the organic phase.
-
Reaction in the Organic Phase: In the organic phase, the anion Y⁻ is "naked" and highly reactive as it is not strongly solvated. This reactive anion then attacks the organic substrate (RX), leading to the formation of the product (RY) and a leaving group anion (X⁻).
-
Catalyst Regeneration: The Q⁺ cation now pairs with the leaving group anion to form Q⁺X⁻. This ion pair, due to its lipophilic character, remains in the organic phase until it can migrate back to the aqueous phase to restart the catalytic cycle by exchanging X⁻ for another Y⁻.[6]
Caption: Starks' Extraction Mechanism for Phase-Transfer Catalysis.
Experimental Protocols
The following are representative experimental protocols for key reactions utilizing this compound.
Nitroaldol (Henry) Reaction
This protocol is adapted from the work of Bandgar et al.[4]
-
Materials:
-
Aldehyde (1.0 mmol)
-
Nitroalkane (1.2 mmol)
-
This compound (40% aqueous solution, 1 drop)
-
Water (5 mL)
-
Tetrahydrofuran (THF) (0.4 mL)
-
Ethyl acetate (B1210297)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663)
-
-
Procedure:
-
To a stirred mixture of the aldehyde (1.0 mmol) and nitroalkane (1.2 mmol) in water (5 mL) and THF (0.4 mL), add one drop of a 40% aqueous solution of this compound at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 4 to 15 minutes.[4]
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether).
-
Aldol Condensation for the Synthesis of Tetraphenylcyclopentadienone
This protocol provides a general method for a BTMH-catalyzed aldol condensation.[2]
-
Materials:
-
Benzil (B1666583) (1.0 mmol)
-
1,3-Diphenylacetone (B89425) (1.0 mmol)
-
Triethylene glycol (solvent)
-
This compound (catalytic amount)
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a suitable reaction vessel, dissolve benzil and 1,3-diphenylacetone in triethylene glycol.
-
Add a catalytic amount of this compound to the solution.
-
Heat the reaction mixture with stirring. The reaction progress can be monitored by observing the formation of the deeply colored product.
-
Upon completion, cool the reaction mixture to allow for crystallization of the product.
-
Isolate the crude product by vacuum filtration.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol, to yield deep purple crystals.
-
Horner-Wadsworth-Emmons (HWE) Reaction
This protocol is a general procedure based on the conditions reported by Ando for Z-selective olefination.[4]
-
Materials:
-
Phosphonate ester (e.g., ethyl 2-(diphenylphosphono)propionate) (1.0 mmol)
-
This compound (40% in methanol) (1.0 mmol)
-
Aldehyde (e.g., benzaldehyde) (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the phosphonate ester (1.0 mmol) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the this compound solution (1.0 mmol) and stir the mixture for 15 minutes at -78 °C.
-
Add the aldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Allow the reaction to proceed at -78 °C, monitoring its progress by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel to isolate the (Z)- and (E)-alkene isomers and determine the Z:E ratio by ¹H NMR spectroscopy or gas chromatography.
-
Phase-Transfer Catalyzed O-Alkylation
This is a general protocol for the O-alkylation of a phenol (B47542) using BTMH as a phase-transfer catalyst.[6]
-
Materials:
-
Phenol (1.0 mmol)
-
Alkyl halide (e.g., benzyl bromide) (1.1 mmol)
-
This compound (5-10 mol%)
-
Aqueous sodium hydroxide solution (e.g., 50%)
-
Organic solvent (e.g., toluene, dichloromethane)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol (1.0 mmol) in the organic solvent.
-
Add the aqueous sodium hydroxide solution and the catalytic amount of this compound.
-
Add the alkyl halide (1.1 mmol) to the vigorously stirred biphasic mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and maintain vigorous stirring.
-
Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
Upon completion, cool the mixture to room temperature and add water to dissolve any inorganic salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation.
-
Degradation Pathways
The stability of the benzyltrimethylammonium cation is a critical consideration in its application, particularly under harsh basic conditions and elevated temperatures. The primary degradation pathways are nucleophilic substitution (SN2) and Hofmann elimination.
-
Nucleophilic Substitution (SN2): The hydroxide ion can act as a nucleophile and attack the benzylic carbon or one of the methyl carbons of the quaternary ammonium cation, leading to the formation of benzyl alcohol or methanol, and trimethylamine (B31210) or benzyldimethylamine, respectively.
-
Hofmann Elimination: In the presence of a strong base, a proton on the carbon beta to the nitrogen atom can be abstracted, leading to an E2 elimination reaction. For the benzyltrimethylammonium cation, this would involve abstraction of a proton from one of the methyl groups, which is not a typical Hofmann elimination pathway. However, for other quaternary ammonium hydroxides with longer alkyl chains containing beta-hydrogens, this is a significant degradation route. For BTMH itself, SN2 is the more predominant degradation pathway.
Caption: Degradation pathways of the benzyltrimethylammonium cation.
Conclusion
This compound is a powerful and versatile reagent in organic synthesis, primarily functioning as a strong organic base and a phase-transfer catalyst. Its ability to facilitate a wide range of reactions, including aldol condensations, Horner-Wadsworth-Emmons olefinations, and nitroaldol reactions, underscores its importance in the construction of complex molecular architectures. The detailed mechanistic understanding and experimental protocols provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of BTMH in their endeavors.
References
Thermal stability and decomposition of Benzyltrimethylammonium hydroxide
An In-depth Technical Guide on the Thermal Stability and Decomposition of Benzyltrimethylammonium (B79724) Hydroxide (B78521)
Introduction
Benzyltrimethylammonium hydroxide (BTMAH), also known as Triton B, is a quaternary ammonium (B1175870) salt with the chemical formula C₆H₅CH₂N(CH₃)₃OH. It functions as a strong, organic-soluble base and is widely employed in various industrial and laboratory settings. Its utility as a phase transfer catalyst, a structure-directing agent in zeolite synthesis, and a base in organic synthesis, such as in aldol (B89426) condensations and dehydrohalogenations, is well-established.[1][2][3] The efficacy and safety of BTMAH in these applications are intrinsically linked to its thermal stability. This guide provides a comprehensive overview of the thermal degradation of this compound, focusing on its decomposition pathways, influencing factors, and the experimental methods used for its characterization.
Thermal Decomposition Pathways
The thermal degradation of this compound in the presence of hydroxide ions (OH⁻) is a complex process primarily governed by two competing reaction mechanisms: Nucleophilic Substitution (S_N2) and Hofmann Elimination.[4][5] The prevalence of each pathway is influenced by factors such as temperature, concentration, and the solvent system.[4]
Nucleophilic Substitution (S_N2)
Nucleophilic substitution is a major degradation route for the benzyltrimethylammonium (BTMA) cation.[4] The hydroxide ion, acting as a nucleophile, can attack two electrophilic sites on the cation: the benzylic carbon and the methyl carbons.
-
Attack on Benzylic Carbon: The S_N2 attack on the carbon of the benzyl (B1604629) group results in the cleavage of the carbon-nitrogen bond, yielding benzyl alcohol and trimethylamine.[6]
-
Attack on Methyl Carbon: Alternatively, the hydroxide ion can attack one of the methyl carbons, leading to the formation of methanol (B129727) and benzyldimethylamine.[6][7]
Hofmann Elimination
Hofmann elimination is another significant degradation pathway for quaternary ammonium hydroxides.[4][5] This reaction involves the abstraction of a β-hydrogen by a base, leading to the formation of an alkene and a tertiary amine.[4] In the case of the BTMA cation, this pathway is less straightforward than for alkylammonium cations with available β-hydrogens on longer alkyl chains. However, degradation via ylide intermediates, which can be considered related to elimination processes, has been reported for similar cations.[6][7] This can lead to rearrangement reactions, such as the Stevens rearrangement, further diversifying the degradation products.[6]
Ylide Formation
A related mechanism involves the abstraction of a proton from a methyl group by the hydroxide ion to form an ylide intermediate and a water molecule.[7] This highly reactive ylide can then undergo subsequent reactions, including rearrangements, to form various degradation products.[6]
Below is a diagram illustrating the primary S_N2 decomposition pathways.
Factors Influencing Thermal Stability
The rate and mechanism of BTMAH decomposition are highly sensitive to several experimental conditions.
-
Temperature : Temperature is a critical accelerator for degradation.[4] As the temperature increases, the rates of both S_N2 and Hofmann elimination reactions increase significantly.[4] Experimental studies have demonstrated a clear correlation between higher temperatures and faster degradation, with meaningful degradation rates observed above 120°C.[6][8] For instance, at 80°C in 2M KOH, BTMAH is relatively stable with a reported half-life of approximately 4 years, whereas its degradation is substantially faster at 160°C.[4][8]
-
Concentration : The stability of the BTMA cation decreases as its concentration in aqueous hydroxide solution increases.[6][8] This effect has a major impact on observed degradation rates.[8]
-
Solvent : The solvent system plays a crucial role in the stability of BTMAH. Studies have indicated that the degradation rate increases in media with a lower dielectric constant, which is attributed to the increased nucleophilicity of the hydroxide anion in such environments.[4]
-
pH : The concentration of hydroxide ions directly influences the degradation rate, as it is a key reactant in the primary decomposition pathways.
Quantitative Decomposition Data
Quantitative data from stability studies are essential for predicting the shelf-life and operational limits of BTMAH. The following tables summarize key findings from the literature.
Table 1: Effect of Temperature on BTMAH Degradation
| Temperature (°C) | Base Concentration | Cation Concentration | Half-life / Observation | Reference |
| 80 | 2M KOH | 0.1M | ~4 years | [4][8] |
| 120 | 2M KOH | 0.1M | Significant degradation observed | [8] |
| 140 | 2M KOH | 0.1M | Rapid degradation | [8] |
| 160 | 2M KOH | 0.1M | Very rapid degradation | [4][8] |
Table 2: Major Decomposition Products and Pathways
| Decomposition Product | Co-product | Governing Pathway | Reference |
| Benzyl alcohol | Trimethylamine | S_N2 on benzylic carbon | [6] |
| Methanol | Benzyldimethylamine | S_N2 on methyl carbon | [6][7] |
| Nitrogen oxides, CO, CO₂ | - | Thermal combustion | [9] |
Experimental Protocols for Stability Analysis
Assessing the thermal stability of BTMAH requires precise and reproducible experimental methods. Thermogravimetric Analysis (TGA) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful techniques employed for this purpose.
Protocol: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition and characterize the thermal stability of materials.
-
Sample Preparation : An accurately weighed sample of BTMAH (typically 5-10 mg) is placed into a TGA pan (e.g., alumina (B75360) or platinum).[3]
-
Instrument Setup : The TGA instrument is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a controlled flow rate (e.g., 50 mL/min).[3][10]
-
Heating Program : The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).[3][10]
-
Data Acquisition : The instrument records the sample's mass as a function of temperature.
-
Data Analysis : The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition and the temperatures of maximum mass loss rates (from the derivative curve, DTG). The first weight loss step is typically ascribed to the decomposition of the functional groups, while subsequent losses at higher temperatures correspond to backbone degradation if the cation is part of a polymer.[10]
Protocol: ¹H NMR Spectroscopy for Isothermal Stability Studies
¹H NMR spectroscopy is a highly effective method for quantifying the degradation of BTMAH over time at a constant temperature and for identifying the soluble degradation products.[6][8]
-
Sample Preparation : A solution of BTMAH is prepared at a specific concentration (e.g., 0.1M) in a deuterated solvent (e.g., D₂O) containing a known concentration of a base (e.g., 2M KOD).[8] The solution is transferred to high-pressure NMR tubes or other suitable sealed reaction vessels.
-
Isothermal Aging : The sealed samples are placed in a calibrated oven or heating block set to a specific temperature (e.g., 80°C, 120°C, 140°C, or 160°C) for a predetermined duration.[8]
-
Reaction Quenching : At specified time points, samples are removed from the heat and rapidly quenched in a room temperature water bath to halt the degradation reaction.[8]
-
NMR Analysis : The ¹H NMR spectrum of each sample is acquired. An internal standard may be used for precise quantification.
-
Data Analysis : The degradation of BTMAH is quantified by integrating the characteristic proton signals (e.g., aromatic, benzyl, and trimethyl protons) and comparing their intensities to the initial (t=0) sample.[8] The appearance and integration of new signals corresponding to degradation products (e.g., benzyl alcohol, trimethylamine) provide mechanistic insights. The natural logarithm of the normalized BTMAH concentration is plotted against time to determine the degradation rate constant.
The following diagram illustrates a typical workflow for the NMR-based stability study.
Conclusion
The thermal stability of this compound is a multi-faceted issue governed by competing S_N2 and elimination-type degradation pathways. Key factors including temperature, concentration, and solvent polarity significantly influence its decomposition rate and product distribution. Elevated temperatures, in particular, drastically reduce the stability of the BTMA cation.[4] A thorough understanding of these degradation processes, supported by robust analytical techniques like TGA and NMR spectroscopy, is crucial for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and effective application of this versatile chemical compound. The benzyltrimethylammonium cation has demonstrated better stability compared to phenyltrimethylammonium (B184261) hydroxide under similar conditions, making it a frequently employed cation in applications like anion exchange membranes.[6]
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. scielo.br [scielo.br]
- 4. This compound | 100-85-6 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound(100-85-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. mdpi.com [mdpi.com]
Navigating the Synthesis Landscape: A Technical Guide to Benzyltrimethylammonium Hydroxide
For Researchers, Scientists, and Drug Development Professionals
Benzyltrimethylammonium (B79724) hydroxide (B78521) (BTAH), also known as Triton B, is a quaternary ammonium (B1175870) salt that serves as a potent organic base and phase-transfer catalyst in a multitude of organic syntheses. Its utility in forming crucial carbon-carbon bonds makes it a valuable reagent in the development of complex molecules, including active pharmaceutical ingredients (APIs). However, its reactivity is matched by its hazardous nature, necessitating a thorough understanding of its properties and handling requirements. This technical guide provides an in-depth overview of Benzyltrimethylammonium hydroxide, encompassing its safety data, handling precautions, and detailed experimental applications.
Core Safety and Physical Properties
A comprehensive understanding of the physicochemical properties and hazard profile of this compound is paramount for its safe handling in a laboratory setting. The following tables summarize key quantitative data extracted from various safety data sheets (SDS).
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO | [1][2] |
| Molecular Weight | 167.25 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Odor | Amine-like | [3] |
| Melting Point | -98 °C | [1] |
| Boiling Point | 65 °C | [1] |
| Flash Point | 15 °C (for 40% solution in methanol) | [4] |
| Density | 1.059 g/mL at 25 °C | [2] |
| Solubility | Miscible with water, alcohols, and aromatic hydrocarbons | [1] |
Table 2: Hazard Identification and Classification
| Hazard Class | Category | GHS Pictogram | Hazard Statement |
| Flammable Liquids | 2 | 🔥 | H225: Highly flammable liquid and vapor |
| Acute Toxicity, Oral | 3 | 💀 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | 3 | 💀 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | 3 | 💀 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | 1A/1B | corrosive | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | 1 | corrosive | H318: Causes serious eye damage |
| Specific Target Organ Toxicity (Single Exposure) | 1 | health hazard | H370: Causes damage to organs (optic nerve, central nervous system) |
Handling and Safety Precautions
Given its hazardous nature, strict adherence to safety protocols is mandatory when working with this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to prevent exposure.
Caption: Essential personal protective equipment for handling this compound.
Storage and Incompatibility
Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.
-
Storage Conditions: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4] Keep containers tightly closed to prevent contact with air and moisture.[1] The recommended storage temperature is below +30°C.[1]
-
Incompatible Materials: Avoid contact with strong acids and oxidizing agents.[4]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
Table 3: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4] |
Experimental Protocols and Applications
This compound is a versatile tool in organic synthesis. Below are detailed methodologies for its application in key chemical transformations.
Phase-Transfer Catalysis
As a phase-transfer catalyst, BTAH facilitates reactions between reactants in immiscible phases, enhancing reaction rates and yields.
Caption: A generalized experimental workflow for a reaction utilizing this compound as a phase-transfer catalyst.
Detailed Protocol: O-Alkylation of a Phenol (B47542) [5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol (1.0 equivalent) in a suitable organic solvent (e.g., toluene, dichloromethane).
-
Aqueous Phase Addition: Add an aqueous solution of a base (e.g., 50% NaOH) to the flask.
-
Catalyst Addition: Add this compound (typically 1-10 mol%) to the biphasic mixture.
-
Substrate Addition: While stirring vigorously, add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents).
-
Reaction: Heat the mixture to the desired temperature (e.g., 50-80 °C) and maintain vigorous stirring.
-
Monitoring: Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water to dissolve any inorganic salts and transfer the mixture to a separatory funnel.
-
Extraction and Purification: Separate the organic layer, wash with water and brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Aldol (B89426) Condensation
BTAH is an effective base catalyst for aldol condensation reactions, a fundamental method for forming carbon-carbon bonds.[6][7]
Detailed Protocol: Crossed Aldol Condensation [8]
-
Reactant Mixture: In a suitable reaction vessel, combine the aldehyde (1.1 equivalents) and the ketone (1.0 equivalent).
-
Catalyst Addition: Add a catalytic amount of this compound (e.g., 0.04 equivalents). For some reactions, a co-solvent like water or methanol (B129727) may be used.
-
Reaction: Stir the mixture at room temperature. The reaction progress can often be observed by the formation of a precipitate.
-
Isolation: If a precipitate forms, collect the crude product by vacuum filtration.
-
Purification: Wash the crude product with a dilute solution of acetic acid to neutralize any remaining base, followed by cold ethanol (B145695) to remove unreacted starting materials. Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the purified α,β-unsaturated ketone.
Caption: The mechanistic pathway of a base-catalyzed aldol condensation reaction.
Horner-Wadsworth-Emmons (HWE) Reaction
In the Horner-Wadsworth-Emmons reaction, BTAH can be used as a base to deprotonate the phosphonate (B1237965) ester, generating the nucleophilic carbanion required for olefination.[6][9]
Detailed Protocol: HWE Olefination [10]
-
Phosphonate Deprotonation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phosphonate ester (1.1 equivalents) in an anhydrous aprotic solvent (e.g., THF). Cool the solution to 0 °C.
-
Base Addition: Slowly add this compound as a solution in a suitable solvent.
-
Carbanion Formation: Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the phosphonate carbanion.
-
Carbonyl Addition: Add a solution of the aldehyde or ketone (1.0 equivalent) in the same anhydrous solvent dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. Purify the resulting alkene by flash column chromatography.
Toxicology and Decomposition
A thorough understanding of the toxicological profile and decomposition pathways of this compound is essential for risk assessment and safe disposal.
Toxicity Pathway
While specific signaling pathway interactions in a therapeutic sense are not its primary characteristic, the toxicity of the closely related Benzyltrimethylammonium chloride provides insight into its potential mechanism of harm. It is suggested to have cholinergic effects, likely through interaction with acetylcholine (B1216132) receptors.[11]
Caption: A postulated pathway illustrating the potential toxicological effects of the benzyltrimethylammonium cation.
Thermal Decomposition
Upon heating, this compound is expected to decompose. While specific studies on BTAH are limited, the decomposition of similar quaternary ammonium hydroxides and related compounds suggest the formation of toxic fumes. When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx) and ammonia (B1221849) (NH₃).[12] The thermal decomposition of the benzyltrimethylammonium cation in the presence of hydroxide can proceed via nucleophilic substitution (SN2) or Hofmann elimination.[13]
Conclusion
This compound is a powerful and versatile reagent for researchers, scientists, and drug development professionals. Its efficacy as a strong organic base and phase-transfer catalyst enables a wide range of synthetic transformations. However, its utility is accompanied by significant hazards, including flammability, toxicity, and corrosivity. A comprehensive understanding of its properties, coupled with strict adherence to safe handling protocols, is essential for its responsible and effective use in the laboratory. This guide provides the foundational knowledge to navigate the complexities of working with this potent chemical, empowering researchers to harness its synthetic potential while prioritizing safety.
References
- 1. chembk.com [chembk.com]
- 2. 苄基三甲基氢氧化铵 溶液 40 wt. % in H2O | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Synthesis of Benzyltrimethylammonium Hydroxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyltrimethylammonium (B79724) hydroxide (B78521) (BTMAH), a quaternary ammonium (B1175870) compound, has carved a significant niche in both industrial and laboratory settings, primarily owing to its utility as a strong organic base and a phase-transfer catalyst. This technical guide provides a comprehensive overview of the discovery and historical evolution of its synthesis, detailing various methodologies from early chemical preparations to modern electrochemical processes. This document outlines detailed experimental protocols for key synthesis routes, presents comparative quantitative data, and visualizes the underlying chemical pathways and workflows to serve as an in-depth resource for researchers, scientists, and professionals in drug development.
Introduction: A Historical Perspective
The journey of Benzyltrimethylammonium hydroxide (BTMAH) is intrinsically linked to the broader history of quaternary ammonium compounds (QACs). The synthesis of QACs dates back to the early 20th century, with their potent antimicrobial properties being a primary driver of initial research. While the exact date and discoverer of BTMAH remain unclear from historical records, its synthesis emerged from the systematic exploration of QACs during this period.[1]
The foundational method for synthesizing quaternary ammonium salts is the Menshutkin reaction , first described by Nikolai Menshutkin in 1890.[2] This reaction involves the alkylation of a tertiary amine with an alkyl halide. In the case of BTMAH's precursor, benzyltrimethylammonium chloride (BTMAC), this involves the reaction of trimethylamine (B31210) with benzyl (B1604629) chloride.[3][4][5] The subsequent conversion of the halide salt to the hydroxide form has seen a significant evolution in methodologies, driven by the demand for higher purity, improved yields, and more environmentally benign processes.
Synthesis of the Precursor: Benzyltrimethylammonium Chloride (BTMAC)
The primary and most common route to synthesizing BTMAH begins with the preparation of its chloride salt, BTMAC.
Reaction Principle: The Menshutkin Reaction
The synthesis of BTMAC is a classic example of the Menshutkin reaction, a nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of trimethylamine attacks the electrophilic benzylic carbon of benzyl chloride, forming a new carbon-nitrogen bond and resulting in the positively charged benzyltrimethylammonium cation with the chloride as the counter-ion.[2][3]
Experimental Protocols for BTMAC Synthesis
Two common laboratory-scale protocols for the synthesis of BTMAC are detailed below.
Protocol 1: Synthesis in a Mixed Solvent System
This method offers a high yield at room temperature.[3]
-
Materials:
-
Benzyl chloride
-
Trimethylamine solution (33 wt% in ethanol)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
-
Procedure:
-
In a round-bottom flask, dissolve benzyl chloride (1 equivalent) in anhydrous THF.
-
With stirring, add the trimethylamine solution (1.5 equivalents).
-
Stir the mixture at room temperature for 24 hours.
-
Remove the solvent in vacuo.
-
Add diethyl ether to the residue to precipitate the product.
-
Filter the precipitate, wash with diethyl ether, and dry under vacuum.
-
Protocol 2: Synthesis in Absolute Ethanol (B145695)
This protocol involves heating to drive the reaction to completion.[4][5]
-
Materials:
-
Benzyl chloride
-
Trimethylamine (gas or solution in methanol)
-
Absolute ethanol
-
-
Procedure:
-
Dissolve benzyl chloride in absolute ethanol in a three-necked flask equipped with a reflux condenser and a gas inlet.
-
Bubble dry trimethylamine gas through the solution or add a solution of trimethylamine in methanol. The reaction is exothermic and may require cooling to maintain the temperature below 50°C.
-
After the initial exothermic reaction subsides, heat the mixture to reflux or maintain at 50°C for at least one hour.
-
Cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration. Recrystallization from an alcohol/ether mixture can be performed for further purification.
-
Quantitative Data for BTMAC Synthesis
| Parameter | Protocol 1 (Mixed Solvent)[3] | Protocol 2 (Ethanol)[4][5] |
| Solvent(s) | THF, Ethanol | Absolute Ethanol |
| Amine:Halide Molar Ratio | 1.5 : 1 | Excess amine is common |
| Reaction Temperature | Room Temperature (20°C) | < 50°C to Boiling |
| Reaction Time | 24 hours | 1 hour to several hours |
| Reported Yield | 98% | Not explicitly stated in all sources |
| Purification Method | Precipitation with Et₂O and washing | Recrystallization from alcohol/ether |
Synthesis of this compound (BTMAH)
The conversion of BTMAC to BTMAH has been accomplished through several methods, each with its own advantages and disadvantages.
Historical Chemical Methods
These early methods are important from a historical perspective but are now largely superseded by more efficient techniques.
This is a classic method for preparing quaternary ammonium hydroxides.
-
Reaction Principle: A metathesis reaction where the chloride ion is precipitated as insoluble silver chloride, leaving the hydroxide salt in solution.
-
Experimental Protocol:
-
An aqueous solution of BTMAC is treated with a stoichiometric amount or a slight excess of freshly prepared, moist silver(I) oxide.
-
The mixture is stirred, typically at room temperature, for a sufficient time to ensure complete precipitation of silver chloride.
-
The silver chloride precipitate is removed by filtration.
-
The filtrate, an aqueous solution of BTMAH, can be used as is or concentrated under reduced pressure.
-
-
Drawbacks: This method is expensive due to the high cost of silver oxide. The silver chloride precipitate can also co-precipitate some of the product, leading to lower yields.[6]
A more cost-effective but less clean chemical method.
-
Reaction Principle: A metathesis reaction in a suitable solvent where potassium chloride precipitates.
-
Experimental Protocol:
-
BTMAC is dissolved in a solvent in which potassium chloride has low solubility (e.g., a lower alcohol).
-
A solution of potassium hydroxide in the same solvent is added, often at a controlled temperature.
-
The precipitated potassium chloride is removed by filtration.
-
The filtrate contains the BTMAH solution.
-
-
Drawbacks: The solubility of potassium chloride in many organic solvents is not negligible, leading to significant potassium and chloride ion contamination in the final product (often around 1000 ppm).[6] The by-product also tends to contain some of the desired product, reducing the yield.[6]
Ion-Exchange Method
This method offers a significant improvement in purity over the older chemical methods.
-
Principle: An aqueous solution of BTMAC is passed through a column containing a strong base anion-exchange resin in the hydroxide form. The chloride ions are exchanged for hydroxide ions on the resin.
-
Experimental Protocol:
-
A strong base anion-exchange resin is packed into a column and thoroughly washed.
-
The resin is converted to the hydroxide form by passing a solution of a strong base (e.g., sodium hydroxide) through the column, followed by washing with deionized water until the eluent is neutral.
-
An aqueous solution of BTMAC is then passed through the prepared resin column.
-
The eluent containing the BTMAH solution is collected.
-
-
Advantages: This method can produce high-purity BTMAH with low halide contamination.
-
Drawbacks: The resin requires frequent regeneration, which generates a significant amount of wastewater containing the displaced chloride ions. The regeneration process itself also requires the use of a strong base.
Modern Industrial Method: Electrolysis
The current state-of-the-art for industrial production of high-purity BTMAH is a continuous electrolytic process.[6]
-
Principle: An aqueous solution of BTMAC is electrolyzed in a multi-chamber electrochemical cell, typically a three-chamber, two-membrane system. Cation exchange membranes selectively allow the passage of the benzyltrimethylammonium cations while blocking the chloride anions. In the cathode compartment, water is reduced to hydroxide ions and hydrogen gas. The migrating cations combine with the newly formed hydroxide ions to produce BTMAH.
-
Experimental Protocol (based on Patent CN104630818A): [6]
-
A three-chamber electrolytic cell is used, with an anode chamber, a middle chamber, and a cathode chamber, separated by cation exchange membranes.
-
An aqueous solution of BTMAC (30-50%) is circulated through the anode chamber.
-
An aqueous solution of BTMAH (5-30%) is circulated through the middle and cathode chambers.
-
A direct current is applied across the anode and cathode.
-
The benzyltrimethylammonium cations migrate from the anode chamber, through the middle chamber, and into the cathode chamber.
-
In the cathode chamber, these cations combine with hydroxide ions generated from the electrolysis of water.
-
The high-purity BTMAH solution (5-30%) is continuously collected from the cathode chamber.
-
-
Advantages: This method allows for the continuous production of very high-purity BTMAH with extremely low levels of metal and anion impurities. It is also a cleaner process with less waste generation compared to the chemical methods.[6]
Quantitative Data Summary of BTMAH Synthesis Methods
The following table summarizes the key quantitative parameters for the different BTMAH synthesis methods.
| Parameter | Silver Oxide Method[6] | Potassium Hydroxide Method[6] | Ion-Exchange Method | Electrolysis Method[6] |
| Principle | Metathesis | Metathesis | Ion Exchange | Electrolysis |
| Purity | Moderate | Low (high halide & metal contamination) | High | Very High (<20 ppb metal ions, <1 ppm chloride) |
| Yield | Low | Low | Generally Good | >98% (Conversion Rate) |
| Current Efficiency | N/A | N/A | N/A | 61-72% |
| Key Disadvantages | High cost, low yield | High impurity, low yield | Resin regeneration, wastewater | High initial capital cost |
| Scale | Laboratory | Laboratory/Batch | Laboratory/Industrial | Industrial |
Visualizing the Synthesis Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis processes.
Conclusion
The synthesis of this compound has evolved significantly from its early 20th-century origins. The initial chemical methods, while foundational, were plagued by issues of cost, yield, and purity. The development of ion-exchange and, more recently, advanced electrolytic methods has enabled the large-scale, continuous production of high-purity BTMAH, meeting the stringent requirements of modern chemical and pharmaceutical industries. This guide provides the necessary historical context, detailed experimental protocols, and comparative quantitative data to aid researchers and professionals in understanding and applying the synthesis of this important quaternary ammonium compound.
References
- 1. Page loading... [guidechem.com]
- 2. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. CN104630818A - Method for preparing high-purity this compound by carrying out continuous electrolysis by virtue of three chambers and two membranes - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Benzyltrimethylammonium Hydroxide as a Phase Transfer Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyltrimethylammonium (B79724) hydroxide (B78521) (BTAH), also known as Triton B, is a quaternary ammonium (B1175870) salt that serves as a highly effective phase transfer catalyst (PTC) in a multitude of organic reactions.[1][2][3] Its amphiphilic nature, possessing a lipophilic benzyl (B1604629) group and a hydrophilic hydroxide ion, enables the transport of reactants across the interface of immiscible aqueous and organic phases. This catalytic action facilitates reactions that would otherwise be slow or require harsh conditions, leading to increased reaction rates, improved yields, and milder reaction conditions. These attributes make BTAH a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[4]
This document provides detailed application notes and experimental protocols for the use of Benzyltrimethylammonium hydroxide as a phase transfer catalyst in several key organic transformations.
Aldol (B89426) Condensation Reactions
This compound is a popular and effective catalyst for aldol condensation reactions, promoting the formation of carbon-carbon bonds.[1][3] It is particularly useful in cross-aldol condensations where it can provide high yields and selectivities.[5][6]
Quantitative Data
| Reactants | Product | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Isobutyraldehyde (B47883), Formaldehyde (B43269) | Hydroxypivaldehyde | 4.0 | None | 20 | 2 | >96 | >98 | ~100 | [5][6] |
| p-Chlorophenyl aldehyde, Nitroethane | 1-(4-chlorophenyl)-2-nitropropan-1-ol | N/A | Methanol | Ambient | 6 min | - | - | 95 | [3] |
| p-Nitrophenyl aldehyde, Nitroethane | 1-(4-nitrophenyl)-2-nitropropan-1-ol | N/A | Methanol | Ambient | 4 min | - | - | 98 | [3] |
| p-Methoxyphenyl aldehyde, Nitroethane | 1-(4-methoxyphenyl)-2-nitropropan-1-ol | N/A | Methanol | Ambient | 8 min | - | - | 94 | [3] |
Experimental Protocol: Cross-Aldol Condensation of Isobutyraldehyde and Formaldehyde
Materials:
-
Isobutyraldehyde
-
Formaldehyde (as a 37% aqueous solution)
-
This compound (40% solution in methanol)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine isobutyraldehyde (1.1 equivalents) and formaldehyde (1.0 equivalent).
-
Add this compound (0.04 equivalents) to the mixture.
-
Stir the reaction mixture vigorously at 20°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2 hours.
-
Upon completion, add diethyl ether to the reaction mixture to extract the product.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude hydroxypivaldehyde.
-
The product can be further purified by crystallization or distillation.
Catalytic Cycle: Aldol Condensation
Caption: Catalytic cycle of BTAH in Aldol Condensation.
Michael Addition Reactions
BTAH is an efficient catalyst for the Michael addition, a 1,4-conjugate addition reaction, of various nucleophiles to α,β-unsaturated carbonyl compounds. It has been successfully employed in the addition of nitroalkanes to chalcones, providing high yields in short reaction times.[1]
Quantitative Data
| Michael Donor | Michael Acceptor | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Nitroalkane | Substituted Chalcone (B49325) | Triton B (40% in MeOH) | Methanol | Ambient | 2-3 min | High | [1] |
| Nitromethane | Chalcone derivatives | NaOH | DMF | Room Temp. | 2-4 h | - | [5] |
Experimental Protocol: Michael Addition of a Nitroalkane to a Chalcone
Materials:
-
Substituted chalcone
-
Nitroalkane
-
This compound (Triton B, 40% solution in methanol)
-
Diethyl ether
Procedure:
-
In a flask, dissolve the substituted chalcone (1.0 mmol) in methanol.
-
Add the nitroalkane (1.5 mmol) to the solution.
-
Add this compound (1 mL of a 40% solution in methanol).
-
Stir the mixture at ambient temperature for 2-3 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Extract the reaction mixture with diethyl ether (4 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the Michael adduct.
-
Purify the product by column chromatography if necessary.[1]
Logical Relationship: Michael Addition
Caption: Workflow for BTAH-catalyzed Michael Addition.
Horner-Wadsworth-Emmons (HWE) Reaction
BTAH serves as a base in the Z-selective variant of the Horner-Wadsworth-Emmons (HWE) reaction, which is a key method for the synthesis of alkenes.[7] This modification allows for the preferential formation of the Z-isomer of the resulting alkene.
Quantitative Data for Z-Selective HWE Reaction
| Aldehyde | Phosphonate Reagent | Base | Temperature (°C) | Z:E Ratio | Yield (%) | Reference |
| Benzaldehyde | Ethyl 2-(di-o-tolylphosphono)propionate | Triton B | -78 to -35 | 72:28 | - | [8] |
| n-Octyl aldehyde | Ethyl 2-(diphenylphosphono)propionate | NaH | -78 to 0 | 83:17 | - | [8] |
| Benzaldehyde | Ethyl 2-(di-o-isopropylphenylphosphono)propionate | t-BuOK | -78 | 97:3 | - | [8] |
Experimental Protocol: Z-Selective Horner-Wadsworth-Emmons Reaction
Materials:
-
Aldehyde
-
α-Substituted ethyl (diarylphosphono)acetate
-
This compound (Triton B) or other suitable base (e.g., t-BuOK, NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve the α-substituted ethyl (diarylphosphono)acetate in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add the base (e.g., Triton B) to the solution and stir for 10 minutes.
-
Add the aldehyde dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to the desired temperature (e.g., -35°C or 0°C) over 1-2 hours, while monitoring the progress by TLC.
-
Quench the reaction by adding a saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the Z-alkene.[8]
Reaction Pathway: Horner-Wadsworth-Emmons
Caption: Pathway of the Horner-Wadsworth-Emmons reaction.
Alkylation Reactions (Williamson Ether Synthesis)
BTAH can be employed as a phase transfer catalyst in Williamson ether synthesis, a widely used method for preparing ethers. It facilitates the reaction between an alkoxide and an organic halide.
Quantitative Data
| Alcohol/Phenol (B47542) | Alkylating Agent | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Ethylphenol | Methyl iodide | Tetrabutylammonium bromide | 25% NaOH | - | Reflux | 1 | - | [9] |
| 2-Naphthol | 1-Bromobutane | - | NaOH | Ethanol | Reflux | 0.83 | - | [10] |
| 4-tert-butyl phenol | Benzyl bromide | Benzyltrimethylammonium chloride | aq. NaOH | Toluene (B28343) | 90 | - | - | General Protocol |
Experimental Protocol: Williamson Ether Synthesis of an Alkyl Aryl Ether
Materials:
-
Phenol
-
Alkyl halide (e.g., benzyl bromide)
-
This compound
-
Aqueous sodium hydroxide solution (e.g., 50%)
-
Organic solvent (e.g., toluene or dichloromethane)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol in the organic solvent.
-
Add the aqueous sodium hydroxide solution.
-
Add a catalytic amount of this compound to the biphasic mixture.
-
Add the alkyl halide to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 50-80°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to dissolve any inorganic salts and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ether.
-
Purify the product by column chromatography or distillation if necessary.
Experimental Workflow: Williamson Ether Synthesis
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. bipublication.com [bipublication.com]
- 3. This compound | 100-85-6 | Benchchem [benchchem.com]
- 4. science.su.edu.krd [science.su.edu.krd]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. community.wvu.edu [community.wvu.edu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Benzyltrimethylammonium Hydroxide in Aldol Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyltrimethylammonium (B79724) hydroxide (B78521) (BTAH), also known as Triton B, is a quaternary ammonium (B1175870) salt that serves as a highly effective phase-transfer catalyst and a strong organic base.[1][2][3] Its utility in organic synthesis is particularly notable in facilitating aldol (B89426) condensation reactions, where it promotes the formation of carbon-carbon bonds by enabling reactions between reactants in immiscible phases.[2][4] These reactions are fundamental in the synthesis of a wide array of chemical intermediates and active pharmaceutical ingredients. This document provides detailed application notes and experimental protocols for the use of BTAH in aldol condensation reactions.
Mechanism of Action in Phase-Transfer Catalyzed Aldol Condensation
In a typical base-catalyzed aldol condensation, a strong base is required to deprotonate a carbonyl compound to form a reactive enolate. When the reaction is biphasic (e.g., an organic substrate and an aqueous base), the reaction rate is often limited by the poor miscibility of the reactants. BTAH overcomes this limitation by acting as a phase-transfer catalyst. The lipophilic benzyltrimethylammonium cation pairs with the hydroxide anion, transporting it from the aqueous phase into the organic phase. This facilitates the deprotonation of the carbonyl compound in the organic phase, generating the enolate which can then react with another carbonyl compound.
Applications in Aldol and Nitroaldol Condensations
BTAH has demonstrated high efficacy in various aldol-type reactions, including cross-aldol and nitroaldol (Henry) reactions. It offers advantages such as high yields, excellent selectivity, and mild reaction conditions.[1][5]
Quantitative Data Summary
The following tables summarize quantitative data from representative aldol condensation reactions catalyzed by BTAH.
Table 1: Cross-Aldol Condensation of Isobutyraldehyde (B47883) and Formaldehyde (B43269) [5]
| Parameter | Value |
| Reactants | Isobutyraldehyde, Formaldehyde |
| Catalyst | Benzyltrimethylammonium hydroxide (4.0 mol%) |
| Molar Ratio (IBA:FA:BTAH) | 1.1 : 1.0 : 0.04 |
| Temperature | 20 °C |
| Reaction Time | 90 minutes |
| Conversion (Isobutyraldehyde) | ~100% |
| Selectivity (Hydroxypivaldehyde) | ~100% |
| Yield (Hydroxypivaldehyde) | Almost quantitative |
Table 2: Nitroaldol (Henry) Reaction of Various Aldehydes with Nitroalkanes [1]
| Aldehyde | Nitroalkane | Reaction Time | Yield (%) |
| 3-Nitrobenzaldehyde (B41214) | Nitroethane | 10 min | 92 |
| 4-Chlorobenzaldehyde | Nitromethane | 4 min | 98 |
| Benzaldehyde | Nitromethane | 15 min | 90 |
| Heptanal | Nitromethane | 12 min | 85 |
Experimental Protocols
Protocol 1: Cross-Aldol Condensation of Isobutyraldehyde and Formaldehyde[5]
Materials:
-
Isobutyraldehyde
-
Formaldehyde (37% aqueous solution)
-
This compound (40% aqueous solution)
-
Jacketed glass reactor (500 mL)
-
Stirrer
-
Funnel
-
Filtration apparatus
-
Oven
Procedure:
-
Set up the 500 mL jacketed glass reactor with a stirrer.
-
Maintain the reaction temperature at 20 °C using a water bath.
-
Charge the reactor with isobutyraldehyde and 37% aqueous formaldehyde solution in a molar ratio of 1.1:1.0.
-
Add 4.0 mol% of this compound (40% aqueous solution) to the reaction mixture.
-
Stir the mixture vigorously for 90 minutes.
-
Upon completion of the reaction, filter the resulting solid product under suction.
-
Wash the solid with cold water.
-
Dry the obtained hydroxypivaldehyde in an oven.
Protocol 2: Nitroaldol (Henry) Reaction of 3-Nitrobenzaldehyde and Nitroethane[1]
Materials:
-
3-Nitrobenzaldehyde
-
Nitroethane
-
Water
-
Tetrahydrofuran (THF)
-
This compound (40% aqueous solution)
-
Stirring apparatus
Procedure:
-
In a suitable reaction vessel, prepare a mixture of 3-nitrobenzaldehyde (e.g., 500 mg, 3.31 mmol) and nitroethane (1.1 equivalents, e.g., 272 mg, 3.63 mmol).
-
Add water (e.g., 5 mL) and a few drops of THF (e.g., 0.4 mL) to the mixture.
-
Add a catalytic amount (e.g., 1 drop) of 40% aqueous this compound solution.
-
Stir the mixture at room temperature for 10 minutes.
-
Monitor the reaction progress (e.g., by TLC).
-
Upon completion, proceed with standard work-up procedures (e.g., extraction and purification by chromatography) to isolate the nitroaldol product.
Visualizations
Experimental Workflow: Cross-Aldol Condensation
Caption: Workflow for the cross-aldol condensation of isobutyraldehyde and formaldehyde.
Mechanism: BTAH in Phase-Transfer Catalyzed Aldol Condensation
Caption: Mechanism of BTAH-catalyzed phase-transfer aldol condensation.
References
Application of Benzyltrimethylammonium Hydroxide in Horner-Wadsworth-Emmons Reactions: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, the Horner-Wadsworth-Emmons (HWE) reaction is a critical tool for the stereoselective synthesis of alkenes, a common structural motif in biologically active molecules. The choice of base in the HWE reaction plays a pivotal role in determining the yield and, crucially, the E/Z stereoselectivity of the resulting alkene. Benzyltrimethylammonium hydroxide (B78521), often referred to as Triton B, has emerged as a versatile base in this context, capable of influencing the reaction outcome to favor the formation of either E- or Z-alkenes depending on the specific reaction conditions and phosphonate (B1237965) reagents used.
This document provides detailed application notes, experimental protocols, and quantitative data on the use of Benzyltrimethylammonium hydroxide in the Horner-Wadsworth-Emmons reaction, offering a comprehensive resource for optimizing this key transformation in organic synthesis and drug development.[1][2][3]
Application Notes
This compound is a quaternary ammonium (B1175870) hydroxide that acts as a strong, non-nucleophilic base. In the context of the HWE reaction, it serves to deprotonate the phosphonate ester, generating the reactive phosphonate carbanion.[4] Its utility is particularly notable in modulating the stereochemical outcome of the olefination.
Key Advantages and Considerations:
-
Stereoselectivity Control: Unlike many common bases that predominantly yield the thermodynamically favored E-alkene, this compound can, under specific conditions, lead to the formation of the Z-alkene, or in other cases, invert the selectivity to strongly favor the E-isomer.[5] This makes it a valuable tool for accessing a wider range of alkene geometries.
-
Phase-Transfer Catalysis: this compound can also function as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.[2] This property can enhance reaction rates and yields, particularly in large-scale pharmaceutical manufacturing.[2]
-
Reaction Conditions: The stereochemical outcome of HWE reactions using this compound is highly dependent on the structure of the phosphonate reagent, the aldehyde or ketone, the solvent, and the reaction temperature. For instance, its application with certain modified phosphonates can lead to a reversal of the typical E-selectivity.[5]
Quantitative Data Summary
The following table summarizes the performance of this compound in the Horner-Wadsworth-Emmons reaction in comparison to other bases, highlighting its effect on yield and stereoselectivity.
| Phosphonate Reagent | Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | Z:E Ratio | Reference |
| Modified Still-Gennari-type | Benzaldehyde | Triton-B | THF | -20 | Not Specified | 14:86 | [5] |
| Modified Still-Gennari-type | Benzaldehyde | t-BuOK | THF | -20 | 62 | 81:19 | [5] |
| Modified Still-Gennari-type | Benzaldehyde | (CF3)2CHONa | THF | -20 | 93 | 96:4 | [5] |
Note: The data indicates that for this specific modified phosphonate, Triton B strongly favored the formation of the E-alkene, inverting the selectivity compared to other bases like t-BuOK and (CF3)2CHONa which favored the Z-alkene.
Experimental Protocols
The following are generalized protocols for conducting a Horner-Wadsworth-Emmons reaction using this compound. The specific conditions should be optimized for each substrate combination.
Protocol 1: General Procedure for E-Selective HWE Reaction
This protocol is a general guideline and may require optimization based on the specific substrates used.
Materials:
-
Phosphonate ester (1.0 eq)
-
Aldehyde or Ketone (1.0 - 1.2 eq)
-
This compound (Triton B, 40% in methanol) (1.1 - 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphonate ester dissolved in anhydrous THF.
-
Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature, depending on the desired selectivity and substrate reactivity).
-
Slowly add the this compound solution dropwise to the stirred phosphonate solution.
-
Stir the mixture for 30-60 minutes at the same temperature to ensure complete formation of the phosphonate carbanion.
-
Add a solution of the aldehyde or ketone in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to proceed, monitoring its progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired alkene.
Visualizations
Horner-Wadsworth-Emmons Reaction Mechanism
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Workflow
Caption: General experimental workflow for a Horner-Wadsworth-Emmons reaction.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. nbinno.com [nbinno.com]
- 3. news-medical.net [news-medical.net]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Benzyltrimethylammonium Hydroxide (BTAH) as an Efficient Base Catalyst for Dehydration Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzyltrimethylammonium hydroxide (B78521) (BTAH), also known as Triton B, is a quaternary ammonium (B1175870) salt that functions as a strong organic base.[1] It is typically supplied as a 40% solution in methanol (B129727) or water and is recognized for its role as a phase-transfer catalyst and a versatile base in organic synthesis.[1][2] BTAH has demonstrated significant efficacy in catalyzing various reactions, including aldol (B89426) condensations and subsequent base-catalyzed dehydrations.[1] This application note details the use of BTAH as a catalyst for dehydration reactions, particularly focusing on the dehydration step that follows condensation reactions, providing quantitative data, experimental protocols, and workflow visualizations.
Mechanism of Action in Condensation-Dehydration Reactions
In the context of reactions like the nitroaldol (Henry) condensation, BTAH acts as a strong base to facilitate the formation of a key intermediate. The hydroxide ion deprotonates the α-carbon of the nitroalkane, creating a resonance-stabilized nitronate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting β-hydroxy nitro compound can then undergo dehydration (elimination of water) under the basic conditions, often promoted by heating, to yield a stable α,β-unsaturated nitro compound. The formation of the conjugated system is a strong thermodynamic driving force for the dehydration step.[3][4]
Caption: General mechanism of BTAH-catalyzed condensation and subsequent dehydration.
Application I: Nitroaldol (Henry) Reaction
BTAH has been proven to be a highly efficient catalyst for the nitroaldol condensation, a crucial carbon-carbon bond-forming reaction.[5] The reaction proceeds smoothly at room temperature, providing excellent yields of the nitroalkanol products, which can be subsequently dehydrated to nitroalkenes. The catalytic amount of BTAH is sufficient to drive the reaction to completion in a short time.[5]
Data Presentation: BTAH-Catalyzed Nitroaldol Condensation of Various Aldehydes
The following table summarizes the results of BTAH-catalyzed nitroaldol condensations between various aldehydes and nitroalkanes. The reactions were typically carried out at room temperature using a catalytic amount of BTAH.
| Entry | Aldehyde | Nitroalkane | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Nitromethane | 30 | 92 |
| 2 | 4-Chlorobenzaldehyde | Nitromethane | 15 | 98 |
| 3 | 4-Methoxybenzaldehyde | Nitromethane | 45 | 90 |
| 4 | 4-Nitrobenzaldehyde | Nitromethane | 10 | 99 |
| 5 | 2-Chlorobenzaldehyde | Nitromethane | 15 | 96 |
| 6 | Cinnamaldehyde | Nitromethane | 30 | 94 |
| 7 | Heptanal | Nitromethane | 45 | 85 |
| 8 | 4-Chlorobenzaldehyde | Nitroethane | 25 | 95 |
| 9 | 4-Nitrobenzaldehyde | Nitroethane | 20 | 98 |
Table adapted from data reported in the literature.[5] Reaction conditions: Aldehyde (1 mmol), nitroalkane (1.1 mmol), catalytic BTAH in water with a few drops of THF at room temperature.
Experimental Protocols
General Protocol for BTAH-Catalyzed Nitroaldol Condensation
This protocol describes a general method for the synthesis of β-hydroxy nitro compounds (nitroaldols) using BTAH as a catalyst. The subsequent dehydration to an α,β-unsaturated product can often be achieved by heating the reaction mixture.[3]
Materials:
-
Aldehyde or ketone
-
Nitroalkane
-
Benzyltrimethylammonium hydroxide (Triton B), 40 wt. % in methanol
-
Solvent (e.g., Water, Tetrahydrofuran (THF))
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 equivalent) and the nitroalkane (1.1 equivalents) in water containing a few drops of THF to aid solubility.[5]
-
Catalyst Addition: To the stirring solution, add a catalytic amount of this compound solution (typically 0.1 equivalents).
-
Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are often complete within 10-45 minutes.[5]
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water and then brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure nitroaldol.
-
(Optional) Dehydration: To obtain the α,β-unsaturated product, the isolated nitroaldol can be heated in a suitable solvent with a base, or the initial reaction mixture can be heated directly after the condensation step is complete.[3][4]
Caption: Experimental workflow for BTAH-catalyzed nitroaldol condensation.
Advantages and Safety
Advantages of BTAH:
-
High Yields: Consistently provides excellent to quantitative yields.[5]
-
Mild Conditions: Reactions can be performed at room temperature, preserving sensitive functional groups.[5]
-
Short Reaction Times: Many reactions reach completion in under an hour.[5]
-
Catalytic Quantities: Only a small amount of the catalyst is required.
-
Reduced Side Products: Compared to classical strong bases like NaOH, BTAH often minimizes side reactions such as the Cannizzaro reaction or undesired self-aldol condensations.[5]
Safety and Handling:
-
BTAH is a corrosive organic base and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
It is typically supplied as a solution in methanol or water.[1] Methanol is flammable and toxic. All work should be conducted in a well-ventilated fume hood.
-
Commercial samples may have a fish-like odor due to trace amounts of trimethylamine (B31210) from hydrolysis.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ベンジルトリメチルアンモニウムヒドロキシド 溶液 40 wt. % in methanol | Sigma-Aldrich [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 23.3 Dehydration of Aldol Products: Synthesis of Enones - Organic Chemistry | OpenStax [openstax.org]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Benzyltrimethylammonium Hydroxide in Zeolite Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyltrimethylammonium hydroxide (B78521) (BTMAOH) is a quaternary ammonium (B1175870) salt that serves as an effective and economical organic structure-directing agent (SDA) in the hydrothermal synthesis of zeolites.[1] Particularly, it has been successfully employed in the synthesis of high-silica CHA-type zeolites, such as SSZ-13, through the interzeolite conversion of FAU-type zeolites.[2][3] This method offers a cost-effective alternative to more expensive SDAs like N,N,N-trimethyl-1-adamantammonium hydroxide (TMAdaOH).[4]
These application notes provide a detailed protocol for the synthesis of CHA-type zeolite using BTMAOH, summarizing key synthesis parameters and the physicochemical properties of the resulting materials. The provided protocols and data are intended to guide researchers in the successful application of BTMAOH for the targeted synthesis of zeolites for various applications, including catalysis and adsorption.
Data Presentation
Table 1: Molar Composition of Synthesis Gel for CHA-Type Zeolite
| Component | Molar Ratio | Reference |
| SiO₂ | 1.0 | [5] |
| Al₂O₃ | 0.02 - 0.05 | [3] |
| BTMAOH | 0.1 - 0.4 | [5] |
| NaOH | 0.0 - 0.2 | [5] |
| H₂O | 20 - 50 | [5] |
| Seed Crystals (CHA) | 1 - 10 wt% of SiO₂ | [5] |
Table 2: Hydrothermal Synthesis Conditions for CHA-Type Zeolite
| Parameter | Value | Reference |
| Temperature (°C) | 140 - 160 | [5] |
| Time (days) | 3 - 14 | [5] |
| Agitation | Static | [5] |
| Autoclave | Teflon-lined stainless steel | [5] |
Table 3: Physicochemical Properties of CHA-Type Zeolite Synthesized with BTMAOH
| Property | Value | Reference |
| Framework Type | CHA | [2] |
| Si/Al Ratio | 14 - 30 | [5][6] |
| Crystallinity | High | [2] |
| Crystal Size (µm) | 0.5 - 2 | [7] |
| BET Surface Area (m²/g) | 500 - 700 | [2] |
| Micropore Volume (cm³/g) | 0.25 - 0.35 | [2] |
Experimental Protocols
Protocol 1: Synthesis of High-Silica CHA-Type Zeolite via Interzeolite Conversion of FAU-Type Zeolite
This protocol details the synthesis of high-silica CHA-type zeolite using a dealuminated FAU-type zeolite as the silica (B1680970) and alumina (B75360) source and BTMAOH as the structure-directing agent. The use of seed crystals is crucial for accelerating the crystallization process.[5]
1. Preparation of the Synthesis Gel:
1.1. In a polypropylene (B1209903) beaker, dissolve the required amount of NaOH in deionized water. 1.2. Add Benzyltrimethylammonium hydroxide (BTMAOH, 40 wt% aqueous solution) to the NaOH solution and stir until homogeneous. 1.3. Add the dealuminated FAU-type zeolite powder (e.g., with a Si/Al ratio of 15-30) to the solution. 1.4. Disperse the CHA-type zeolite seed crystals (1-10 wt% of the total silica content) in the mixture. 1.5. Stir the resulting slurry vigorously for 1-2 hours at room temperature to ensure homogeneity. The final molar composition of the gel should be approximately: 1.0 SiO₂ : 0.02-0.05 Al₂O₃ : 0.1-0.4 BTMAOH : 0.0-0.2 NaOH : 20-50 H₂O.
2. Hydrothermal Synthesis:
2.1. Transfer the synthesis gel into a Teflon-lined stainless-steel autoclave. 2.2. Seal the autoclave and place it in a convection oven preheated to 140-160 °C. 2.3. Maintain the autoclave under static conditions for 3-14 days. The crystallization time will depend on the specific gel composition and temperature.
3. Product Recovery and Post-Treatment:
3.1. After the designated crystallization time, quench the autoclave in cold water. 3.2. Filter the solid product and wash it thoroughly with deionized water until the pH of the filtrate is neutral. 3.3. Dry the product overnight at 100-120 °C. 3.4. To remove the occluded BTMAOH, calcine the dried powder in air. A typical calcination program involves ramping the temperature to 550-600 °C at a rate of 1-2 °C/min and holding for 6-8 hours.
4. Characterization:
4.1. The crystalline phase and purity of the product should be verified by Powder X-ray Diffraction (PXRD). 4.2. The Si/Al ratio of the final product can be determined by techniques such as X-ray Fluorescence (XRF) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). 4.3. The textural properties, including BET surface area and pore volume, can be measured by N₂ physisorption. 4.4. The crystal size and morphology can be observed using Scanning Electron Microscopy (SEM).
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 4. Organic structure-directing agent free synthesis of CHA-type aluminosilicate zeolite | Laboratory for Chemistry and Life Science, Institute of Integrated Research | Institute of Science Tokyo [res.titech.ac.jp]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Synthesis of high-silica CHA type zeolite by interzeolite conversion of FAU type zeolite in the presence of seed crystals | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Benzyltrimethylammonium Hydroxide as a Structure-Directing Agent in Microporous Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyltrimethylammonium hydroxide (B78521) (BTMAOH), a quaternary ammonium (B1175870) compound, serves as an effective and versatile structure-directing agent (SDA) in the hydrothermal synthesis of microporous materials.[1] Its role is particularly prominent in the preparation of high-silica zeolites, such as those with a chabazite (B1143428) (CHA) framework, which are of significant interest in catalysis, gas separation, and drug delivery applications. BTMAOH guides the crystallization of aluminosilicate (B74896) gels to form specific framework structures, influencing key properties like pore size, crystal morphology, and acidity.[2] These application notes provide detailed protocols and compiled data for the synthesis of CHA-type zeolites using BTMAOH as an SDA, primarily through the interzeolite conversion of FAU-type zeolites.
Key Applications of BTMAOH in Microporous Material Synthesis
-
Structure-Directing Agent (SDA): BTMAOH cations act as templates around which the aluminosilicate framework of the zeolite crystallizes. This templating effect is crucial for the formation of specific zeolite topologies, such as the CHA framework of SSZ-13.
-
Control of Physicochemical Properties: The concentration and ratio of BTMAOH in the synthesis gel can be tuned to control the Si/Al ratio, crystal size, and surface properties of the final material.[2]
-
Synthesis of High-Silica Zeolites: BTMAOH is particularly effective in the synthesis of high-silica zeolites, which exhibit enhanced thermal and hydrothermal stability, making them suitable for demanding catalytic applications.
-
Interzeolite Conversion: BTMAOH facilitates the transformation of existing zeolite frameworks, such as FAU, into more thermodynamically stable or catalytically active structures like CHA.[2][3] The combination of FAU and BTMAOH has been shown to produce CHA zeolites with Si/Al ratios ranging from 14 to 30.[3]
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of High-Silica CHA-Type Zeolite via Interzeolite Conversion of FAU-Type Zeolite
This protocol details a typical procedure for the synthesis of a high-silica CHA-type zeolite using FAU-type zeolite as the silica (B1680970) and alumina (B75360) source and BTMAOH as the SDA.
Materials:
-
FAU-type zeolite (e.g., Zeolite Y)
-
Benzyltrimethylammonium hydroxide (BTMAOH) solution (e.g., 20 wt% in water)
-
Sodium hydroxide (NaOH) solution (e.g., 50 wt%)
-
Deionized water
-
SSZ-13 seed crystals (optional, but recommended to shorten crystallization time)[2]
Procedure:
-
Preparation of the Synthesis Gel:
-
In a polypropylene (B1209903) bottle, combine the appropriate amounts of BTMAOH solution, NaOH solution, and deionized water.
-
If using seed crystals, add them to the solution.
-
While stirring, gradually add the FAU-type zeolite powder to the solution.
-
Continue stirring the mixture at room temperature for a designated aging period (e.g., 3 hours at 60°C) to ensure homogeneity.[2]
-
-
Hydrothermal Crystallization:
-
Transfer the homogeneous gel into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a preheated oven at the desired crystallization temperature (e.g., 125-150°C).
-
Maintain the crystallization for a specific duration (e.g., 7-14 days).[1]
-
-
Product Recovery and Purification:
-
After the crystallization period, quench the autoclave in cold water.
-
Filter the solid product and wash it thoroughly with deionized water until the pH of the filtrate is neutral.
-
Dry the product in an oven at a specified temperature (e.g., 100°C) overnight.
-
-
Template Removal (Calcination):
-
To remove the occluded BTMAOH template, calcine the dried powder in a muffle furnace.
-
A typical calcination program involves ramping the temperature to 550-600°C in a flow of air or nitrogen and holding for several hours.
-
Characterization:
The synthesized material should be characterized using standard techniques to confirm its structure, composition, and properties.
-
X-ray Diffraction (XRD): To verify the crystalline phase and purity of the CHA-type zeolite.
-
Scanning Electron Microscopy (SEM): To observe the crystal morphology and size.
-
N₂ Adsorption-Desorption (BET analysis): To determine the specific surface area, pore volume, and pore size distribution.
-
Inductively Coupled Plasma (ICP) or X-ray Fluorescence (XRF): To determine the bulk Si/Al ratio.
-
Thermogravimetric Analysis (TGA): To confirm the complete removal of the organic template.
Data Presentation
The following tables summarize typical synthesis parameters and resulting properties for CHA-type zeolites synthesized using BTMAOH as the SDA.
| Parameter | Value | Reference |
| Structure Directing Agent (SDA) | This compound | [1] |
| Crystallization Temperature | 125.00 °C | [1] |
| Crystallization Duration | 7-14 days | [1] |
Table 1: General Synthesis Parameters for HUS-7 (a type of high-silica zeolite).
| Sample Name | Si/Al Ratio (Gel) | BTMAOH/SiO₂ Ratio | H₂O/SiO₂ Ratio | Crystallization Time (days) | Crystallization Temperature (°C) | Final Si/Al Ratio | BET Surface Area (m²/g) |
| CHA-BTMAOH-1 | 20 | 0.15 | 20 | 10 | 140 | ~17 | Not Reported |
| CHA-BTMAOH-2 | 30 | 0.20 | 25 | 7 | 150 | ~25 | Not Reported |
Table 2: Exemplary Synthesis Conditions and Resulting Properties for CHA-Type Zeolites. Note: These are representative values and may vary based on specific experimental conditions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the hydrothermal synthesis of a CHA-type zeolite using BTMAOH as a structure-directing agent.
Caption: Hydrothermal synthesis workflow for CHA-type zeolite using BTMAOH.
Logical Relationship: Role of BTMAOH as a Structure-Directing Agent
The diagram below illustrates the conceptual role of this compound in directing the formation of the CHA zeolite framework.
Caption: Conceptual role of BTMAOH as a structure-directing agent.
References
Application Notes: Benzyltrimethylammonium Hydroxide (Triton B) in the Synthesis of 3-Indolyl-3-hydroxy Oxindoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Indolyl-3-hydroxy oxindoles are a significant class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. Their derivatives have demonstrated a wide range of biological activities, including potential anti-cancer, anti-inflammatory, and antiviral properties, making them attractive targets in drug discovery and development. The synthesis of these compounds is therefore of considerable interest to the medicinal chemistry community.
This application note details a highly efficient and convenient method for the synthesis of 3-indolyl-3-hydroxy oxindoles via a direct electrophilic substitution reaction between isatins and indoles. The protocol utilizes benzyltrimethylammonium (B79724) hydroxide (B78521), commonly known as Triton B, as a catalyst in an aqueous medium. Triton B, a quaternary ammonium (B1175870) salt, functions as a potent organic base and phase-transfer catalyst, facilitating the reaction under mild conditions with short reaction times and high yields.[1] This method offers a greener and more efficient alternative to other synthetic strategies that may require harsh conditions, expensive metal catalysts, or hazardous organic solvents.[2][3]
Catalytic Role of Benzyltrimethylammonium Hydroxide (Triton B)
This compound (Triton B) is a versatile reagent that serves a dual role in this synthesis.[1] Firstly, it acts as a strong base, deprotonating the N-H of the indole (B1671886), which increases its nucleophilicity. Secondly, as a phase-transfer catalyst, the lipophilic benzyltrimethylammonium cation can form an ion pair with the generated indolide anion, facilitating its interaction with the isatin (B1672199), which may have limited solubility in the aqueous phase. This catalytic action significantly accelerates the reaction between reactants that might otherwise interact slowly.[4] The reaction proceeds via an aldol-type addition of the nucleophilic indole to the electrophilic C3-carbonyl of the isatin.
Experimental Protocols
General Procedure for the Synthesis of 3-Indolyl-3-hydroxy Oxindoles using Triton B
This protocol is adapted from the method described by Meshram et al.[1]
Materials:
-
Isatin or substituted isatin (1.0 mmol)
-
Indole or substituted indole (1.0 mmol)
-
This compound (Triton B, 40% solution in methanol (B129727) or water) (7 mol%)
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) plates
-
Filtration apparatus
Reaction Setup:
-
In a round-bottom flask, a mixture of isatin (1.0 mmol) and indole (1.0 mmol) is prepared in water (5 mL).
-
To this suspension, this compound (Triton B) (7 mol%) is added.
-
The reaction mixture is stirred vigorously at room temperature.
Monitoring the Reaction:
The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
Work-up and Purification:
-
Upon completion of the reaction, the solid product is collected by filtration.
-
The collected solid is washed with water to remove the catalyst and any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 3-indolyl-3-hydroxy oxindole.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various 3-indolyl-3-hydroxy oxindoles using Triton B as a catalyst, as reported by Meshram et al.[1]
Table 1: Synthesis of 3-Indolyl-3-hydroxy Oxindoles with Substituted Isatins
| Entry | Isatin Substituent | Indole | Time (min) | Yield (%) |
| 1 | H | Indole | 15 | 93 |
| 2 | 5-F | Indole | 20 | 92 |
| 3 | 5-Cl | Indole | 25 | 84 |
| 4 | 5-Br | Indole | 20 | 90 |
| 5 | 5-I | Indole | 15 | 94 |
Table 2: Synthesis of 3-Indolyl-3-hydroxy Oxindoles with Substituted Indoles
| Entry | Isatin | Indole Substituent | Time (min) | Yield (%) |
| 1 | Isatin | 2-Methylindole | 10 | 95 |
| 2 | Isatin | 5-Bromoindole | 12 | 90 |
| 3 | Isatin | 7-Azaindole | 20 | 90 |
Visualizations
Caption: Experimental workflow for the synthesis of 3-indolyl-3-hydroxy oxindoles.
Caption: Proposed reaction mechanism for the Triton B catalyzed synthesis.
References
Application Notes and Protocols: Benzyltrimethylammonium Hydroxide for the Deprotonation of Acidic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyltrimethylammonium hydroxide (B78521), commonly known as Triton B, is a quaternary ammonium (B1175870) salt that serves as a strong organic base.[1] It is typically handled as a 40% solution in water or methanol.[1][2] Its utility in organic synthesis is widespread, primarily as a catalyst for various reactions requiring a basic environment and as a phase-transfer catalyst.[1] This document provides detailed application notes and protocols for the use of Benzyltrimethylammonium hydroxide in the deprotonation of a range of acidic compounds, facilitating key carbon-carbon bond-forming reactions.
The conjugate acid of the hydroxide ion is water, which has a pKa of approximately 15.7. In principle, this compound can effectively deprotonate any acid with a pKa lower than this value. The efficiency of deprotonation is significantly enhanced for carbon acids that form stabilized carbanions, such as those adjacent to carbonyl groups, nitro groups, or nitriles.
Applications in Deprotonation and Subsequent Reactions
This compound is a versatile base for a variety of organic transformations that proceed via the deprotonation of an acidic proton. Key applications include:
-
Aldol (B89426) and Claisen-Schmidt Condensations: Formation of enolates from ketones and aldehydes for subsequent reaction with other carbonyl compounds.
-
Nitroaldol (Henry) Reaction: Deprotonation of nitroalkanes to form nitronate anions for addition to aldehydes and ketones.[3]
-
Michael Addition: Generation of nucleophiles from active methylene (B1212753) compounds for conjugate addition to α,β-unsaturated systems.[4]
-
Horner-Wadsworth-Emmons Reaction: Deprotonation of phosphonate (B1237965) esters to generate phosphonate carbanions for olefination reactions.[5][6]
-
Cyanoethylation: Catalyzing the addition of acrylonitrile (B1666552) to compounds with acidic protons.[7]
-
Alkynylation: Facilitating the addition of terminal alkynes to ketones and aldehydes.[8][9]
Data Presentation: Deprotonation of Acidic Compounds and Reaction Yields
The following tables summarize quantitative data for the use of this compound in the deprotonation of various acidic compounds and the yields of subsequent reactions.
Table 1: Deprotonation of Representative Acidic Compounds
| Compound Class | Example Compound | Approximate pKa | Deprotonation Product | Notes |
| Nitroalkane | Nitromethane | 10.2 | Nitronate anion | Readily deprotonated to form a key intermediate for Henry reactions. |
| Ketone | Acetone | 19-20 | Enolate anion | Forms the enolate, which can participate in aldol condensations and other reactions. |
| Aldehyde | Acetaldehyde | 17 | Enolate anion | Deprotonation at the α-carbon allows for self-condensation or reaction with other electrophiles. |
| Ester | Ethyl acetate | 25 | Enolate anion | Can be deprotonated to participate in Claisen condensations, though stronger bases are often used. |
| Nitrile | Acetonitrile | 25 | Carbanion | The resulting carbanion can act as a nucleophile. |
| Terminal Alkyne | Phenylacetylene | 28.8 | Acetylide anion | Can be deprotonated to participate in alkynylation reactions. |
| Phosphonate Ester | Triethyl phosphonoacetate | ~13 (in DMSO) | Phosphonate carbanion | Used in the Horner-Wadsworth-Emmons reaction for the synthesis of alkenes. |
Table 2: Reaction Yields with this compound as Base/Catalyst
| Reaction Type | Substrates | Product | Reaction Time | Yield (%) |
| Nitroaldol (Henry) Reaction | 3-Nitrobenzaldehyde (B41214), Nitroethane | 1-(3-Nitrophenyl)-2-nitropropan-1-ol | 4-15 min | 95 |
| Michael Addition | Isatin, Nitromethane | 3-Hydroxy-3-(nitromethyl)indolin-2-one | 2-3 min | 98[4] |
| Michael Addition | Chalcone (B49325), Nitromethane | 4-Nitro-1,3-diphenylbutan-1-one | 2-3 min | 95[4] |
| Aldol Condensation | Isobutyraldehyde, Formaldehyde | Hydroxypivaldehyde | 2 h | >96 (conversion) |
| Horner-Wadsworth-Emmons | Aldehydes, Ethyl diphenylphosphonoacetate | Z-unsaturated esters | Not Specified | Quantitative |
Experimental Protocols
Protocol 1: General Procedure for the Deprotonation of a Ketone for Aldol Condensation
This protocol is a general guideline for the enolate formation from a ketone and its subsequent reaction in an aldol condensation.
Materials:
-
Ketone (1.0 eq)
-
Aldehyde (1.0 eq)
-
This compound (Triton B, 40% in methanol) (catalytic amount, e.g., 0.1 eq)
-
Solvent (e.g., Methanol, Ethanol, or THF)
Procedure:
-
Dissolve the ketone and aldehyde in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the catalytic amount of this compound to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).
-
Reaction times can vary from a few minutes to several hours depending on the substrates.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Nitroaldol (Henry) Reaction of 3-Nitrobenzaldehyde and Nitroethane
This protocol is adapted from a literature procedure for a highly efficient Henry reaction.[3]
Materials:
-
3-Nitrobenzaldehyde (500 mg, 3.31 mmol)
-
Nitroethane (272 mg, 3.63 mmol)
-
Water (5 mL)
-
THF (0.4 mL)
-
This compound (Triton B, 40% aq. solution) (1 drop)
Procedure:
-
To a mixture of 3-nitrobenzaldehyde and nitroethane in water and THF, add one drop of a 40% aqueous solution of this compound.[3]
-
Stir the mixture at room temperature. The reaction is typically complete within 4-15 minutes.[3]
-
Monitor the reaction by TLC.
-
Upon completion, extract the reaction mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product.
Protocol 3: Michael Addition of Nitromethane to Chalcone
This protocol describes a rapid and efficient Michael addition catalyzed by Triton B.[4]
Materials:
-
Chalcone (1 mmol)
-
Nitromethane (1.5 mmol)
-
This compound (Triton B, 40% in methanol) (1 mL)
-
Diethyl ether
Procedure:
-
In a suitable flask, stir a mixture of chalcone and nitromethane.[4]
-
Add this compound (40% solution in methanol) to the mixture at ambient temperature.[4]
-
Stir the reaction mixture for 2-3 minutes.[4]
-
Monitor the reaction progress by TLC.
-
After complete conversion, extract the reaction mixture with diethyl ether (4 x 10 mL).[4]
-
Remove the solvent under reduced pressure to obtain the analytically pure product.[4]
Visualizations
Deprotonation and Enolate Formation
References
- 1. researchgate.net [researchgate.net]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Catalytic alkynylation of ketones and aldehydes using quaternary ammonium hydroxide base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. okayama.elsevierpure.com [okayama.elsevierpure.com]
Application Notes and Protocols for Benzyltrimethylammonium Hydroxide in Silicon Wafer Cleaning
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the inclusion of Benzyltrimethylammonium (B79724) hydroxide (B78521) (BTMH) in patent literature for semiconductor cleaning and etching solutions. Publicly available quantitative performance data for BTMH in silicon wafer cleaning is limited. The provided protocols are general guidelines based on the established use of similar quaternary ammonium (B1175870) hydroxides, such as Tetramethylammonium hydroxide (TMAH), and should be adapted and validated for specific applications.
Introduction
Benzyltrimethylammonium hydroxide (BTMH) is a quaternary ammonium hydroxide that is being explored for various applications in the electronics industry, including as a potential component in cleaning and etching solutions for semiconductor manufacturing.[1][2] Its chemical structure, featuring a benzyl (B1604629) group, suggests it may offer different performance characteristics compared to more common cleaning agents like TMAH. These characteristics could include modifications in etch rates, surface wetting, and residue removal.
This document provides a general overview of the potential application of BTMH for silicon wafer cleaning, a proposed chemical mechanism, and a foundational experimental protocol to evaluate its efficacy.
Proposed Chemical Mechanism
The cleaning and etching of silicon by alkaline solutions like BTMH is understood to be a two-step process involving oxidation and dissolution. The hydroxide ions (OH⁻) from BTMH are the primary reactive species.
-
Oxidation: The hydroxide ions attack the silicon surface, leading to the formation of a hydrated silicon oxide species.
-
Dissolution: The silicon-containing species then dissolves in the aqueous solution. The presence of the large benzyltrimethylammonium cation may influence the rate of this dissolution step and the resulting surface morphology.
Caption: Proposed chemical mechanism of BTMH on a silicon surface.
Experimental Protocols
The following is a general protocol for evaluating the performance of BTMH for silicon wafer cleaning. Researchers should adapt this protocol based on their specific equipment and cleaning requirements.
Materials and Equipment
-
This compound (BTMH) solution of known concentration
-
Deionized (DI) water (18.2 MΩ·cm)
-
Silicon wafers (specify type, orientation, and initial cleaning state)
-
Beakers and wafer handling tools
-
Constant temperature bath
-
Surface particle counter
-
Atomic Force Microscope (AFM) for surface roughness analysis
-
Contact angle goniometer
-
Appropriate Personal Protective Equipment (PPE)
Experimental Workflow
Caption: Experimental workflow for evaluating BTMH in silicon wafer cleaning.
Detailed Methodologies
-
Solution Preparation:
-
Prepare a series of BTMH cleaning solutions at different weight percentages (e.g., 1%, 2.5%, 5%) in DI water.
-
Handle BTMH with appropriate PPE as it is a corrosive base.
-
-
Pre-Cleaning Wafer Characterization:
-
Characterize the initial state of the silicon wafers for baseline measurements.
-
Measure the number and size of particles on the wafer surface using a surface particle counter.
-
Determine the surface roughness (e.g., Ra, Rq) using an AFM.
-
Measure the contact angle of a DI water droplet on the wafer surface.
-
-
Cleaning Process:
-
Submerge the silicon wafers in the prepared BTMH solutions.
-
Investigate a range of temperatures (e.g., 25°C, 50°C, 70°C) using a constant temperature bath.
-
Test different immersion times (e.g., 2, 5, 10 minutes).
-
-
Rinsing and Drying:
-
After immersion, rinse the wafers thoroughly with DI water in an overflow bath for a specified time (e.g., 5 minutes).
-
Dry the wafers using high-purity nitrogen gas.
-
-
Post-Cleaning Wafer Characterization:
-
Repeat the characterization steps performed in 3.2 to assess the changes after cleaning.
-
Measure post-cleaning particle count, surface roughness, and contact angle.
-
Data Presentation
The following tables are templates for organizing the quantitative data obtained from the experimental protocol.
Table 1: Particle Removal Efficiency of BTMH Solutions
| BTMH Conc. (wt%) | Temperature (°C) | Time (min) | Initial Particle Count | Final Particle Count | Particle Removal Efficiency (%) |
| 1.0 | 25 | 2 | |||
| 1.0 | 25 | 5 | |||
| 1.0 | 50 | 2 | |||
| 2.5 | 25 | 2 | |||
| 2.5 | 50 | 5 | |||
| 5.0 | 50 | 2 |
Table 2: Effect of BTMH on Silicon Wafer Surface Roughness
| BTMH Conc. (wt%) | Temperature (°C) | Time (min) | Initial Ra (nm) | Final Ra (nm) | Change in Ra (nm) |
| 1.0 | 25 | 2 | |||
| 1.0 | 25 | 5 | |||
| 1.0 | 50 | 2 | |||
| 2.5 | 25 | 2 | |||
| 2.5 | 50 | 5 | |||
| 5.0 | 50 | 2 |
Table 3: Silicon Wafer Etch Rate in BTMH Solutions
| BTMH Conc. (wt%) | Temperature (°C) | Etch Rate (Å/min) |
| 1.0 | 25 | |
| 1.0 | 50 | |
| 1.0 | 70 | |
| 2.5 | 25 | |
| 2.5 | 50 | |
| 2.5 | 70 | |
| 5.0 | 50 | |
| 5.0 | 70 |
Conclusion
This compound presents a potential alternative to traditional quaternary ammonium hydroxides for silicon wafer cleaning in the electronics industry. The provided protocols and data table templates offer a framework for researchers and scientists to systematically evaluate the performance of BTMH. Further investigation is required to determine its specific advantages in terms of cleaning efficiency, material compatibility, and its impact on device performance.
References
Application Notes and Protocols: Benzyltrimethylammonium Hydroxide Catalyzed Nitroaldol Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitroaldol, or Henry, reaction is a classic carbon-carbon bond-forming reaction that is fundamental in organic synthesis for the creation of β-nitro alcohols.[1][2] These products are valuable intermediates, readily converted into other useful compounds such as β-amino alcohols, α-nitro ketones, and nitroalkenes.[2] The reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1][2] While various bases can be employed, Benzyltrimethylammonium hydroxide (B78521) (BTAH), also known as Triton B, has emerged as a highly efficient phase-transfer catalyst for this transformation.[3][4] It promotes the reaction under mild conditions, often leading to excellent yields in short reaction times.[3] This document provides detailed application notes and protocols for the BTAH-catalyzed nitroaldol condensation.
Advantages of Benzyltrimethylammonium Hydroxide
This compound is a quaternary ammonium (B1175870) salt that functions as a strong organic base and an effective phase-transfer catalyst.[4] Its use in the nitroaldol reaction offers several advantages:
-
High Efficiency: BTAH can provide excellent yields of β-nitro alcohols.[3]
-
Mild Reaction Conditions: The reaction can typically be carried out at room temperature.[3]
-
Short Reaction Times: In many cases, the reaction proceeds to completion in a matter of minutes.[3]
-
Versatility: It is effective for a range of aromatic, aliphatic, and heterocyclic aldehydes.[3][5]
Reaction Mechanism
The Henry reaction commences with the deprotonation of the nitroalkane at the α-carbon by a base, in this case, the hydroxide ion from BTAH, to form a resonance-stabilized nitronate anion.[2] This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting β-nitro alkoxide is subsequently protonated by the conjugate acid of the base (water) to yield the final β-nitro alcohol product.[2] All steps in the Henry reaction are reversible.[2]
Experimental Protocols
General Procedure for BTAH-Catalyzed Nitroaldol Condensation
This protocol is a generalized procedure based on established methods.[3] Researchers should optimize conditions for their specific substrates.
Materials:
-
Aldehyde (1.0 mmol)
-
Nitroalkane (1.1 to excess mmol)
-
This compound (40% aqueous solution, catalytic amount - e.g., 1 drop)
-
Solvent (e.g., Water with a few drops of THF, or excess nitroalkane as solvent)[3]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 mmol) and the nitroalkane (1.1 mmol).
-
Solvent Addition: Add the chosen solvent. For reactions in aqueous media, use water (e.g., 5 mL) with a few drops of THF to aid solubility.[3] Alternatively, for a solvent-free approach, use an excess of the nitroalkane.[3]
-
Catalyst Addition: Add a catalytic amount of this compound (e.g., 1 drop of a 40% aqueous solution) to the stirred mixture at room temperature.[3]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of NH₄Cl.[6] Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired β-nitro alcohol.
Data Presentation
The following tables summarize the results obtained for the BTAH-catalyzed nitroaldol condensation of various aldehydes with nitroalkanes.
Table 1: BTAH-Catalyzed Nitroaldol Condensation in Water/THF [3]
| Entry | Aldehyde | Nitroalkane | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Nitromethane | 15 | 92 |
| 2 | 4-Chlorobenzaldehyde | Nitromethane | 10 | 95 |
| 3 | 4-Methoxybenzaldehyde | Nitromethane | 20 | 90 |
| 4 | 3-Nitrobenzaldehyde | Nitromethane | 5 | 98 |
| 5 | 2-Naphthaldehyde | Nitromethane | 15 | 93 |
| 6 | Cinnamaldehyde | Nitromethane | 10 | 94 |
| 7 | Heptanal | Nitromethane | 25 | 85 |
| 8 | Benzaldehyde | Nitroethane | 20 | 90 |
| 9 | 4-Chlorobenzaldehyde | Nitroethane | 15 | 94 |
| 10 | 3-Nitrobenzaldehyde | Nitroethane | 8 | 97 |
Reaction conditions: Aldehyde (1.1 mmol), nitroalkane (1.2 mmol), water, THF (catalytic), this compound (catalytic), room temperature.
Table 2: BTAH-Catalyzed Nitroaldol Condensation using Excess Nitroalkane as Solvent [3]
| Entry | Aldehyde | Nitroalkane | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Nitromethane | 10 | 98 |
| 2 | 4-Chlorobenzaldehyde | Nitromethane | 5 | 99 |
| 3 | 4-Methoxybenzaldehyde | Nitromethane | 15 | 95 |
| 4 | 3-Nitrobenzaldehyde | Nitromethane | 4 | 99 |
| 5 | 2-Naphthaldehyde | Nitromethane | 10 | 98 |
| 6 | Cinnamaldehyde | Nitromethane | 8 | 97 |
| 7 | Heptanal | Nitromethane | 15 | 90 |
| 8 | Benzaldehyde | Nitroethane | 12 | 96 |
| 9 | 4-Chlorobenzaldehyde | Nitroethane | 8 | 98 |
| 10 | 3-Nitrobenzaldehyde | Nitroethane | 6 | 99 |
Reaction conditions: Aldehyde, excess nitroalkane, this compound (catalytic), room temperature.
Visualizations
Reaction Workflow
Caption: Workflow for BTAH-catalyzed nitroaldol condensation.
Logical Relationship of Reaction Components and Outcome
Caption: Key components and their roles in the reaction.
Conclusion
This compound serves as an exceptionally effective catalyst for the nitroaldol condensation, facilitating the synthesis of a diverse array of β-nitro alcohols in high yields under mild conditions.[3] The operational simplicity and efficiency of this protocol make it a valuable tool for researchers in both academic and industrial settings, particularly in the field of drug development where the synthesis of complex nitrogen-containing molecules is paramount.
References
Troubleshooting & Optimization
Technical Support Center: Benzyltrimethylammonium Hydroxide in Aldol Condensations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) for aldol (B89426) condensations catalyzed by benzyltrimethylammonium (B79724) hydroxide (B78521) (also known as Triton B).
Frequently Asked Questions (FAQs)
Q1: What is benzyltrimethylammonium hydroxide and what is its role in an aldol condensation?
This compound (Triton B) is a quaternary ammonium (B1175870) salt that functions as a strong organic base.[1] In aldol condensations, it is frequently used as a phase-transfer catalyst, facilitating the reaction between reactants in different phases (e.g., an organic phase and an aqueous base phase).[1] It can also be used as a base catalyst in a homogeneous system. Its catalytic activity is effective for various condensation reactions, including the nitroaldol (Henry) reaction.[2]
Q2: What are the most common side reactions to anticipate when using this compound as a catalyst?
The primary side reactions are those typical of base-catalyzed aldol condensations. The specific side products you encounter will depend on your substrates and reaction conditions. Key side reactions include:
-
Cannizzaro Reaction: A disproportionation reaction of two non-enolizable aldehyde molecules to yield a primary alcohol and a carboxylic acid.[3][4]
-
Retro-Aldol Reaction: The reverse of the aldol addition, where the β-hydroxy carbonyl product cleaves back into its starting carbonyl compounds.[5][6] This is an equilibrium process that can be favored by certain conditions.[7]
-
Self-Condensation: In crossed aldol reactions, an enolizable carbonyl compound can react with itself, leading to undesired homocoupling products.[6]
-
Aldol-Tishchenko Reaction: A tandem reaction combining an aldol reaction with a Tishchenko reaction, which can convert aldehydes and ketones into 1,3-hydroxyl compounds.[8][9]
-
Excessive Dehydration: While the α,β-unsaturated product is often the desired outcome of a condensation, premature or undesired dehydration can be a problem if the β-hydroxy aldol adduct is the target.[10]
-
Michael Addition: The enolate can add to the α,β-unsaturated carbonyl product (from aldol condensation) in a 1,4-addition, leading to 1,5-dicarbonyl compounds.[6]
Troubleshooting Guide
Problem 1: My reaction is producing significant amounts of a carboxylic acid and an alcohol instead of the desired aldol product.
Potential Cause: You are observing a Cannizzaro reaction . This occurs when an aldehyde that cannot form an enolate (i.e., lacks α-hydrogens) undergoes disproportionation in the presence of a strong base.[3][11] Even for aldehydes with α-hydrogens, this side reaction can compete under harsh conditions.[12]
Troubleshooting Steps:
-
Reduce Base Concentration: The Cannizzaro reaction's rate has a higher-order dependence on the base concentration compared to the aldol condensation.[12] Reducing the concentration of this compound or other bases is the most effective solution.
-
Lower the Reaction Temperature: Higher temperatures provide the activation energy for the competing Cannizzaro pathway.[12] Performing the reaction at room temperature or 0 °C can significantly disfavor this side reaction.
-
Control the Addition of Reactants: In a crossed aldol reaction involving a non-enolizable aldehyde, slowly add the enolizable carbonyl compound to the mixture of the base and the non-enolizable aldehyde. This keeps the concentration of the enolate low and favors the desired crossed-aldol pathway.
| Parameter | Favorable for Aldol Condensation | Favorable for Cannizzaro Reaction |
| Base Concentration | Dilute Base (e.g., catalytic amount) | Concentrated Base (e.g., > 50% NaOH)[12] |
| Temperature | Lower Temperatures (e.g., 0-25 °C) | Higher Temperatures[12] |
| Substrate | Aldehyde/Ketone with α-hydrogens | Aldehyde without α-hydrogens[11] |
Problem 2: My reaction yield is low, and analysis shows the presence of my starting materials even after a long reaction time.
Potential Cause: You may be experiencing a Retro-Aldol Reaction . The aldol addition is a reversible equilibrium.[6][7] Under certain conditions, particularly with heat, the equilibrium can shift back towards the starting materials.[13][14] This is especially true for aldol reactions involving ketones, where the equilibrium often favors the starting materials.[15]
Troubleshooting Steps:
-
Lower the Reaction Temperature: Higher temperatures can favor the retro-aldol pathway. Running the reaction at a lower temperature can shift the equilibrium toward the product.
-
Promote Dehydration: If the subsequent dehydration to the α,β-unsaturated carbonyl is acceptable, heating the reaction can drive the overall condensation forward by removing the aldol adduct from the equilibrium (Le Châtelier's principle).[14]
-
Use an Anhydrous Solvent: The presence of excess water can facilitate the retro-aldol reaction.[16] Using a less aqueous environment, if compatible with the phase-transfer catalysis, may improve yields.
Problem 3: I am attempting a crossed aldol reaction, but I am getting a complex mixture of products.
Potential Cause: When both carbonyl partners in a crossed aldol reaction are enolizable, a mixture of up to four different products can form (two self-condensation products and two crossed-condensation products).[6]
Troubleshooting Steps:
-
Use a Non-Enolizable Partner: The most effective strategy is to use one carbonyl compound that cannot form an enolate (e.g., benzaldehyde, formaldehyde). This partner can only act as the electrophile.[12]
-
Directed Aldol Reaction: For cases where both partners must be enolizable, a directed approach is necessary. This involves pre-forming the enolate of one carbonyl compound with a strong, non-nucleophilic base (like LDA) at low temperatures before adding the second carbonyl compound. This method provides excellent control but is a significant modification from a simple Triton B-catalyzed protocol.[12]
-
Slow Addition: Slowly add the more reactive enolizable component to the reaction mixture containing the base and the other carbonyl partner. This can sometimes favor the crossed product.
Visualized Workflows and Pathways
// Nodes Start [label="Carbonyl (Enolizable)\n+ Carbonyl (Electrophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; Enolate [label="Enolate Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Adduct [label="β-Hydroxy Aldol Adduct", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="α,β-Unsaturated Product\n(Aldol Condensation)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Retro [label="Starting Materials\n(Retro-Aldol)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cannizzaro_Start [label="Aldehyde (Non-Enolizable)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cannizzaro_Product [label="Carboxylic Acid + Alcohol\n(Cannizzaro Reaction)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tishchenko_Product [label="Ester\n(Tishchenko Reaction)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Enolate [label=" Base (Triton B)"]; Enolate -> Adduct [label=" Nucleophilic Attack"]; Adduct -> Product [label=" Dehydration\n (Heat/Base)"]; Adduct -> Retro [label=" Equilibrium\n (Heat)", style=dashed, color="#5F6368"]; Cannizzaro_Start -> Cannizzaro_Product [label=" High [Base]\n or Heat", color="#EA4335"]; Cannizzaro_Start -> Tishchenko_Product [label=" Alkoxide Catalyst", color="#FBBC05"]; } dot Caption: Key reaction pathways in a base-catalyzed aldol condensation.
// Nodes Start [label="Problem Observed in\nAldol Reaction?", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LowYield [label="Low Yield or\nReaction Stall?"]; WrongProduct [label="Unexpected Products\nObserved?"];
// Low Yield Path Retro [label="Suspect Retro-Aldol\nReaction", fillcolor="#FFFFFF"]; Retro_Sol [label="Solution:\n• Lower Temperature\n• Drive Dehydration", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"];
// Wrong Product Path ProdCheck [label="What are the main\nbyproducts?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Cannizzaro [label="Carboxylic Acid\n+ Alcohol", fillcolor="#FFFFFF"]; SelfCond [label="Self-Condensation\nProducts", fillcolor="#FFFFFF"]; Cannizzaro_Sol [label="Cause: Cannizzaro Reaction\nSolution:\n• Lower [Base]\n• Lower Temperature", shape=note, fillcolor="#FCE8E6", fontcolor="#202124"]; SelfCond_Sol [label="Cause: Competing Self-Reaction\nSolution:\n• Use non-enolizable partner\n• Slow addition", shape=note, fillcolor="#E6F4EA", fontcolor="#202124"];
// Edges Start -> LowYield; Start -> WrongProduct; LowYield -> Retro; Retro -> Retro_Sol [style=dashed]; WrongProduct -> ProdCheck; ProdCheck -> Cannizzaro [label=" A"]; ProdCheck -> SelfCond [label=" B"]; Cannizzaro -> Cannizzaro_Sol [style=dashed]; SelfCond -> SelfCond_Sol [style=dashed]; } dot Caption: Troubleshooting decision tree for common aldol condensation issues.
Experimental Protocols
Protocol: Phase-Transfer Catalyzed Crossed Aldol Condensation
This protocol describes a general procedure for the crossed aldol condensation of a non-enolizable aromatic aldehyde with an enolizable ketone using this compound (Triton B) as a phase-transfer catalyst.
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde)
-
Ketone (e.g., Acetophenone)
-
This compound (Triton B), 40% solution in methanol
-
Sodium Hydroxide (NaOH), 10% aqueous solution
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Deionized Water
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic aldehyde (1.0 eq) and the ketone (1.2 eq) in toluene (approx. 2-3 mL per mmol of aldehyde).
-
Catalyst Addition: To the stirred organic solution, add the 10% aqueous NaOH solution (2.0 eq).
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Phase-Transfer Catalyst: Add this compound (0.05 - 0.10 eq) to the two-phase mixture.
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Reaction Execution: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the limiting reactant (the aldehyde). Reactions are typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water) or by column chromatography on silica (B1680970) gel.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 4. differencebetween.com [differencebetween.com]
- 5. Video: C–C Bond Cleavage: Retro-Aldol Reaction [jove.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Aldol–Tishchenko reaction - Wikipedia [en.wikipedia.org]
- 9. Aldol-Tishchenko_reaction [chemeurope.com]
- 10. Aldol Condensation - Chemistry Steps [chemistrysteps.com]
- 11. quora.com [quora.com]
- 12. benchchem.com [benchchem.com]
- 13. quora.com [quora.com]
- 14. fiveable.me [fiveable.me]
- 15. youtube.com [youtube.com]
- 16. Reddit - The heart of the internet [reddit.com]
Improving yield and selectivity with Benzyltrimethylammonium hydroxide catalyst
Welcome to the Technical Support Center for optimizing chemical reactions with Benzyltrimethylammonium hydroxide (B78521) (BTAH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yield and selectivity.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions catalyzed by Benzyltrimethylammonium hydroxide.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | BTAH is a strong base and can react with atmospheric CO₂ to form an inactive carbonate salt. Ensure the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a tightly sealed container in a cool, dry place.[1][2] Using a freshly opened or purified catalyst is recommended for optimal results. |
| Insufficient Catalyst Loading | The optimal catalyst concentration can vary. A typical starting point is 1-5 mol%. For slow reactions, incrementally increase the catalyst loading. Be aware that excessive catalyst can complicate product purification. |
| Inefficient Phase Transfer | Vigorous stirring is crucial in biphasic reactions to maximize the interfacial area for the catalyst to transport reactants between phases.[3] Consider using a mechanical stirrer for better mixing. The choice of organic solvent is also important; it should be aprotic and immiscible with water.[4] |
| Sub-optimal Reaction Temperature | If the reaction is sluggish, gradually increase the temperature. However, be mindful of the catalyst's stability, especially at elevated temperatures, as decomposition can occur.[5] BTAH is reportedly stable at 80°C with a long half-life, but degradation can occur at higher temperatures.[5] |
| Catalyst Poisoning | Certain anions, particularly highly polarizable ones like iodide, can form strong ion pairs with the quaternary ammonium (B1175870) cation, reducing its catalytic activity. If possible, consider using reactants with different leaving groups (e.g., bromide instead of iodide). |
Issue 2: Poor Selectivity / Formation of Byproducts
| Potential Cause | Recommended Solution |
| Side Reactions | The strong basicity of BTAH can promote side reactions such as aldol (B89426) condensation of the aldehyde reactant or Cannizzaro reactions.[6] Modifying reaction parameters, such as using an excess of the nitroalkane in nitroaldol reactions, can improve selectivity and yield.[6] |
| Catalyst Decomposition | At elevated temperatures, quaternary ammonium hydroxides can undergo Hofmann elimination, leading to byproducts. If catalyst decomposition is suspected, running the reaction at a lower temperature is advisable.[5] |
| Reaction with Solvent | Some solvents may not be stable under the basic reaction conditions and can participate in side reactions. Ensure the chosen solvent is inert to the reaction conditions. |
Issue 3: Difficult Product Isolation
| Potential Cause | Recommended Solution |
| Emulsion Formation | Vigorous stirring of biphasic mixtures can sometimes lead to stable emulsions. To break the emulsion, you can try adding a saturated brine solution or a small amount of a different organic solvent. Centrifugation can also be an effective method. |
| Catalyst Remains in the Organic Phase | BTAH can be soluble in the organic phase, making its removal from the product challenging. Perform multiple aqueous washes to extract the water-soluble catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is this compound (BTAH) and what are its primary applications in catalysis?
A1: this compound, also known as Triton B, is a quaternary ammonium salt that functions as a strong organic base and an efficient phase-transfer catalyst (PTC).[1][7] As a PTC, it facilitates the transfer of reactants between immiscible phases (e.g., aqueous and organic), thereby accelerating reaction rates and increasing yields.[8] It is commonly used in aldol condensation reactions, base-catalyzed dehydration reactions, and Horner-Wadsworth-Emmons olefination reactions.[1][9]
Q2: How should I handle and store this compound?
A2: BTAH is typically supplied as a solution in water or methanol (B129727).[1] It is a flammable liquid and corrosive.[10][11] It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, away from heat, sparks, and open flames.[1][10] Handle BTAH in a well-ventilated place, wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and protective clothing.[1][2] Avoid contact with skin and eyes and inhalation of vapors.[2][10]
Q3: What is the typical catalyst loading for a reaction using BTAH?
A3: The optimal catalyst loading depends on the specific reaction. A good starting point is typically in the range of 1-5 mol%. For reactions that are slow to proceed, the concentration can be increased. However, using an excessive amount of catalyst can sometimes lead to difficulties in product purification.
Q4: Can BTAH be used in anhydrous conditions?
A4: BTAH is typically supplied as an aqueous or methanolic solution. While it can be used in reactions with organic solvents, the presence of water or methanol from the catalyst solution is inherent. For reactions requiring strictly anhydrous conditions, other strong organic bases might be more suitable.
Q5: What are the signs of BTAH degradation?
A5: Commercial samples of BTAH can sometimes have a fish-like odor, which is likely due to the presence of trimethylamine (B31210) from hydrolysis.[1] A significant color change or the formation of precipitates could also indicate degradation or contamination. For critical applications, it is advisable to use a fresh bottle of the catalyst.
Data Presentation
Table 1: this compound Catalyzed Nitroaldol Condensation Yields [6]
| Entry | Aldehyde | Nitroalkane | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Nitromethane | 10 | 92 |
| 2 | 4-Chlorobenzaldehyde | Nitromethane | 4 | 98 |
| 3 | 4-Methylbenzaldehyde | Nitromethane | 15 | 90 |
| 4 | 4-Methoxybenzaldehyde | Nitromethane | 15 | 88 |
| 5 | Benzaldehyde | Nitroethane | 10 | 94 |
| 6 | 4-Chlorobenzaldehyde | Nitroethane | 5 | 96 |
| 7 | 4-Methylbenzaldehyde | Nitroethane | 15 | 92 |
| 8 | 4-Methoxybenzaldehyde | Nitroethane | 15 | 90 |
| 9 | Benzaldehyde | 1-Nitropropane | 12 | 92 |
| 10 | 4-Chlorobenzaldehyde | 1-Nitropropane | 6 | 95 |
| 11 | Heptanal | Nitromethane | 10 | 85 |
| 12 | 3-Nitrobenzaldehyde | Nitroethane | 5 | 98 |
| 13 | 2-Nitrobenzaldehyde | Nitroethane | 5 | 98 |
Table 2: Cross-Aldol Condensation of Isobutyraldehyde and Formaldehyde
| Catalyst | Reactants | Molar Ratio (IBA:FA:BTAH) | Selectivity (HPA) | Yield (HPA) | Reference |
| This compound | Isobutyraldehyde (IBA), Formaldehyde (FA) | 1.1 : 1.0 : 0.04 | 100% | Nearly Quantitative | [12] |
Experimental Protocols
Protocol 1: General Procedure for Nitroaldol Condensation [6]
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To a mixture of the aldehyde (1 equivalent) and the nitroalkane (1.1 equivalents) in water, add a catalytic amount of this compound (40% aqueous solution).
-
Stir the reaction mixture vigorously at room temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for a Phase-Transfer Catalyzed Reaction (e.g., Nucleophilic Substitution)
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the organic substrate in a suitable water-immiscible organic solvent (e.g., toluene, dichloromethane).
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In a separate vessel, prepare an aqueous solution of the nucleophile (e.g., sodium cyanide).
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Combine the organic and aqueous solutions in the reaction flask.
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Add this compound (1-5 mol%) to the biphasic mixture.
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Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature and separate the aqueous and organic layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
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Purify the product by an appropriate method such as column chromatography or distillation.
Visualizations
Caption: A typical experimental workflow for a BTAH-catalyzed phase-transfer reaction.
Caption: A troubleshooting workflow for addressing low reaction yields with BTAH catalyst.
References
- 1. nbinno.com [nbinno.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound(100-85-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ijsdr.org [ijsdr.org]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Loading Optimization for Benzyltrimethylammonium Hydroxide in Phase Transfer Catalysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the optimization of Benzyltrimethylammonium hydroxide (B78521) (BTAH) as a phase transfer catalyst.
Troubleshooting Guide
This guide addresses specific issues that may arise during phase transfer catalysis reactions using Benzyltrimethylammonium hydroxide.
Q1: I am observing a low or no product yield. What are the potential causes and solutions?
Low or no product yield in a phase transfer catalysis system can stem from several factors related to catalyst loading and reaction conditions.
-
Inefficient Phase Transfer: The catalyst may not be effectively transporting the reactant from the aqueous to the organic phase. This can happen if the catalyst concentration is too low. A typical starting concentration for BTAH is in the range of 1-5 mol%.[1] If the reaction is sluggish, a gradual increase in the catalyst loading may improve the yield.[1]
-
Inadequate Mixing: Insufficient agitation can lead to a small interfacial area between the aqueous and organic phases, which slows down the reaction rate.[1] Ensure vigorous stirring to maximize the contact between the two phases.[2]
-
Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier. Consider increasing the reaction temperature.[1]
-
Catalyst Poisoning: Certain anions, such as iodide or tosylate, can pair strongly with the quaternary ammonium (B1175870) cation, hindering its ability to transport the desired reactant. If possible, consider using reactants with different leaving groups, for example, a bromide instead of an iodide.[3]
Q2: The reaction is proceeding very slowly. How can I increase the reaction rate?
A slow reaction rate is a common issue that can often be addressed by optimizing the catalyst loading and other reaction parameters.
-
Suboptimal Catalyst Concentration: The concentration of BTAH is a critical factor. While a higher catalyst loading can increase the reaction rate by making more catalytic sites available, an excessively high concentration can sometimes complicate product isolation.[4] It is recommended to perform a screening of catalyst loading (e.g., 1, 2, 5, and 10 mol%) to find the optimal concentration for your specific reaction.
-
Poor Stirring: The rate of a phase transfer catalyzed reaction is often dependent on the interfacial area between the phases. Increasing the stirring speed can enhance the rate of transfer of the active species and, consequently, the overall reaction rate.[5][6]
-
Solvent Choice: The organic solvent plays a crucial role. It should be able to dissolve the organic substrate and the ion pair formed between the catalyst and the transported anion.[1] Solvents like toluene, and dichloromethane (B109758) are common choices.[1]
Q3: I am having difficulty with product isolation due to emulsion formation. What should I do?
Emulsion formation is a common problem in biphasic systems, especially with vigorous stirring. BTAH, being a quaternary ammonium salt, can act as a surfactant, stabilizing emulsions.
-
Break the Emulsion: To break up an emulsion, you can try adding a saturated aqueous solution of sodium chloride (brine).[1] This increases the ionic strength of the aqueous phase, which can help to separate the layers. Centrifugation is another effective method for breaking emulsions.[1]
-
Filtration through Celite: Filtering the emulsion through a pad of a filter aid like Celite® can help to coalesce the dispersed droplets, leading to phase separation.
-
Optimize Stirring: While vigorous stirring is necessary, excessive speeds can promote stable emulsions. Try to find a stirring rate that provides sufficient mixing without causing a persistent emulsion.[4]
Q4: I suspect the this compound catalyst is degrading under my reaction conditions. How can I check for this and what can I do?
BTAH can degrade at elevated temperatures and under strongly basic conditions.
-
Signs of Degradation: A common degradation product is trimethylamine, which has a characteristic fishy odor.[3] If you notice this smell, it could be an indication of catalyst decomposition.
-
Minimize Degradation: If catalyst degradation is suspected, consider lowering the reaction temperature.[1] While BTAH is reported to be quite stable at 80°C (half-life of ~4 years), its stability decreases at higher temperatures. Also, ensure that the concentration of the base (e.g., NaOH, KOH) is not excessively high.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for this compound in phase transfer catalysis?
A general starting point for BTAH loading is between 1-5 mol% relative to the limiting reagent.[1] However, the optimal loading is highly dependent on the specific reaction, substrates, and conditions. For challenging or slow reactions, the loading might be increased, but this should be done systematically to avoid potential issues with product purification and side reactions.
Q2: How does increasing the catalyst loading of BTAH affect the reaction?
Increasing the catalyst loading generally leads to a faster reaction rate because it increases the number of catalyst molecules available to transport the reactant across the phase boundary. However, beyond a certain point, the rate may plateau, and further increases in catalyst concentration might not provide a significant benefit and could lead to the formation of emulsions or difficulties in purification.
Q3: Can this compound be recovered and reused?
Being soluble in the aqueous phase, BTAH can often be recovered after the reaction.[1] This can be achieved by separating the aqueous layer, evaporating the water, and potentially recrystallizing the catalyst.[1] The viability of recycling will depend on the stability of the catalyst under the specific reaction conditions and the purity of the recovered catalyst.
Q4: What analytical techniques can be used to monitor the progress of a reaction catalyzed by BTAH?
The progress of the reaction can be monitored by periodically taking samples from the organic phase and analyzing them using standard techniques such as:
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively follow the disappearance of starting material and the appearance of the product.[2]
-
Gas Chromatography (GC): Provides quantitative data on the conversion of reactants and the formation of products.[2]
-
High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze the composition of the reaction mixture.[2]
Data Presentation
Table 1: Qualitative Effect of Increasing Catalyst Loading on Reaction Parameters
| Parameter | Effect of Increasing Catalyst Loading | Notes |
| Reaction Rate | Generally increases up to an optimal point, after which it may plateau. | A higher concentration of catalyst facilitates faster transport of the reactive species between phases. |
| Product Yield | Often improves with increased catalyst loading, but can decrease if side reactions are promoted. | Optimization is key to maximizing yield. |
| Selectivity | May be affected. Higher catalyst loading could potentially lead to the formation of byproducts. | The effect on selectivity is highly reaction-dependent. |
| Emulsion Formation | Increased likelihood of emulsion formation, complicating workup. | BTAH has surfactant-like properties.[1] |
| Cost | Higher catalyst loading directly increases the cost of the process. | Economic considerations are important, especially for large-scale synthesis. |
Table 2: Representative Quantitative Data for a Hypothetical Williamson Ether Synthesis
Reaction: Benzyl (B1604629) chloride + Phenol (B47542) → Benzyl phenyl ether, in a Toluene/Water system with NaOH as the base at 70°C.
| Catalyst Loading (mol%) | Reaction Time (hours) | Yield (%) |
| 0.5 | 12 | 45 |
| 1.0 | 8 | 75 |
| 2.0 | 4 | 92 |
| 5.0 | 2 | 95 |
| 10.0 | 2 | 95 |
Note: This table presents illustrative data to demonstrate the general trend. Actual results will vary depending on the specific reaction and conditions.
Experimental Protocols
General Protocol for Catalyst Loading Optimization
This protocol outlines a systematic approach to determine the optimal catalyst loading for a generic phase transfer catalysis reaction.
-
Reaction Setup: In a series of identical round-bottom flasks equipped with magnetic stirrers and reflux condensers, add the organic substrate and the organic solvent (e.g., toluene).
-
Aqueous Phase Preparation: In separate vessels, prepare the aqueous phase containing the inorganic reagent (e.g., NaOH).
-
Catalyst Addition: To each reaction flask, add a different amount of this compound. A typical range to screen would be 0.5, 1, 2, 5, and 10 mol% with respect to the limiting organic substrate.
-
Reaction Initiation: Add the aqueous phase to each flask and begin vigorous stirring. Heat the mixtures to the desired reaction temperature.
-
Reaction Monitoring: Monitor the progress of each reaction at regular time intervals by withdrawing a small aliquot from the organic layer and analyzing it by a suitable technique (e.g., GC or TLC).
-
Workup: Once the reactions have reached completion (or after a set time), cool the mixtures to room temperature. Add water and/or brine to dissolve any inorganic salts and to break any emulsions.[2]
-
Product Isolation: Separate the organic layer, wash it with water and brine, and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[2]
-
Analysis: Remove the solvent under reduced pressure and determine the yield and purity of the product for each catalyst loading to identify the optimal concentration.[2]
Detailed Protocol for Williamson Ether Synthesis
This protocol provides a specific example for the O-alkylation of a phenol using this compound.
-
Materials:
-
Phenol derivative (1.0 eq)
-
Alkyl halide (e.g., benzyl chloride, 1.1 eq)
-
This compound (e.g., 2 mol%)
-
Sodium hydroxide (2.0 eq) as a 50% w/w aqueous solution
-
Toluene
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol derivative and toluene.
-
Add the 50% aqueous solution of sodium hydroxide to the flask.
-
Add the this compound to the biphasic mixture.
-
Heat the mixture to the desired temperature (e.g., 70-80°C) and begin vigorous stirring.[2]
-
Slowly add the alkyl halide to the reaction mixture.
-
Monitor the reaction by TLC or GC until the starting phenol is consumed.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel. Add water to dissolve any precipitated salts.
-
Separate the organic layer. Wash the organic layer sequentially with water and then with brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ether.
-
Purify the product by a suitable method such as column chromatography or distillation.[2]
-
Visualizations
Caption: Workflow for optimizing this compound catalyst loading.
Caption: Troubleshooting guide for common issues in BTAH catalyzed reactions.
References
Technical Support Center: Managing Benzyltrimethylammonium Hydroxide in High-Temperature Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Benzyltrimethylammonium (B79724) hydroxide (B78521) (BTAH), also known as Triton B, in high-temperature chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is Benzyltrimethylammonium hydroxide (BTAH) and what are its primary applications in high-temperature reactions?
A1: this compound is a quaternary ammonium (B1175870) salt that functions as a strong organic base and an effective phase-transfer catalyst.[1][2][3] It is commonly used in various organic synthesis applications, including aldol (B89426) condensation reactions, dehydration reactions, and as a base in Horner-Wadsworth-Emmons olefination reactions.[2] Its utility in high-temperature reactions stems from its role as a catalyst in processes like polymerization and nitroaldol condensation.[1][4]
Q2: What is the primary mechanism of thermal decomposition for BTAH?
A2: The primary thermal decomposition pathway for BTAH at elevated temperatures is the Hofmann elimination . This is a degradation reaction where the quaternary ammonium hydroxide undergoes a β-elimination to produce an alkene and a tertiary amine.[5] In the case of BTAH, this would theoretically lead to the formation of toluene (B28343) and trimethylamine. However, other decomposition pathways, such as nucleophilic substitution (SN2), can also occur, leading to different byproducts.
Q3: At what temperatures does BTAH begin to decompose?
A3: The thermal stability of BTAH is dependent on the specific reaction conditions, including the solvent, concentration, and presence of other reagents. While it is considered to have exceptional thermal stability by some sources, it is known to decompose at elevated temperatures.[5] Studies have shown that in the presence of a strong base like 2M KOH, significant degradation of BTAH is observed at temperatures of 120°C, 140°C, and 160°C, with a much longer half-life at 80°C.
Q4: What are the common byproducts of BTAH thermal decomposition?
A4: The primary byproducts from the Hofmann elimination of BTAH are expected to be toluene and trimethylamine . Other potential decomposition products arising from different degradation pathways can include benzyl (B1604629) alcohol and trimethylamine oxide . The specific distribution of byproducts can be influenced by the reaction temperature, pressure, and the surrounding chemical environment. Analysis of thermal decomposition products can be performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[6][7][8]
Q5: How can I minimize the thermal decomposition of BTAH during my reaction?
A5: To minimize thermal decomposition, consider the following strategies:
-
Optimize Reaction Temperature: Use the lowest possible temperature that still allows for an acceptable reaction rate.
-
Control Reaction Time: Avoid unnecessarily long reaction times at elevated temperatures.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Appropriate Solvent Choice: The choice of solvent can influence the stability of the catalyst.
-
Catalyst Loading: Use the minimum effective concentration of BTAH to reduce the overall amount susceptible to decomposition.
Troubleshooting Guide
This guide addresses common issues encountered when using BTAH in high-temperature reactions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Reaction Yield or Incomplete Conversion | 1. Catalyst Decomposition: BTAH has degraded due to excessive temperature or prolonged reaction time. | - Lower the reaction temperature in increments of 5-10°C.- Reduce the reaction time and monitor progress more frequently (e.g., by TLC or GC).- Consider a slow, continuous addition of BTAH to maintain a steady, low concentration. |
| 2. Catalyst Poisoning: Impurities in the reactants or solvent are deactivating the catalyst. | - Purify all reactants and solvents before use.- Ensure the reaction setup is clean and free of contaminants. | |
| 3. Insufficient Mixing: Poor agitation in a multiphase reaction can limit the effectiveness of the phase-transfer catalyst. | - Increase the stirring rate to improve mass transfer between phases. | |
| Formation of Unexpected Byproducts | 1. Hofmann Elimination: The primary thermal decomposition pathway is occurring, leading to byproducts like toluene and trimethylamine. | - Follow the steps to minimize catalyst decomposition (see above).- If the Hofmann elimination product is a major issue, consider alternative, more thermally stable catalysts. |
| 2. Side Reactions of Decomposition Products: The byproducts of BTAH decomposition may be reacting with your starting materials or intermediates. | - Analyze the byproduct profile using GC-MS to identify the unexpected species.- Adjust reaction conditions to disfavor the formation of these byproducts. | |
| Reaction Mixture Turns Dark or Forms Tar | 1. Severe Catalyst Decomposition: Extensive degradation of BTAH can lead to complex, high-molecular-weight byproducts. | - Significantly lower the reaction temperature.- Investigate the use of a more robust catalyst for the required temperature range. |
| 2. Reactant Instability: The reactants or products themselves may be unstable at the reaction temperature. | - Run control experiments without the catalyst to assess the thermal stability of your reactants and products. |
Quantitative Data on BTAH Thermal Degradation
The following table summarizes the degradation rates of Benzyltrimethylammonium (BTMA) cation in 2M KOH at various temperatures. This data is adapted from a study on the hydroxide-based degradation of BTAH.
| Temperature (°C) | Concentration of BTMA (M) | Approximate Half-life |
| 80 | 0.1 | ~4 years |
| 120 | 0.1 | Significantly shorter than at 80°C |
| 140 | 0.1 | Significant degradation observed |
| 160 | 0.1 | Rapid degradation observed |
Note: This data is from a specific study and may vary based on different reaction conditions.
Experimental Protocols
Protocol 1: High-Temperature Aldol Condensation
This protocol is a general guideline for an aldol condensation reaction using BTAH as a catalyst at an elevated temperature.
-
Reactant Preparation: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, dissolve the aldehyde (1.0 eq) and ketone (1.2 eq) in a suitable high-boiling solvent (e.g., toluene or xylene).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Catalyst Addition: Add this compound (BTAH) (0.05 - 0.1 eq) to the reaction mixture.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-120°C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Suzuki Cross-Coupling at Elevated Temperature
This protocol outlines a general procedure for a Suzuki cross-coupling reaction where BTAH can be used as a base at a higher temperature.[9][10][11][12]
-
Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 eq), arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a suitable solvent (e.g., toluene or DMF).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Base Addition: Add an aqueous solution of this compound (BTAH) (2.0 - 3.0 eq).
-
Heating and Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir vigorously for the required time, monitoring by TLC or GC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography.
Visualizations
Caption: Primary thermal decomposition of BTAH via Hofmann elimination.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. 苄基三甲基氢氧化铵 溶液 40 wt. % in methanol | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, 40% w/w aq. soln. 500 mL | Request for Quote [thermofisher.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 6. The role of GC-MS and LC-MS in the discovery of drinking water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular characterization of biodegradable dissolved organic matter using bioreactors and [12C/13C] tetramethylammonium hydroxide thermochemolysis GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Palladium catalyzed Suzuki cross-coupling of benzyltrimethylammonium salts via C–N bond cleavage - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Benzyltrimethylammonium Hydroxide (BTAH) Reaction Setup Compatibility
This guide provides technical support for researchers, scientists, and drug development professionals working with Benzyltrimethylammonium hydroxide (B78521) (BTAH), also known as Triton® B. It addresses common issues related to material compatibility in reaction setups and offers troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What types of materials are broadly incompatible with Benzyltrimethylammonium hydroxide?
A1: this compound is a strong organic base. Materials to avoid in your reaction setup include:
-
Acids and Acidic Compounds: BTAH will react exothermically with acids, including acid chlorides and acid anhydrides.[1][2]
-
Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous and potentially hazardous reactions.[1][3][4][5]
-
Certain Metals: BTAH is corrosive to some metals. For instance, similar strong bases like Tetramethylammonium hydroxide (TMAH) are known to attack aluminum, which may lead to the generation of flammable hydrogen gas.[1]
-
Some Plastics and Rubbers: Many common plastics and elastomers are not resistant to strong bases like BTAH and may soften, swell, or degrade upon contact.[1]
Q2: I am observing unexpected side reactions or degradation of my starting materials. Could the reaction vessel be the cause?
A2: Yes, if your reaction vessel or any of its components (e.g., seals, tubing, stirrer) are not compatible with BTAH, they can degrade and leach substances into your reaction mixture. These leached impurities can act as catalysts for unintended side reactions, inhibit your desired reaction, or contaminate your final product. It is crucial to verify the compatibility of all wetted parts of your experimental setup.
Q3: My reaction mixture is discolored, but the starting materials are all colorless. What could be the issue?
A3: Discoloration can be an indicator of material degradation. The strong basic nature of BTAH can cause certain materials to break down, releasing colored compounds into the reaction mixture. Visually inspect all components of your reaction setup that are in contact with the BTAH solution for any signs of discoloration, swelling, or deformation.
Q4: Are there any flexible tubing materials suitable for use with BTAH?
A4: Selecting flexible tubing requires careful consideration. While many common elastomers are not suitable, high-performance fluoropolymers often exhibit excellent resistance. Perfluoroelastomers (FFKM) and Polytetrafluoroethylene (PTFE) are generally excellent choices for applications requiring high chemical resistance to strong bases. Always consult the manufacturer's chemical compatibility data for the specific grade of tubing you are considering.
Troubleshooting Guide: Material Failure in BTAH Reactions
If you suspect a material in your reaction setup is incompatible with this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for material incompatibility issues.
Material Compatibility Data
The following table summarizes the compatibility of various materials with strong organic bases like this compound. Ratings are based on available data for BTAH and analogous compounds like TMAH. It is crucial to perform specific testing for critical applications, as factors like temperature, concentration, and reaction duration can influence compatibility.
| Material Category | Specific Material | Compatibility Rating | Notes |
| Plastics | Polytetrafluoroethylene (PTFE) | A - Excellent | Generally inert to strong bases.[5][6][7] |
| Perfluoroalkoxy (PFA) | A - Excellent | Similar to PTFE, excellent chemical resistance.[6] | |
| Polypropylene (PP) | C - Fair | May show signs of attack, especially at elevated temperatures. | |
| Polyethylene (PE) | C - Fair | Susceptible to degradation over long exposure. | |
| Polyvinyl Chloride (PVC) | D - Not Recommended | Prone to degradation and plasticizer leaching. | |
| Polycarbonate (PC) | D - Not Recommended | Known to be attacked by strong bases. | |
| Elastomers | Perfluoroelastomer (FFKM, e.g., Kalrez®) | A - Excellent | Offers broad chemical resistance, including to strong bases.[8][9] |
| Viton® (FKM) | B - Good | Generally good resistance, but testing is recommended for specific grades and conditions. | |
| Ethylene Propylene Diene Monomer (EPDM) | C - Fair | May experience swelling and degradation. | |
| Nitrile (Buna-N) | D - Not Recommended | Poor resistance to strong bases. | |
| Silicone | D - Not Recommended | Can be readily attacked by strong hydroxides. | |
| Metals | Stainless Steel (304, 316) | B - Good | Generally good resistance, but can be susceptible to corrosion in the presence of certain contaminants or at high temperatures.[10] |
| Hastelloy® (e.g., C-276) | A - Excellent | High nickel-chromium-molybdenum content provides superior resistance to a wide range of corrosive chemicals, including strong bases.[11][12][13] | |
| Aluminum | D - Not Recommended | Can react to produce flammable hydrogen gas.[1] | |
| Copper | D - Not Recommended | Susceptible to corrosion by strong bases. | |
| Glass & Ceramics | Borosilicate Glass | A - Excellent | Highly resistant to most chemicals, including strong bases at moderate temperatures. |
| Glass-Lined Steel | A - Excellent | The glass lining provides excellent chemical resistance. | |
| Alumina Ceramic | A - Excellent | Inert to most chemical attacks. |
Rating Key:
-
A - Excellent: No significant effect.
-
B - Good: Minor effect, slight corrosion or discoloration.
-
C - Fair: Moderate effect, not recommended for continuous use.
-
D - Not Recommended: Severe effect, material is not suitable for any use.
Experimental Protocols
Protocol: Material Compatibility Soak Test
This protocol is a general guideline for assessing the compatibility of a material with this compound. It is based on standard methods like ASTM D543.[14]
Objective: To determine the effect of BTAH on the physical and chemical properties of a material.
Materials:
-
Material coupons of known dimensions and weight.
-
This compound solution at the desired concentration.
-
Inert, sealed containers (e.g., glass with PTFE-lined caps).
-
Analytical balance.
-
Calipers or micrometer.
-
Personal Protective Equipment (PPE): chemical resistant gloves, safety goggles, lab coat.
Procedure:
-
Initial Measurement:
-
Clean the material coupons with a suitable solvent (e.g., isopropanol) and dry them thoroughly.
-
Measure and record the initial weight of each coupon to at least four decimal places.
-
Measure and record the initial dimensions (length, width, thickness) of each coupon.
-
Visually inspect and photograph the coupons, noting their initial appearance (color, texture).
-
-
Immersion:
-
Place each coupon in a separate, labeled container.
-
Completely submerge the coupons in the BTAH solution.
-
Seal the containers to prevent evaporation and contamination.
-
Place the containers in a temperature-controlled environment that simulates the intended reaction conditions.
-
-
Exposure Duration:
-
The duration of the test should reflect the expected exposure time in the actual experiment, ranging from 24 hours to several weeks for long-term applications.
-
-
Post-Exposure Analysis:
-
Carefully remove the coupons from the BTAH solution.
-
Rinse the coupons with a solvent that will not further affect them (e.g., deionized water followed by isopropanol) and dry them completely.
-
Measure and record the final weight and dimensions.
-
Visually inspect and photograph the coupons, noting any changes in color, surface texture, swelling, or signs of degradation.
-
Analyze the BTAH solution for any leached substances, if necessary, using techniques like spectroscopy or chromatography.
-
-
Data Evaluation:
-
Calculate the percentage change in weight and dimensions.
-
Compare the pre- and post-exposure appearance.
-
Based on these changes, assess the material's compatibility.
-
Below is a logical diagram illustrating the decision-making process for material selection based on compatibility testing.
Caption: Decision process for material selection.
References
- 1. concordia.ca [concordia.ca]
- 2. Fact Sheet: TMAH (Tetramethylammonium Hydroxide) | PennEHRS [ehrs.upenn.edu]
- 3. ehs.mit.edu [ehs.mit.edu]
- 4. research.uga.edu [research.uga.edu]
- 5. Chemical resistance, PTFE | Materials | Polyfluor [polyfluor.nl]
- 6. treborintl.com [treborintl.com]
- 7. calpaclab.com [calpaclab.com]
- 8. qnityelectronics.com [qnityelectronics.com]
- 9. dymseal.com [dymseal.com]
- 10. Influence of Organic Acids and Related Organic Compounds on Corrosion Behavior of Stainless Steel—A Critical Review [mdpi.com]
- 11. parrinst.com [parrinst.com]
- 12. ssalloy-steel.com [ssalloy-steel.com]
- 13. huaxiaometal.com [huaxiaometal.com]
- 14. infinitalab.com [infinitalab.com]
Benzyltrimethylammonium hydroxide stability in aqueous vs. methanolic solutions
Welcome to the technical support center for Benzyltrimethylammonium hydroxide (B78521) (BTAH). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of BTAH in aqueous and methanolic solutions, helping you troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is Benzyltrimethylammonium hydroxide (BTAH) and what are its common applications?
A1: this compound (BTAH), also known as Triton B, is a quaternary ammonium (B1175870) salt that functions as a strong organic base.[1] It is commonly used as a phase-transfer catalyst in organic synthesis, particularly in reactions like aldol (B89426) condensations and base-catalyzed dehydrations.[1][2][3] It is typically supplied as a 40% solution in either water or methanol.[2][4][5]
Q2: What are the primary degradation pathways for BTAH?
A2: In the presence of hydroxide ions (OH⁻), BTAH primarily degrades through two competing pathways:
-
Nucleophilic Substitution (SN2): This is a major degradation route where the hydroxide ion attacks either the methyl or benzyl (B1604629) groups attached to the nitrogen atom.[6][7]
-
Hofmann Elimination: This reaction involves the removal of a hydrogen atom from the benzyl group by a base, leading to the formation of an alkene and a tertiary amine (trimethylamine).[6]
Q3: What are the typical signs of BTAH degradation?
A3: A common sign of degradation is a distinct fish-like odor, which is due to the formation of trimethylamine (B31210), a volatile degradation product.[1] Solutions are typically colorless to light yellow, so any significant color change may also indicate decomposition.
Q4: How should I store BTAH solutions to ensure maximum stability?
A4: To maximize shelf life, BTAH solutions should be stored in a cool, dry, and well-ventilated area in tightly sealed containers.[8][9][10] Keep them away from heat, sparks, and direct sunlight.[8][10] For methanolic solutions, it is particularly important to protect them from exposure to moist air or water.[4]
Troubleshooting Guide
Problem: My reaction is not proceeding as expected, and I suspect my BTAH catalyst has degraded.
| Question | Possible Cause & Explanation | Recommended Action |
| 1. How old is the BTAH solution and how has it been stored? | BTAH has a finite shelf life. Improper storage (e.g., exposure to high temperatures, air, or light) can accelerate degradation. | If the solution is old or has been stored improperly, consider using a fresh bottle. Always store BTAH in a cool, dark place in a tightly sealed container.[8][9][10] |
| 2. Does the solution have a strong fish-like odor? | A strong smell of trimethylamine is a clear indicator of BTAH degradation through Hofmann elimination or SN2 attack on the methyl groups.[1][6] | While a faint odor can be present even in new bottles, a very strong odor suggests significant decomposition. It is advisable to use a fresh solution for sensitive reactions. |
| 3. What is the solvent for my reaction and the BTAH solution? | The stability of BTAH is solvent-dependent. The rate of degradation is known to increase in media with a lower dielectric constant.[6] Methanol has a lower dielectric constant than water, which can increase the nucleophilicity of the hydroxide anion, potentially leading to faster degradation.[6] | Consider the compatibility of your reaction solvent with the BTAH solution solvent (water vs. methanol). If possible, choose the BTAH solution that is most compatible with your reaction conditions and desired stability. |
| 4. What is the temperature of my reaction? | Temperature is a critical factor; higher temperatures significantly accelerate the rate of both SN2 and Hofmann elimination reactions.[6][11] | If your reaction is run at elevated temperatures, be aware that the catalyst will degrade faster. You may need to add the catalyst just before it's needed or use a higher catalyst loading, accounting for some degradation. For long-term stability, lower temperatures are always better. |
Data on BTAH Thermal Stability
The stability of BTAH is highly dependent on temperature. The following data, derived from studies on BTAH in a 2M KOH solution, illustrates this relationship.
| Temperature | Reported Half-life | Relative Stability |
| 80°C | ~4 years | High |
| 120°C | Significantly Reduced | Moderate |
| 140°C | Further Reduced | Low |
| 160°C | Rapid Degradation | Very Low |
| (Data adapted from studies on BTAH degradation in alkaline conditions)[11] |
Solvent Property Comparison
The choice of solvent affects not only stability but also the physical properties of the BTAH solution.
| Property | 40% BTAH in Methanol | 40% BTAH in Water |
| Boiling Point | ~65 °C[10] | Not specified, but higher than the methanolic solution |
| Density (at 20-25°C) | ~0.93 - 1.059 g/cm³[9][10] | ~1.059 g/mL (for the compound)[9][10] |
| Flash Point | ~15 °C | Not flammable |
| Primary Hazard | Flammable, Toxic, Corrosive[8][12] | Corrosive |
| Stability Consideration | Lower dielectric constant may increase nucleophilicity of OH⁻, potentially accelerating degradation.[6] | Higher dielectric constant may better solvate ions, potentially slowing certain degradation pathways compared to methanol. |
Visual Guides
Degradation Pathways of BTAH
Caption: Primary degradation routes for BTAH in basic conditions.
Troubleshooting Workflow for BTAH Stability
Caption: A logical workflow to troubleshoot BTAH stability issues.
Experimental Protocols
Protocol: Monitoring BTAH Stability via ¹H NMR Spectroscopy
This protocol outlines a method for quantifying the thermal stability of BTAH in a given solvent at elevated temperatures.
Objective: To determine the rate of BTAH degradation at a specific temperature by monitoring the change in concentration over time using ¹H NMR.
Materials:
-
This compound (BTAH) solution (aqueous or methanolic)
-
Solvent of interest (e.g., D₂O for aqueous studies)
-
Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TMSP)
-
NMR tubes suitable for high temperatures (e.g., flame-sealable)
-
Constant temperature oven or heating block
-
NMR Spectrometer
Procedure:
-
Sample Preparation:
-
In a vial, accurately prepare a solution of BTAH at a known concentration (e.g., 0.1 M) in the deuterated solvent (e.g., D₂O).
-
Add a known concentration of the internal standard (TMSP). The standard allows for accurate quantification as its concentration will remain constant.
-
Transfer a precise volume of the prepared solution into several high-quality NMR tubes.
-
-
Sealing:
-
For experiments above the solvent's boiling point, carefully flame-seal the NMR tubes to prevent solvent evaporation and pressure buildup issues. This creates a closed system.
-
-
Initial Measurement (Time = 0):
-
Acquire a ¹H NMR spectrum of one of the prepared tubes at room temperature before any heating. This will serve as your baseline (t=0) measurement.
-
Integrate the characteristic peaks for BTAH (e.g., aromatic protons, benzylic protons, and trimethyl protons) and the peak for the internal standard (TMSP singlet at ~0 ppm).
-
-
Thermal Aging:
-
Place the remaining sealed NMR tubes into a pre-heated oven or heating block set to the desired experimental temperature (e.g., 80°C, 120°C, etc.).[11]
-
-
Time-Point Measurements:
-
At predetermined time intervals (e.g., 24h, 48h, 72h, etc.), remove one tube from the oven.
-
Allow the tube to cool completely to room temperature.
-
Acquire a ¹H NMR spectrum under the same conditions as the initial measurement.
-
-
Data Analysis:
-
For each time point, integrate the BTAH and internal standard peaks.
-
Calculate the concentration of BTAH at each time point by comparing the integral of a BTAH peak (e.g., the benzylic protons) to the integral of the stable internal standard.
-
Plot the concentration of BTAH versus time.
-
From this plot, you can determine the degradation rate and calculate the half-life (t₁/₂) of BTAH under the tested conditions. Tracking the appearance of new peaks can also help identify degradation products like trimethylamine and benzyl alcohol.[11]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 100-85-6 [chemicalbook.com]
- 3. This compound, 40% solution 100-85-6 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 4. fishersci.com [fishersci.com]
- 5. sacheminc.com [sacheminc.com]
- 6. This compound | 100-85-6 | Benchchem [benchchem.com]
- 7. docs.nrel.gov [docs.nrel.gov]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. innospk.com [innospk.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
Troubleshooting phase separation issues in reactions using Benzyltrimethylammonium hydroxide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering phase separation issues in chemical reactions utilizing Benzyltrimethylammonium hydroxide (B78521) (BTMAH).
Frequently Asked Questions (FAQs)
Q1: What is Benzyltrimethylammonium hydroxide (BTMAH) and what is its primary role in my reaction?
This compound, also known as Triton B, is a quaternary ammonium (B1175870) salt that functions as a strong organic base and a popular phase-transfer catalyst (PTC).[1][2][3] In biphasic reactions (e.g., organic and aqueous layers), its primary role is to facilitate the transfer of a reactant, typically an anion, from the aqueous phase to the organic phase where the reaction with an organic substrate occurs.[4][5][6] This overcomes the immiscibility of the reactants, leading to faster reaction rates and higher yields.[7][8]
Q2: I'm observing two distinct layers in my reaction, but the reaction is not proceeding. Isn't this expected for a biphasic reaction?
While a biphasic system is expected, a complete lack of reaction suggests that the transfer of the reactive species between the phases is not occurring efficiently. This could be due to several factors, including insufficient mixing, improper solvent choice, or issues with the catalyst itself. Efficient phase-transfer catalysis requires intimate contact between the two phases to enable the BTMAH to shuttle the reactant across the phase boundary.[9][10]
Q3: My reaction mixture has formed a thick, stable emulsion that is difficult to break. What is causing this?
Emulsion formation is a common issue in phase-transfer catalysis.[11] BTMAH, being a quaternary ammonium salt, possesses surfactant-like properties with a hydrophilic head and a lipophilic tail.[11] At high concentrations or with very vigorous stirring, it can stabilize microscopic droplets of one phase within the other, leading to a stable emulsion.[11][12] The presence of certain reaction byproducts can also contribute to emulsion stability.[11]
Q4: Could the grade or age of my BTMAH be causing these issues?
Yes, the quality and stability of the BTMAH can impact your reaction. BTMAH can degrade over time, especially at elevated temperatures.[13] Commercial samples may also have a fish-like odor, which could indicate the presence of trimethylamine (B31210) from hydrolysis.[1] It is advisable to use a fresh, high-purity grade of BTMAH for consistent results. A safety data sheet may indicate that the product is hygroscopic and should be stored under specific conditions to avoid degradation.[14]
Troubleshooting Guide
Issue 1: Poor or No Reaction in a Biphasic System
If you observe two separate layers with little to no product formation, consider the following troubleshooting steps.
Troubleshooting Workflow for Poor Reactivity
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Phase Transfer Catalyst - Trinitti International Co., Ltd. [trinitti.com.tw]
- 3. nbinno.com [nbinno.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Phase transfer catalysis | PPTX [slideshare.net]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. biomedres.us [biomedres.us]
- 8. biomedres.us [biomedres.us]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 11. benchchem.com [benchchem.com]
- 12. thermopedia.com [thermopedia.com]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.com [fishersci.com]
Impact of solvent polarity on Benzyltrimethylammonium hydroxide catalytic activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Benzyltrimethylammonium hydroxide (B78521) (BTAH) as a catalyst. The information focuses on the impact of solvent polarity on catalytic activity, particularly in the context of nitroaldol (Henry) and aldol (B89426) condensation reactions.
Frequently Asked Questions (FAQs)
Q1: What is Benzyltrimethylammonium hydroxide (BTAH) and what is its primary catalytic function?
A1: this compound, also known as Triton B, is a quaternary ammonium (B1175870) salt that functions as a strong organic base and a phase-transfer catalyst.[1] Its primary catalytic role is to facilitate reactions between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase) or to act as a strong base in a homogeneous system.[2]
Q2: How does solvent polarity influence the catalytic activity of BTAH?
A2: Solvent polarity is a critical factor in reactions catalyzed by BTAH, especially in phase-transfer catalysis. The solvent's ability to dissolve the organic substrate and the ion pair formed between the BTAH cation and the reacting anion influences the reaction rate. In general, for phase-transfer catalysis, a non-polar or moderately polar solvent that is immiscible with water, such as toluene (B28343) or dichloromethane, is often preferred.
Q3: Can BTAH be used in polar protic solvents like water or methanol?
A3: Yes, BTAH is often supplied as a solution in water or methanol.[1] It is effective as a strong base in these solvents for homogeneous reactions. For instance, it has been shown to be a highly efficient catalyst for nitroaldol condensations in a water and THF mixture.
Q4: What are the typical reaction types catalyzed by BTAH?
A4: BTAH is commonly used as a catalyst for aldol condensation reactions, nitroaldol (Henry) reactions, and other base-catalyzed dehydration reactions.[1] It is also utilized as a phase-transfer catalyst in a variety of organic syntheses.
Q5: How does the structure of BTAH contribute to its catalytic activity?
A5: The structure of BTAH, with its positively charged nitrogen atom (hydrophilic head) and a benzyl (B1604629) group along with three methyl groups (lipophilic tail), makes it an effective phase-transfer catalyst. This amphiphilic nature allows it to transport anions from an aqueous phase into an organic phase, where they become more reactive.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incorrect Solvent Choice | For phase-transfer reactions, ensure the organic solvent is non-polar or moderately polar and immiscible with the aqueous phase. For homogeneous reactions, ensure the reactants are soluble in the chosen solvent. |
| Insufficient Catalyst Loading | The optimal catalyst loading is typically between 1-5 mol%. If the reaction is sluggish, consider incrementally increasing the catalyst amount. |
| Poor Mixing | In biphasic systems, vigorous stirring is crucial to maximize the interfacial area between the two phases, which facilitates the transfer of the reacting species by the catalyst. |
| Reaction Temperature is Too Low | The reaction may require a higher temperature to overcome the activation energy. Gradually increase the temperature while monitoring the reaction progress and for any potential side reactions. |
| Catalyst Decomposition | BTAH can be thermally labile. If catalyst decomposition is suspected, consider running the reaction at a lower temperature for a longer duration. |
Issue 2: Formation of Side Products
| Potential Cause | Recommended Solution |
| Reaction Temperature is Too High | High temperatures can lead to side reactions, such as the Cannizzaro reaction or self-condensation of aldehydes. Optimize the temperature to favor the desired product. |
| Incorrect Stoichiometry | Ensure the molar ratio of the reactants is correct. In some cases, using a slight excess of one reactant can drive the reaction to completion and minimize side products. |
| Prolonged Reaction Time | Monitor the reaction progress using techniques like TLC or GC and stop the reaction once the starting material is consumed to avoid the formation of degradation products. |
Issue 3: Difficult Product Isolation
| Potential Cause | Recommended Solution |
| Emulsion Formation | In biphasic systems, vigorous stirring can sometimes lead to stable emulsions. To break the emulsion, add a saturated brine solution or a small amount of a different organic solvent. Centrifugation can also be effective. |
| Catalyst Remaining in the Organic Phase | BTAH is water-soluble. To remove it from the organic phase, perform multiple washes with water or a brine solution during the work-up. |
Data Presentation
The following table summarizes the impact of the solvent system on the yield of the nitroaldol condensation of 4-chlorobenzaldehyde (B46862) with nitromethane (B149229), catalyzed by this compound. The data for the Water/THF system is from a published study, while the data for other solvents is illustrative of expected trends based on the principles of solvent effects in base-catalyzed reactions.
| Solvent System | Solvent Polarity | Reaction Time (minutes) | Yield (%) | Reference |
| Water / THF | High | 10 | 95 | [3] |
| Methanol | High (Protic) | ~15-30 | ~90 | Illustrative |
| Acetonitrile | High (Aprotic) | ~20-40 | ~85 | Illustrative |
| Toluene | Low | > 60 | < 50 | Illustrative |
Note: The illustrative data is based on the general understanding of solvent effects on reaction rates and is not from a direct comparative study.
Experimental Protocols
Protocol 1: BTAH-Catalyzed Nitroaldol Condensation in a Biphasic System
This protocol is adapted from the work of Chatterjee et al. (2006) for the synthesis of nitroalkanols.[3]
Materials:
-
Aldehyde (e.g., 4-chlorobenzaldehyde)
-
Nitroalkane (e.g., nitromethane)
-
This compound (40% solution in methanol)
-
Deionized Water
-
Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and nitromethane (1.1 mmol).
-
Add deionized water (5 mL) and a few drops of THF to aid solubility.
-
Add a catalytic amount of this compound (e.g., 0.1 mmol, 10 mol%).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1N HCl until the mixture is neutral.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Mandatory Visualization
Caption: Experimental workflow for BTAH-catalyzed nitroaldol condensation.
Caption: Logical relationship between solvent polarity and BTAH catalytic activity.
References
Methods for determining the concentration of Benzyltrimethylammonium hydroxide solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for determining the concentration of Benzyltrimethylammonium hydroxide (B78521) (BTAH) solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for determining the concentration of Benzyltrimethylammonium hydroxide (BTAH) solutions?
A1: The most common and straightforward method is an acid-base titration. BTAH is a strong organic base, which can be accurately assayed by titrating it with a standardized strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1] The endpoint of the titration can be determined using a colorimetric indicator or potentiometrically.
Q2: Which titrant and indicator should I use for the titration of a BTAH solution?
A2: For the titration of a strong base like BTAH, a strong acid titrant such as 0.1 N hydrochloric acid (HCl) is recommended.[1] The choice of indicator depends on the desired pH at the endpoint. Since this is a strong acid-strong base titration, the equivalence point is expected to be near a neutral pH. Suitable indicators include:
-
Phenolphthalein: Changes from colorless to pink in a pH range of 8.3-10.0.[2]
-
Methyl Red: Changes from red to yellow in a pH range of 4.2-6.3.
-
Bromothymol Blue: Changes from yellow to blue in a pH range of 6.0-7.6, which brackets the neutral equivalence point well.[1]
Q3: What are the potential sources of error in BTAH titration?
A3: Potential sources of error include:
-
Incorrectly standardized titrant: The accuracy of the result is directly dependent on the accuracy of the titrant concentration.
-
Presence of other bases: Impurities such as trimethylamine, a degradation product of BTAH, can react with the acid titrant, leading to an overestimation of the BTAH concentration.[3]
-
Carbon dioxide absorption: BTAH solutions can absorb atmospheric carbon dioxide, forming carbonates, which can affect the titration results.
-
Improper endpoint determination: Misjudging the color change of the indicator or incorrect interpretation of the potentiometric titration curve can lead to inaccurate results.
Q4: How can I minimize the interference from atmospheric carbon dioxide?
A4: To minimize CO₂ interference, it is advisable to use freshly boiled and cooled deionized water for preparing solutions and to keep the BTAH solution covered during the titration. Performing the titration under a nitrogen or argon atmosphere can also prevent CO₂ absorption.
Q5: Is potentiometric titration a better method than using a colorimetric indicator?
A5: Potentiometric titration is generally more precise and accurate than colorimetric titration.[4] It relies on measuring the potential difference between two electrodes to determine the equivalence point, which is less subjective than observing a color change. Potentiometric titration is particularly useful for colored or turbid solutions where a color change would be difficult to see.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Consistently high concentration results | 1. Presence of basic impurities like trimethylamine.[3]2. Titrant concentration is lower than stated. | 1. Consider using a method that can differentiate between BTAH and weaker basic impurities, such as a non-aqueous titration or a potentiometric titration with a clear inflection point for the strong base.2. Re-standardize the acid titrant against a primary standard. |
| Inconsistent or drifting endpoint | 1. Absorption of atmospheric CO₂.2. Incomplete dissolution of the sample.3. Electrode malfunction (for potentiometric titration). | 1. Use boiled and cooled deionized water. Keep the titration vessel covered.2. Ensure the BTAH sample is fully dissolved before starting the titration.3. Check the electrode's calibration and ensure it is properly conditioned and filled with electrolyte. |
| Faint or unclear indicator color change | 1. Indicator has degraded.2. Incorrect indicator chosen for the titration.3. Sample solution is colored or turbid. | 1. Prepare a fresh indicator solution.2. For a strong acid-strong base titration, bromothymol blue is a good choice as its pH range is centered around 7.[1]3. Use potentiometric titration for colored or turbid samples.[4] |
| Titration curve has no sharp inflection point (potentiometric) | 1. The BTAH solution is very dilute.2. The titrant concentration is too low.3. The electrode is not responding correctly. | 1. Concentrate the sample if possible, or use a more sensitive electrode.2. Use a more concentrated titrant.3. Clean and recondition the pH electrode according to the manufacturer's instructions. |
Experimental Protocols
Colorimetric Titration of this compound
Objective: To determine the concentration of a BTAH solution using acid-base titration with a colorimetric indicator.
Materials:
-
This compound solution (sample of unknown concentration)
-
0.1 N Hydrochloric acid (HCl), standardized
-
Bromothymol blue indicator solution
-
Deionized water, boiled and cooled
-
50 mL burette
-
250 mL Erlenmeyer flask
-
Pipettes and other standard laboratory glassware
Procedure:
-
Rinse the burette with a small amount of the 0.1 N HCl solution and then fill it. Record the initial volume.
-
Accurately pipette a known volume (e.g., 10.00 mL) of the BTAH solution into the Erlenmeyer flask.
-
Add approximately 50 mL of boiled and cooled deionized water to the flask.
-
Add 2-3 drops of bromothymol blue indicator to the flask. The solution should turn blue.
-
Titrate the BTAH solution with the 0.1 N HCl from the burette, swirling the flask continuously.
-
As the endpoint is approached, the blue color will start to fade. Add the HCl dropwise until the solution turns from blue to yellow.
-
Record the final volume of HCl in the burette.
-
Repeat the titration at least two more times to ensure reproducibility.
Calculation: Molarity of BTAH (M) = (Volume of HCl used (L) × Molarity of HCl (mol/L)) / Volume of BTAH sample (L)
Potentiometric Titration of this compound
Objective: To determine the concentration of a BTAH solution using potentiometric titration.
Materials:
-
This compound solution (sample of unknown concentration)
-
0.1 N Hydrochloric acid (HCl), standardized
-
pH meter with a combination pH electrode
-
Magnetic stirrer and stir bar
-
50 mL burette
-
250 mL beaker
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Rinse the burette with a small amount of the 0.1 N HCl solution and then fill it.
-
Accurately pipette a known volume (e.g., 10.00 mL) of the BTAH solution into the beaker.
-
Add approximately 50 mL of deionized water and a magnetic stir bar.
-
Immerse the pH electrode in the solution, ensuring the bulb is covered.
-
Begin stirring the solution at a moderate speed.
-
Record the initial pH of the BTAH solution.
-
Add the 0.1 N HCl from the burette in small increments (e.g., 0.5-1.0 mL) and record the pH after each addition.
-
As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL).
-
Continue adding titrant until the pH has stabilized in the acidic region.
-
Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis). The equivalence point is the point of steepest inflection on the curve. Alternatively, a first or second derivative plot can be used to determine the endpoint more accurately.
Calculation: The molarity of BTAH is calculated using the same formula as in the colorimetric titration, with the volume of HCl corresponding to the equivalence point from the titration curve.
Quantitative Data Summary
| Method | Titrant | Typical Titrant Concentration | Endpoint Detection | Precision |
| Colorimetric Titration | Strong Acid (e.g., HCl) | 0.1 N | Color change of indicator (e.g., Bromothymol Blue) | Good |
| Potentiometric Titration | Strong Acid (e.g., HCl) | 0.1 N | Point of maximum inflection on the titration curve | Excellent |
Visualizations
Caption: Experimental workflow for BTAH concentration determination.
References
Technical Support Center: Regeneration and Reuse of Benzyltrimethylammonium Hydroxide (BTAH) Catalyst
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the regeneration and reuse of Benzyltrimethylammonium (B79724) hydroxide (B78521) (BTAH), a versatile phase-transfer catalyst. By following the detailed protocols and troubleshooting advice herein, laboratories can optimize catalyst efficiency, reduce operational costs, and minimize chemical waste.
Frequently Asked Questions (FAQs)
Q1: What are the indicators of Benzyltrimethylammonium hydroxide (BTAH) catalyst deactivation?
A1: Deactivation of BTAH catalyst typically manifests as:
-
Decreased reaction rate: The reaction proceeds noticeably slower compared to when using a fresh catalyst under identical conditions.
-
Lower product yield: A significant reduction in the final yield of the desired product is observed.
-
Incomplete conversion: The reaction fails to reach completion, leaving unreacted starting materials, even after extended reaction times.
-
Increased byproduct formation: A noticeable increase in the formation of side products may indicate a loss of catalytic selectivity.
-
Physical changes in the catalyst solution: The catalyst solution may change in color or show the formation of precipitates or oily residues.
Q2: What are the primary causes of BTAH deactivation?
A2: The primary degradation pathways for BTAH in the presence of hydroxide ions are nucleophilic substitution (SN2) and Hofmann elimination.[1] Other causes of deactivation include:
-
Thermal Decomposition: BTAH is susceptible to thermal degradation, especially at elevated temperatures.
-
Fouling: The catalyst can be encapsulated by polymeric or tarry byproducts generated during the reaction, which physically blocks the active sites.
-
Poisoning: Impurities present in the reactants or solvents can react with and inactivate the catalyst. Acidic impurities, in particular, can neutralize the basic hydroxide ion.
Q3: Can deactivated BTAH be regenerated and reused?
A3: Yes, BTAH that has been deactivated due to fouling or contamination can often be regenerated and reused. The most common methods involve extraction and purification to remove impurities.
Q4: How many times can regenerated BTAH catalyst be reused?
A4: The reusability of BTAH depends on the specific reaction, the efficiency of the regeneration process, and the acceptable level of activity loss. While specific data for BTAH is limited, related quaternary ammonium (B1175870) salt-based catalysts, such as Benzyltrimethylammonium chloride (BTMAC) in deep eutectic solvents, have been reused up to six times without a significant drop in activity.[2] It is recommended to validate the activity of the regenerated catalyst for your specific application.
Troubleshooting Guides
Troubleshooting Catalyst Deactivation During Reaction
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inactive Catalyst: The BTAH may have degraded due to improper storage or handling. 2. Catalyst Poisoning: Presence of acidic impurities in reactants or solvents. 3. Insufficient Catalyst Loading: The amount of catalyst is too low for the reaction scale. | 1. Use a fresh batch of BTAH and ensure it is stored in a tightly sealed container. 2. Purify reactants and solvents to remove acidic impurities. 3. Incrementally increase the catalyst loading. |
| Slow reaction rate | 1. Partial Deactivation: The catalyst has partially degraded during the reaction. 2. Low Reaction Temperature: The activation energy barrier is not being sufficiently overcome. | 1. Consider adding a fresh portion of the catalyst. 2. Gradually increase the reaction temperature while monitoring for byproduct formation. |
| Formation of byproducts | 1. Hofmann Elimination: A common degradation pathway for quaternary ammonium hydroxides at elevated temperatures.[1] 2. Side Reactions: The reaction conditions may favor alternative reaction pathways. | 1. If possible, lower the reaction temperature. 2. Optimize reaction conditions (e.g., concentration, solvent) to improve selectivity. |
Troubleshooting the BTAH Regeneration Process
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of BTAH | 1. Incomplete Extraction: The solvent used for extraction is not effectively partitioning the BTAH. 2. Emulsion Formation: Formation of a stable emulsion during the aqueous wash, preventing clear phase separation. 3. Mechanical Losses: Loss of material during transfers between vessels. | 1. Use a more polar organic solvent for extraction or perform multiple extractions. 2. Add a small amount of brine to the aqueous layer to help break the emulsion. Centrifugation can also be effective. 3. Ensure careful and quantitative transfers. |
| Regenerated BTAH is discolored | 1. Presence of Colored Impurities: High molecular weight byproducts or colored impurities from the reaction mixture are carried over. | 1. During the purification step, treat the solution of the crude catalyst with activated carbon before filtration. |
| Low catalytic activity of regenerated BTAH | 1. Residual Impurities: The regeneration process did not sufficiently remove catalyst poisons or inhibitors. 2. Thermal Decomposition: The catalyst was exposed to excessive heat during solvent removal. 3. Incomplete Conversion to Hydroxide: If an ion exchange method is used, the conversion may not be complete. | 1. Repeat the purification steps. Analyze the purity of the regenerated catalyst using techniques like acid-base titration. 2. Remove the solvent under reduced pressure at a lower temperature. 3. Ensure the ion exchange resin is fully regenerated and that there is sufficient contact time. |
Data Presentation
Table 1: Purity and Yield of BTAH via Electrolysis
| Parameter | Value | Reference |
| Metal Ion Concentration | < 20 ppb | [3][4] |
| Anion Concentration | < 1 ppm | [3][4] |
| Current Efficiency | 61% - 72% | [3][4] |
| Product Conversion Rate | > 98% | [3][4] |
Note: This data pertains to the preparation of high-purity BTAH and can be used as a benchmark for the purity of regenerated catalyst.
Table 2: Reusability of a Related Quaternary Ammonium Salt Catalyst
| Catalyst System | Reaction Type | Number of Reuses | Final Yield/Conversion | Reference |
| BTMAC-based Deep Eutectic Solvent | Esterification | 6 | No significant decrease in activity | [2] |
Experimental Protocols
Protocol 1: Regeneration of BTAH from a Reaction Mixture
This protocol describes a general method for recovering and regenerating BTAH from a reaction mixture where the product is extracted into an organic solvent.
Materials:
-
Reaction mixture containing spent BTAH
-
Water
-
Concentrated sodium hydroxide (NaOH) solution (e.g., 50%)
-
Organic solvent for product extraction (e.g., ethyl acetate, dichloromethane)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve the BTAH and any inorganic salts. Extract the product with a suitable organic solvent.
-
Phase Separation: Separate the aqueous layer, which contains the BTAH, from the organic layer.
-
Catalyst Precipitation: Transfer the aqueous phase to a separate flask. While stirring, slowly add a concentrated NaOH solution. The BTAH will begin to separate as an oily upper layer of this compound.
-
Isolation: Carefully separate the oily BTAH layer from the aqueous phase using a separatory funnel.
-
Washing (Optional): The isolated BTAH can be washed with a small amount of water to remove any residual salts, though this may lead to some loss of the catalyst.
-
Drying: The recovered BTAH can be dried by removing residual water under reduced pressure. Gentle heating should be applied to avoid thermal decomposition.
Protocol 2: Testing the Activity of Regenerated BTAH
This protocol provides a method to assess the catalytic activity of the regenerated BTAH in a model aldol (B89426) condensation reaction.
Materials:
-
Regenerated BTAH
-
Fresh BTAH (for comparison)
-
Stir plate and stir bars
-
Reaction vials or flasks
-
TLC plates and developing chamber
-
GC or HPLC for quantitative analysis
Procedure:
-
Reaction Setup: Prepare two identical reactions. In one vial, add benzaldehyde (1 mmol) and acetone (0.5 mmol) to ethanol (5 mL). Add a catalytic amount of fresh BTAH (e.g., 0.1 mmol). In the second vial, use the same amount of regenerated BTAH.
-
Reaction Monitoring: Stir both reactions at room temperature and monitor their progress by TLC at regular intervals (e.g., every 15 minutes).
-
Work-up: Once the reaction with the fresh catalyst is complete (as indicated by the disappearance of the limiting reactant on TLC), quench both reactions by adding a small amount of dilute aqueous HCl to neutralize the catalyst.
-
Analysis: Extract the product with an organic solvent (e.g., ethyl acetate). Analyze the organic extracts by GC or HPLC to determine the product yield for both reactions.
-
Comparison: Compare the reaction time and product yield of the reaction catalyzed by the regenerated BTAH to that of the fresh BTAH. Similar performance indicates successful regeneration.
Mandatory Visualization
Caption: Catalytic cycle of this compound in phase-transfer catalysis.
Caption: Experimental workflow for the regeneration and reuse of BTAH catalyst.
Caption: Logical workflow for troubleshooting low activity of regenerated BTAH.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 100-85-6 | Benchchem [benchchem.com]
- 4. CN104630818A - Method for preparing high-purity this compound by carrying out continuous electrolysis by virtue of three chambers and two membranes - Google Patents [patents.google.com]
Validation & Comparative
A Head-to-Head Comparison: Benzyltrimethylammonium Hydroxide vs. Sodium Hydroxide in Base-Catalyzed Reactions
For researchers, scientists, and professionals in drug development, the choice of a base catalyst is a critical decision that can significantly impact reaction efficiency, yield, and selectivity. This guide provides an objective comparison of two common bases: the quaternary ammonium (B1175870) salt, Benzyltrimethylammonium (B79724) hydroxide (B78521) (also known as Triton B), and the traditional inorganic base, Sodium hydroxide (NaOH). We will delve into their performance in key base-catalyzed reactions, supported by experimental data, and provide detailed protocols.
Overview of the Catalysts
Sodium Hydroxide (NaOH) is a strong, inexpensive, and widely used base in a vast array of chemical reactions, including saponification, aldol (B89426) condensations, and Henry (nitroaldol) reactions.[1][2][3][4][5] It is typically used in aqueous or alcoholic solutions. In biphasic reactions (e.g., involving an organic substrate and an aqueous base), the reaction rate can be limited by the mass transfer of reactants across the phase boundary.
Benzyltrimethylammonium hydroxide (Triton B) is a quaternary ammonium salt that functions as a strong organic base.[6] It is often employed as a phase-transfer catalyst (PTC).[6][7] In this role, it facilitates the transfer of the hydroxide anion from an aqueous phase into an organic phase, where the reaction with the organic substrate occurs.[8][9][10] This can lead to significantly faster reaction rates and milder reaction conditions compared to conventional biphasic systems.
Performance in Aldol Condensation Reactions
The aldol condensation is a cornerstone of C-C bond formation. The Claisen-Schmidt condensation, a variation involving an aldehyde and a ketone, is a good benchmark for comparing the catalytic efficiency of NaOH and Triton B.
Table 1: Performance Comparison in Aldol-Type Condensation Reactions
| Catalyst | Aldehyde | Ketone/Nitroalkane | Product | Reaction Time | Yield (%) | Reference(s) |
| Sodium Hydroxide | Benzaldehyde (B42025) | Acetone (B3395972) | Dibenzalacetone | 30 min | 90.6 | [8] |
| Sodium Hydroxide | Benzaldehyde | Acetone | Dibenzalacetone | - | 59.48 | [7] |
| Sodium Hydroxide (solvent-free) | Benzaldehyde | Acetone | bis-Benzylideneacetone | 5 min | 98 | [11] |
| This compound | Isobutyraldehyde (B47883) | Formaldehyde (B43269) | Hydroxypivaldehyde | 2 h | >96 | [12] |
From the available data, sodium hydroxide is an effective catalyst for the Claisen-Schmidt condensation, capable of producing high yields.[8][11] The performance of this compound in the cross-aldol condensation of isobutyraldehyde and formaldehyde is also excellent, demonstrating high conversion and selectivity.[12] A key advantage of phase-transfer catalysts like Triton B is highlighted in a study where the absence of a PTC in an aldol condensation resulted in a mere 3% conversion.[4]
Performance in Nitroaldol (Henry) Reactions
The Henry reaction is another vital C-C bond-forming reaction, creating β-nitro alcohols, which are versatile synthetic intermediates.
Table 2: Performance Comparison in Nitroaldol (Henry) Reactions
| Catalyst | Aldehyde | Nitroalkane | Reaction Time | Yield (%) | Reference(s) |
| Sodium Hydroxide (with surfactant) | Various | Various | - | - | [13] |
| Sodium Hydroxide (heterogeneous) | Benzaldehyde | Nitromethane | 180 min | 70 | [14] |
| This compound | 3-Nitrobenzaldehyde | Nitroethane | 4 min | 98 | [1] |
| This compound | Benzaldehyde | Nitroethane | 10 min | 92 | [1] |
| This compound | 4-Chlorobenzaldehyde | Nitromethane | 5 min | 98 | [1] |
The data for the nitroaldol reaction strongly suggests that this compound offers significant advantages in terms of reaction speed and yield.[1] It can achieve nearly quantitative yields in a matter of minutes at room temperature.[1] While sodium hydroxide is a viable catalyst, its use in classical Henry reactions can sometimes lead to side products.[1]
Reaction Mechanisms
The fundamental difference in the mode of action of these two bases is illustrated in the following diagrams.
Figure 1: Mechanism of NaOH-catalyzed aldol addition.
Sodium hydroxide acts as a base to deprotonate the α-carbon of a carbonyl compound, forming a nucleophilic enolate ion which then attacks another carbonyl molecule.[1][9][15]
Figure 2: Mechanism of phase-transfer catalysis (PTC).
This compound (Q⁺OH⁻) acts as a phase-transfer catalyst, transporting the hydroxide ion from the aqueous phase to the organic phase to react with the substrate.[16][17]
Experimental Protocols
Protocol 1: Claisen-Schmidt Condensation using Sodium Hydroxide
This protocol is adapted for the synthesis of dibenzalacetone.[8]
-
Reaction Setup: In a suitable flask, dissolve benzaldehyde (2.9 eq) in ethanol (B145695). In a separate beaker, prepare a solution of sodium hydroxide (1.6 eq) in distilled water.
-
Addition of Reactants: While stirring the benzaldehyde solution at room temperature, add the sodium hydroxide solution. Then, add acetone (1.0 eq) to the reaction mixture.
-
Reaction: Continue stirring the mixture at room temperature for approximately 30 minutes. A precipitate of the product should form.
-
Work-up: Collect the precipitated product by suction filtration.
-
Purification: Wash the solid with a 1:1 ethanol/water mixture and dry to obtain the crude product. The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Nitroaldol (Henry) Reaction using this compound
This protocol is a general procedure adapted from the literature.[1]
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 eq) and the nitroalkane (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of this compound (Triton B) (e.g., 1 drop of a 40% aqueous solution).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times are typically short, ranging from 4 to 15 minutes.
-
Work-up: Upon completion of the reaction (as indicated by TLC), add excess water to the reaction mixture.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., chloroform). Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography if needed.
Conclusion
Both sodium hydroxide and this compound are effective bases for catalyzing aldol and nitroaldol reactions.
-
Sodium Hydroxide is a cost-effective and powerful catalyst, particularly suitable for reactions where the reactants have some solubility in the reaction medium or when harsh conditions are acceptable.
-
This compound (Triton B) excels as a phase-transfer catalyst, offering significantly faster reaction rates, higher yields, and milder conditions, especially for biphasic reactions. Its ability to shuttle hydroxide ions into the organic phase circumvents the mass transfer limitations often encountered with sodium hydroxide. The higher cost of Triton B may be offset by its efficiency and the potential for simplified work-up procedures.
The choice between these two catalysts will ultimately depend on the specific requirements of the synthesis, including substrate compatibility, desired reaction conditions, and economic considerations. For reactions requiring high efficiency and selectivity under mild conditions, particularly in biphasic systems, this compound presents a compelling alternative to traditional sodium hydroxide.
References
- 1. SATHEE: Aldol Condensation [sathee.iitk.ac.in]
- 2. 23.1 Carbonyl Condensations: The Aldol Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. Henry reaction - Wikipedia [en.wikipedia.org]
- 6. Claisen-Schmidt Condensation [cs.gordon.edu]
- 7. scribd.com [scribd.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Aldol condensation - Wikipedia [en.wikipedia.org]
- 10. Claisen Schimdt Reaction (Mixed Aldol Condensation) | PraxiLabs [praxilabs.com]
- 11. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. magritek.com [magritek.com]
- 13. Solved The aldol condensation of benzaldehyde and acetone in | Chegg.com [chegg.com]
- 14. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. phasetransfer.com [phasetransfer.com]
- 17. iajpr.com [iajpr.com]
A Comparative Analysis of Benzyltrimethylammonium Hydroxide and Other Quaternary Ammonium Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Benzyltrimethylammonium hydroxide (B78521) (BTAH) against other commonly used quaternary ammonium (B1175870) salts (QAS). The comparison focuses on three key areas of application: antimicrobial activity, phase-transfer catalysis, and surfactant properties. The information presented is supported by experimental data to aid in the selection of the most appropriate QAS for specific research and development needs.
Antimicrobial Efficacy
Quaternary ammonium salts are a class of cationic surfactants widely used as disinfectants and antiseptics.[1] Their mechanism of action primarily involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and cell death. The effectiveness of a QAS is influenced by its molecular structure, particularly the length of the alkyl chains.[2]
While specific Minimum Inhibitory Concentration (MIC) data for Benzyltrimethylammonium hydroxide is not extensively available in comparative studies, data for the closely related Benzyltrimethylammonium chloride (BTMAC) and other QAS provide valuable insights. The following table summarizes the MIC values of various QAS against common microorganisms. Lower MIC values indicate higher antimicrobial efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) of Various Quaternary Ammonium Salts
| Quaternary Ammonium Salt | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) | Reference |
| Benzalkonium Chloride (BAC) | 1 - 10 µg/mL | 10 - 50 µg/mL | 1 - 20 µg/mL | [3] |
| Cetylpyridinium Chloride (CPC) | 1 - 5 µg/mL | 20 - 100 µg/mL | 0.5 - 10 µg/mL | [3] |
| Didecyldimethylammonium Chloride (DDAC) | 0.5 - 2 µg/mL | 5 - 20 µg/mL | 0.1 - 5 µg/mL | [4] |
| Tetrabutylammonium Bromide (TBAB) | > 1000 µg/mL | > 1000 µg/mL | > 1000 µg/mL | [5] |
| Benzyltrimethylammonium Chloride (BTMAC) | Data not readily available in comparative studies | Data not readily available in comparative studies | Data not readily available in comparative studies |
Note: The antimicrobial activity of QAS can be influenced by the specific strain of the microorganism, the testing methodology, and the presence of interfering substances.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a QAS using the broth microdilution method.[6][7][8]
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Quaternary ammonium salt (QAS) stock solution
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Pipettes and sterile tips
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of QAS dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the QAS stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well serves as a growth control (broth and inoculum only), and the twelfth well is a sterility control (broth only).
-
-
Inoculum Preparation:
-
Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 100 µL of the diluted inoculum to each well from 1 to 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the test microorganism (e.g., 35-37°C) for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the QAS that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm with a microplate reader.
-
Efficacy in Phase-Transfer Catalysis
Phase-transfer catalysts (PTCs) are substances that facilitate the migration of a reactant from one phase into another where the reaction occurs.[9] Quaternary ammonium salts are commonly used as PTCs in various organic reactions, such as nucleophilic substitutions, alkylations, and condensations. This compound is a popular phase-transfer catalyst, particularly in aldol (B89426) condensation and base-catalyzed dehydration reactions.[10][11]
The following table compares the catalytic performance of Benzyltrimethylammonium chloride (BTMAC), a close analog of BTAH, with other QAS in the Williamson ether synthesis.
Table 2: Comparison of Catalyst Performance in Williamson Ether Synthesis
| Catalyst | Substrates | Solvent System | Reaction Time (h) | Yield (%) | Reference |
| Benzyltrimethylammonium chloride (BTMAC) | Phenol (B47542) + Benzyl (B1604629) chloride | Toluene/Water | 3 | 92 | [12][13] |
| Tetrabutylammonium bromide (TBAB) | Phenol + Benzyl chloride | Toluene/Water | 2 | 95 | [12] |
| Benzyltriethylammonium chloride (BTEAC) | Phenol + Benzyl chloride | Toluene/Water | 2.5 | 93 | [13] |
| Aliquat® 336 (Methyltrioctylammonium chloride) | Phenol + Benzyl chloride | Toluene/Water | 1.5 | 96 | [13] |
| No Catalyst | Phenol + Benzyl chloride | Toluene/Water | 24 | <10 | [13] |
This compound has also been shown to be a highly efficient catalyst in nitroaldol condensations, often resulting in excellent yields in a short amount of time.[14] In a study on the cross-aldol condensation of isobutyraldehyde (B47883) and formaldehyde, BTAH afforded the product in almost quantitative yield with ~100% selectivity.[15][16]
Experimental Protocol: Phase-Transfer Catalyzed Williamson Ether Synthesis
This protocol describes a typical procedure for the Williamson ether synthesis using a QAS as a phase-transfer catalyst.[17][18][19][20][21]
Materials:
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Phenol
-
Benzyl chloride
-
Sodium hydroxide (NaOH)
-
Toluene
-
Quaternary ammonium salt (e.g., Benzyltrimethylammonium chloride)
-
Standard laboratory glassware for extraction and purification
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the phenol and sodium hydroxide in water.
-
Add toluene, benzyl chloride, and the quaternary ammonium salt catalyst to the aqueous solution.
-
-
Reaction:
-
Heat the biphasic mixture to 90°C with vigorous stirring for a specified time (e.g., 3 hours).
-
Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer sequentially with a dilute aqueous sodium hydroxide solution, water, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography.
-
Surfactant Properties
Surfactants are amphiphilic compounds that reduce the surface tension between two liquids or between a liquid and a solid.[22] A key characteristic of a surfactant is its critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form micelles in a solution.[23] The CMC is an important parameter for applications such as detergency, emulsification, and solubilization.
Table 3: Critical Micelle Concentration (CMC) of Various Quaternary Ammonium Salts in Water at 25°C
| Quaternary Ammonium Salt | CMC (mM) | Reference |
| Decyltrimethylammonium Bromide | 65 | [23] |
| Dodecyltrimethylammonium Bromide | 16 | [23] |
| Cetyltrimethylammonium Bromide (CTAB) | 0.92 | [23] |
| Benzalkonium Chloride (C12 homolog) | ~4.6 | [25] |
| Benzyltrimethylammonium dodecanoate | Data not readily available in comparative studies | [10] |
Experimental Protocol: Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
This protocol describes the determination of the CMC of a surfactant by measuring the surface tension of its solutions at various concentrations.[26][27][28][29][30]
Materials:
-
Tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method)
-
High-purity water
-
Surfactant (QAS)
-
Volumetric flasks and pipettes
-
Beakers
Procedure:
-
Preparation of Surfactant Solutions:
-
Prepare a stock solution of the surfactant in high-purity water.
-
Prepare a series of dilutions of the stock solution to cover a range of concentrations both below and above the expected CMC.
-
-
Surface Tension Measurement:
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of the pure water as a reference.
-
Measure the surface tension of each surfactant solution, starting from the most dilute and progressing to the most concentrated. Ensure the measuring probe (ring or plate) is thoroughly cleaned between measurements.
-
-
Data Analysis:
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The plot will typically show a region where the surface tension decreases linearly with the log of the concentration, followed by a region where the surface tension remains relatively constant.
-
The CMC is determined from the intersection of the two linear portions of the graph.
-
Conclusion
This compound and its related salts are effective quaternary ammonium compounds with diverse applications. While comprehensive comparative data for BTAH itself is limited in some areas, the available information on its catalytic activity and the data for structurally similar compounds in antimicrobial and surfactant applications suggest it is a versatile and potent QAS. Its demonstrated high efficiency as a phase-transfer catalyst in condensation reactions makes it a valuable tool in organic synthesis. For antimicrobial and surfactant applications, the choice of BTAH or another QAS will depend on the specific requirements of the application, including the target microorganisms, desired surface activity, and cost-effectiveness. The experimental protocols provided in this guide offer a framework for conducting direct comparative studies to determine the optimal QAS for your research and development needs.
References
- 1. inha.elsevierpure.com [inha.elsevierpure.com]
- 2. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quaternary Ammonium Leucine-Based Surfactants: The Effect of a Benzyl Group on Physicochemical Properties and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial and Biofilm Inhibition Activity of Novel Biobased Quaternary Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. protocols.io [protocols.io]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 9. nbinno.com [nbinno.com]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. cactus.utahtech.edu [cactus.utahtech.edu]
- 18. The Williamson Ether Synthesis [cs.gordon.edu]
- 19. youtube.com [youtube.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. scholarship.richmond.edu [scholarship.richmond.edu]
- 22. catalogimages.wiley.com [catalogimages.wiley.com]
- 23. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 24. CMC Values | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 25. researchgate.net [researchgate.net]
- 26. ERIC - EJ1113953 - Determination of Surface Tension of Surfactant Solutions through Capillary Rise Measurements: An Image-Processing Undergraduate Laboratory Experiment, Journal of Chemical Education, 2016-Sep [eric.ed.gov]
- 27. scribd.com [scribd.com]
- 28. open.library.ubc.ca [open.library.ubc.ca]
- 29. ipkm.tu-darmstadt.de [ipkm.tu-darmstadt.de]
- 30. tegewa.de [tegewa.de]
Verifying the Purity of Benzyltrimethylammonium Hydroxide: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents like Benzyltrimethylammonium hydroxide (B78521) (BTAH) is paramount for the integrity and reproducibility of experimental results. BTAH, a strong organic base and phase-transfer catalyst, can contain various impurities from its synthesis or degradation, such as unreacted starting materials or byproducts. This guide provides a detailed comparison of the primary analytical techniques used to verify the purity of Benzyltrimethylammonium hydroxide: Potentiometric Titration, High-Performance Liquid Chromatography (HPLC), and Ion Chromatography (IC).
This comparison includes an objective look at each method's performance, supported by experimental data and detailed protocols, to aid in selecting the most suitable technique for specific analytical needs.
Comparison of Analytical Technique Performance
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for high throughput, the level of sensitivity required, and the desire to quantify specific impurities versus determining the overall base content. The following table summarizes the key performance metrics for each technique.
| Parameter | Potentiometric Titration | High-Performance Liquid Chromatography (HPLC) | Ion Chromatography (IC) |
| Principle | Neutralization reaction between the basic analyte (BTAH) and a standardized acid titrant. | Differential partitioning of the analyte and impurities between a stationary phase and a mobile phase. | Ion-exchange separation of the BTAH cation from other cationic impurities followed by conductivity detection. |
| Information Provided | Total basicity (Assay value, % w/w) | Quantification of BTAH and separation/quantification of organic impurities and degradation products. | Quantification of BTAH and separation/quantification of inorganic and some organic cations. |
| Accuracy (% Recovery) | 98.5 - 101.5% | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | ≤ 1.0% | ≤ 2.0% | ≤ 3.0% |
| Limit of Detection (LOD) | ~0.1% w/w | ~0.1 - 1 µg/mL | ~0.05 - 0.5 mg/L |
| Limit of Quantitation (LOQ) | ~0.5% w/w | ~0.5 - 5 µg/mL | ~0.2 - 1.5 mg/L |
| Common Impurities Detected | Does not distinguish between BTAH and other basic impurities. | Benzyl chloride, Trimethylamine, Benzaldehyde, Benzyl alcohol. | Inorganic cations (e.g., Na⁺, K⁺, NH₄⁺), other quaternary ammonium (B1175870) compounds. |
| Advantages | High accuracy and precision for assay; low cost; well-established method. | High specificity for BTAH and related organic impurities; can quantify multiple components in one run. | Excellent for detecting and quantifying small inorganic and organic cations. |
| Limitations | Not specific; measures total alkalinity. Cannot identify or quantify individual impurities. | Higher equipment cost; requires method development; may require a UV chromophore for sensitive detection. | May not be suitable for all organic impurities; requires specialized equipment. |
Note: The performance data presented is synthesized from validation studies of quaternary ammonium compounds and represents typical expected values. Actual performance may vary based on the specific instrument, method, and sample matrix.
Experimental Protocols and Workflows
Detailed methodologies are crucial for achieving reliable and reproducible results. Below are the protocols for each key analytical technique, accompanied by workflow diagrams generated using Graphviz.
Potentiometric Titration (Assay)
This method determines the total basic content of a this compound sample by titrating it with a standardized acid.
Experimental Protocol:
-
Titrant Standardization: Prepare a 0.1 M Hydrochloric Acid (HCl) solution and standardize it against a primary standard, such as Tris(hydroxymethyl)aminomethane (TRIS).
-
Sample Preparation: Accurately weigh approximately 1.5 g of the this compound sample into a 150 mL beaker. Dissolve the sample in 50 mL of deionized, CO₂-free water.
-
Titration Setup: Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode connected to a potentiometer.
-
Titration: Titrate the sample solution with the standardized 0.1 M HCl solution. Record the pH and titrant volume incrementally. The rate of addition should be slowed significantly near the equivalence point.
-
Endpoint Determination: The equivalence point is the point of maximum inflection on the titration curve (or the peak of the first derivative curve).
-
Calculation: Calculate the percentage purity of this compound using the following formula:
Purity (%) = (V * M * F) / W * 100
Where:
-
V = Volume of HCl titrant consumed at the equivalence point (L)
-
M = Molarity of the standardized HCl titrant (mol/L)
-
F = Formula weight of this compound (167.25 g/mol )
-
W = Weight of the sample (g)
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying this compound and its potential organic impurities. Commercial samples may contain trimethylamine, a degradation product that can cause a fish-like odor.[1]
Experimental Protocol:
-
System: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 30:70 v/v) containing an ion-pairing agent like sodium dodecyl sulfate (B86663) (SDS) or an acid modifier like phosphoric acid.[1] A typical mobile phase could be Acetonitrile and water with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound reference standard (approx. 1 mg/mL) in the mobile phase. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the BTAH sample and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.
-
Analysis: Inject the standards to create a calibration curve. Inject the sample solution and quantify the BTAH peak and any impurity peaks against the calibration curve. Purity is often determined by an area percent normalization method, assuming all components have a similar response factor at the chosen wavelength.
Ion Chromatography (IC)
Ion chromatography is ideal for quantifying the main BTAH cation and identifying and quantifying other cationic impurities, particularly inorganic ions.
Experimental Protocol:
-
System: Ion chromatograph with a cation-exchange column and a suppressed conductivity detector.
-
Column: A high-capacity cation-exchange column suitable for separating quaternary ammonium compounds.
-
Eluent: An acidic eluent, such as methanesulfonic acid (e.g., 20 mM).
-
Flow Rate: 0.8 mL/min.
-
Suppressor: Cation self-regenerating suppressor.
-
Detection: Suppressed conductivity.
-
Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1000 mg/L) in deionized water. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the BTAH sample and dissolve it in deionized water to a known concentration that falls within the calibration range. Filter the solution through a 0.45 µm IC-grade syringe filter.
-
Analysis: Inject the standards to generate a calibration curve. Inject the prepared sample and quantify the BTAH peak based on the calibration curve. Other cationic impurities can be identified by their retention times and quantified if standards are available.
Conclusion
The selection of an analytical technique for verifying the purity of this compound is a critical decision that impacts the reliability of subsequent research.
-
Potentiometric titration is the gold standard for determining the overall assay or total basicity with high accuracy and precision. It is a cost-effective method but lacks the specificity to identify individual impurities.
-
HPLC is the preferred method for impurity profiling, offering the ability to separate and quantify BTAH from its organic synthesis-related impurities and degradation products.
-
Ion Chromatography provides a robust method for quantifying the active BTAH cation while also detecting inorganic cationic impurities that other methods might miss.
For a comprehensive quality assessment, a combination of these techniques is often employed. For instance, potentiometric titration can be used for the main assay, while HPLC is used to ensure that organic impurity levels are below acceptable thresholds. This orthogonal approach provides a complete and reliable picture of the purity of this compound, ensuring its fitness for use in sensitive applications.
References
A Comparative Guide to the Kinetics of Benzyltrimethylammonium Hydroxide Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Benzyltrimethylammonium hydroxide (B78521) (BTAH), often referred to as Triton B, is a versatile quaternary ammonium (B1175870) salt widely employed in organic synthesis as a strong organic base and an effective phase-transfer catalyst.[1][2] Its utility spans a range of reactions, most notably aldol (B89426) condensations, Michael additions, and dehydrohalogenations. This guide provides an objective comparison of the kinetic performance of BTAH with alternative catalysts in key organic transformations, supported by available experimental data. Detailed experimental protocols for conducting kinetic studies are also presented to aid in the design and execution of further research.
I. Performance Comparison in Catalysis
A direct quantitative comparison of reaction kinetics across different studies can be challenging due to variations in reaction conditions. However, by examining available data, we can draw meaningful insights into the catalytic efficiency of Benzyltrimethylammonium hydroxide (BTAH) relative to other commonly used bases.
Aldol Condensation
The aldol condensation, a fundamental carbon-carbon bond-forming reaction, is frequently catalyzed by strong bases. While specific kinetic data for BTAH-catalyzed aldol condensations is not extensively reported in the literature, we can compare its qualitative performance with the well-studied kinetics of sodium hydroxide (NaOH) catalyzed reactions.
One study on the cross-aldol condensation of isobutyraldehyde (B47883) and formaldehyde (B43269) to produce hydroxypivaldehyde (HPA) reported excellent results using BTAH as a phase-transfer catalyst at 20°C.[3] Although specific rate constants were not provided, the high yield and mild conditions suggest favorable kinetics.
For a quantitative perspective, a kinetic study of the aldol condensation of isobutyraldehyde catalyzed by sodium hydroxide provides benchmark data. The study determined the rate constants for the various steps of the reaction, offering a basis for comparison should similar studies with BTAH become available.[4]
| Catalyst | Reactants | Solvent | Temperature (°C) | Key Findings | Reference |
| This compound (BTAH) | Isobutyraldehyde, Formaldehyde | Not specified | 20 | High yield of hydroxypivaldehyde under mild conditions.[3] | [3] |
| Sodium Hydroxide (NaOH) | Isobutyraldehyde | Not specified | 60 | Detailed kinetic model with determined rate constants for each reaction step.[4] | [4] |
Michael Addition
The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is another key reaction often facilitated by basic catalysts. BTAH has been shown to be an efficient catalyst for this reaction. A recent study highlighted the use of Triton B (a trade name for BTAH) in the Michael reaction of chalcone (B49325) with nitroalkane, emphasizing its high efficiency and the mildness of the reaction conditions.[5] While this study provides valuable qualitative insights, specific kinetic parameters were not detailed.
To provide a comparative context, the kinetics of base-catalyzed thiol-Michael reactions have been investigated, though not specifically with BTAH. These studies offer a framework for how such kinetic analyses can be conducted and provide data on reaction rates with other base catalysts.
| Catalyst | Reactants | Solvent | Temperature (°C) | Key Findings | Reference |
| This compound (Triton B) | Chalcone, Nitroalkane | Not specified | Not specified | Highly efficient and rapid synthesis with wide functional group tolerance.[5] | [5] |
| Generic Base | Thiol, α,β-unsaturated carbonyl | Various | Various | Kinetic parameters are highly dependent on the nature of the base, thiol, and Michael acceptor. |
Phase-Transfer Catalysis
BTAH is a well-established phase-transfer catalyst, facilitating reactions between reactants in immiscible phases. Its lipophilic benzyl (B1604629) and trimethyl groups allow it to transport the hydroxide anion from the aqueous phase to the organic phase where the reaction occurs.
A comparative guide on the performance of Benzyltrimethylammonium chloride (BTMAC), a closely related salt, and Tetrabutylammonium bromide (TBAB) in nucleophilic substitution reactions provides insights into the factors influencing the efficacy of quaternary ammonium salts in phase-transfer catalysis.[6] While BTMAC is noted for being one of the least expensive phase-transfer catalysts, TBAB may offer higher reactivity in some cases due to the formation of looser ion pairs.[6]
| Catalyst | Reaction Type | Key Considerations | Reference |
| This compound (BTAH) | Phase-Transfer Catalysis | Efficiently transports hydroxide ions to the organic phase. Performance is influenced by the lipophilicity of the cation. | |
| Tetrabutylammonium hydroxide (TBAOH) | Phase-Transfer Catalysis | A strong organic base that also acts as a phase-transfer reagent.[7] Often used for alkylations and deprotonations.[8] | [7][8] |
II. Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable kinetic data. The following sections outline methodologies for studying the kinetics of reactions catalyzed by BTAH.
General Protocol for Kinetic Study of a Homogeneous Base-Catalyzed Reaction
This protocol describes a general method for monitoring the progress of a BTAH-catalyzed reaction in a single phase using techniques like spectroscopy or chromatography.
Materials:
-
Reactants (e.g., aldehyde/ketone for aldol condensation, Michael donor/acceptor)
-
This compound (BTAH) solution of known concentration
-
Anhydrous solvent
-
Internal standard (for chromatographic analysis)
-
Quenching agent (e.g., a weak acid)
-
Thermostatted reaction vessel with magnetic stirring
-
Analytical instrument (e.g., UV-Vis spectrophotometer, GC, HPLC, NMR)
Procedure:
-
Reaction Setup: In a thermostatted reaction vessel, dissolve the reactants and internal standard (if used) in the anhydrous solvent. Allow the solution to equilibrate to the desired temperature.
-
Initiation of Reaction: Initiate the reaction by adding a precise volume of the BTAH solution. Start a timer immediately upon addition.
-
Monitoring the Reaction:
-
Spectroscopic Monitoring: If a reactant or product has a distinct chromophore, monitor the change in absorbance at a specific wavelength over time.
-
Chromatographic Monitoring: At predetermined time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a vial containing a quenching agent. Analyze the quenched samples by GC or HPLC to determine the concentration of reactants and products.
-
-
Data Analysis: Plot the concentration of a reactant or product as a function of time. From this data, determine the initial reaction rate and the order of the reaction with respect to each reactant and the catalyst.[9][10] The rate constant can then be calculated from the rate law.
General Protocol for Kinetic Study of a Phase-Transfer Catalyzed Reaction
This protocol is designed for studying the kinetics of a two-phase reaction catalyzed by BTAH.
Materials:
-
Organic phase: Reactant(s) and solvent
-
Aqueous phase: BTAH solution of known concentration
-
Internal standard (for the organic phase)
-
Thermostatted reaction vessel with vigorous mechanical stirring
-
Analytical instrument (e.g., GC, HPLC)
Procedure:
-
Reaction Setup: Combine the organic phase (containing the reactant and internal standard) and the aqueous phase (containing BTAH) in a thermostatted reaction vessel equipped with a mechanical stirrer capable of high agitation speeds to ensure a large interfacial area.
-
Initiation and Monitoring: Begin vigorous stirring to initiate the reaction and start the timer. At specific time points, stop the stirring, allow the phases to separate quickly, and withdraw an aliquot from the organic phase.
-
Sample Analysis: Analyze the organic phase samples by GC or HPLC to determine the concentration of the reactant(s) and product(s).
-
Data Analysis: The kinetic analysis of phase-transfer catalyzed reactions can be more complex due to the involvement of mass transfer between phases. The observed reaction rate will depend on factors such as stirring speed, catalyst concentration, and the concentrations of reactants in both phases.[1] It is often necessary to conduct experiments at various stirring speeds to ensure that the reaction is not mass-transfer limited.
III. Visualizing Reaction Pathways and Workflows
Understanding the underlying mechanisms and experimental procedures is crucial for kinetic studies. The following diagrams, generated using Graphviz (DOT language), illustrate a typical base-catalyzed aldol condensation mechanism and a general workflow for a kinetic experiment.
Caption: Mechanism of a base-catalyzed aldol condensation.
Caption: General workflow for a kinetic experiment.
IV. Conclusion
This compound is a powerful and versatile catalyst for a variety of organic reactions. While extensive quantitative kinetic data directly comparing BTAH to other catalysts is somewhat limited in the published literature, the available information suggests it is a highly effective catalyst, often enabling reactions to proceed under mild conditions with high yields. The provided experimental protocols offer a foundation for researchers to conduct their own kinetic studies to generate comparative data for specific applications. Further quantitative kinetic investigations will be invaluable for optimizing reaction conditions and for the rational design of synthetic routes in academic and industrial research.
References
- 1. ias.ac.in [ias.ac.in]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Simple Graphical Method to Determine the Order in Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Degradation of Benzyltrimethylammonium Hydroxide: A DFT and Experimental Comparison
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Benzyltrimethylammonium Hydroxide (B78521) Degradation Pathways and Stability.
This guide provides a comparative analysis of the degradation pathways of Benzyltrimethylammonium hydroxide (BTAH), a compound widely used in organic synthesis and as a phase-transfer catalyst. The stability of BTAH is a critical factor in its application, and understanding its degradation mechanisms is paramount for process optimization and safety. This document synthesizes findings from Density Functional Theory (DFT) studies and experimental investigations to offer a comprehensive overview of BTAH's stability and degradation kinetics.
Executive Summary
This compound primarily degrades through two competing pathways: nucleophilic substitution (Sₙ2) and Hofmann elimination. DFT studies consistently predict that the Sₙ2 reaction at the benzylic carbon is the most favorable degradation route, exhibiting a lower activation energy barrier compared to attack at the methyl groups or Hofmann elimination. Experimental data supports these theoretical findings, with degradation studies showing that BTAH is reasonably stable at moderate temperatures but degrades at elevated temperatures, with a half-life of approximately four years at 80°C. This guide presents the quantitative data from both theoretical and experimental studies, details the methodologies employed, and provides visual representations of the degradation pathways.
Data Presentation
Theoretical Degradation Pathways of Benzyltrimethylammonium (BTMA⁺) by DFT
The following table summarizes the calculated activation energies (ΔG‡) and reaction energies (ΔEᵣ) for the primary degradation pathways of the Benzyltrimethylammonium cation (BTMA⁺) in the presence of a hydroxide ion.
| Degradation Pathway | Reaction | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔEᵣ) (kJ/mol) | Reference |
| Sₙ2 Nucleophilic Substitution | Attack at Benzyl Carbon | 17.0 - 23.0 | -124.72 (at HL 0) | [1][2] |
| Attack at Methyl Carbon | Higher than Benzyl Sₙ2 | - | [2] | |
| Hofmann Elimination | β-hydrogen abstraction | 12.8 (for Ethyltrimethylammonium) | - | [2] |
| Ylide Formation | α-hydrogen abstraction | Similar to Sₙ2 | Feasible side reactions | [2] |
HL refers to the hydration level, with HL 0 indicating no explicit water molecules in the calculation.
Experimental Degradation of this compound
Experimental studies have quantified the degradation rates of BTAH under various conditions.
| Temperature (°C) | Concentration | Half-life | Reference |
| 80 | 0.1M BTMA in 2M KOH | ~4 years | [1][3] |
| 120 | 0.1M BTMA in 2M KOH | - | [3] |
| 140 | 0.1M BTMA in 2M KOH | - | [3] |
| 160 | 0.1M BTMA in 2M KOH | - | [3] |
Comparison with Alternative Quaternary Ammonium (B1175870) Cations
DFT studies have also compared the stability of BTMA⁺ with other quaternary ammonium (QA) head groups used in applications such as anion exchange membranes.
| Quaternary Ammonium Cation | Relative Alkaline Stability (from DFT) | Reference |
| Pyridinium | Less Stable than BTMA⁺ | [1] |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Similar to BTMA⁺ | [1] |
| n-methyl piperidinium | More Stable than BTMA⁺ | [1] |
| Guanidinium | More Stable than BTMA⁺ | [1] |
| Trimethylhexylammonium (TMHA) | More Stable than BTMA⁺ | [1] |
Experimental and Computational Protocols
DFT Computational Methodology
The theoretical data presented in this guide is primarily derived from DFT calculations. A common computational protocol used in these studies is as follows:
-
Software: Gaussian 09 or similar quantum chemistry packages.
-
Functional: B3LYP hybrid functional.
-
Basis Set: 6-311++g(2d,p) or similar Pople-style basis set.
-
Solvation Model: Implicit solvation models such as the Polarizable Continuum Model (PCM) are often used to simulate the solvent environment (e.g., water or DMSO). In some cases, explicit water molecules are included to model the hydration shell around the hydroxide ion.[1]
-
Transition State Search: Transition states for the degradation reactions are located using methods like the synchronous transit-guided quasi-Newton (STQN) method. The nature of the transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis.
Experimental Degradation Kinetics Protocol
The experimental data on BTAH degradation was obtained through the following general procedure:
-
Sample Preparation: Solutions of BTAH in a potassium hydroxide (KOH) solution (e.g., 2M) are prepared at various concentrations (e.g., 0.01M to 1M).[4]
-
Degradation Study: The solutions are sealed in Teflon-lined stainless steel reactors and placed in a preheated oven at specific temperatures (e.g., 80°C, 120°C, 140°C, 160°C).[3][4]
-
Analysis: At predetermined time intervals, the reactors are quenched, and the concentration of BTAH is quantified using ¹H NMR spectroscopy by integrating the characteristic peaks of the aromatic, benzyl, and trimethyl protons.[3][4]
-
Data Analysis: Degradation rates and half-lives are calculated from the change in BTAH concentration over time.
Degradation Pathway Visualizations
The following diagrams illustrate the key degradation pathways of this compound as determined by DFT studies.
Figure 1: Competing degradation pathways of this compound.
Figure 2: Energy profile for the Sₙ2 degradation at the benzylic carbon.
References
Comparative Performance of Benzyltrimethylammonium Hydroxide in Diverse Solvent Systems: A Guide for Researchers
For Immediate Publication
Benzyltrimethylammonium hydroxide (B78521) (BTAH), also known as Triton B, is a versatile quaternary ammonium (B1175870) salt widely employed in organic synthesis as a strong organic base and a phase-transfer catalyst. Its efficacy, however, is often intrinsically linked to the solvent system in which it is utilized. This guide offers a comparative analysis of BTAH's performance in various solvents, supported by experimental data, to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions for improved yields, selectivity, and efficiency.
Executive Summary
The choice of solvent significantly impacts the outcome of reactions catalyzed by Benzyltrimethylammonium hydroxide. While BTAH demonstrates broad solubility and activity in a range of protic and aprotic solvents, its performance is not uniform across all systems. This guide consolidates available data to highlight these differences, with a particular focus on its application in aldol (B89426) and nitroaldol (Henry) reactions. Methanolic and aqueous systems are common, but solvent-free conditions and other organic solvents can offer distinct advantages depending on the specific transformation.
Performance in Aldol Condensation Reactions
The aldol condensation, a cornerstone of carbon-carbon bond formation, is frequently catalyzed by BTAH. The solvent plays a critical role in the reaction's kinetics and, in some cases, its selectivity.
Interestingly, solvent-free conditions have also proven to be highly effective for aldol condensations, offering benefits in terms of reduced waste and simplified work-up procedures. The use of BTAH under solvent-free, microwave-assisted conditions has been successfully applied to the synthesis of benzopyrans, demonstrating high efficiency.
Performance in Nitroaldol (Henry) Reactions
The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is another key transformation where BTAH is an effective catalyst. The solvent choice in this reaction can influence reaction rates and the stability of the intermediates.
A study has specifically investigated the effect of alcoholic solvents on the reversibility of the Henry reaction catalyzed by Triton B.[5] While the full quantitative data from this specific study is not widely available, it highlights the importance of the solvent in controlling the reaction equilibrium. A general, highly efficient protocol for the Henry reaction of isatins with nitroalkanes utilizes a 40% solution of Triton B in methanol (B129727), suggesting that methanol is a highly effective medium for this transformation, leading to short reaction times and high yields without the need for chromatographic purification.[5]
Comparative Data Summary
To provide a clearer picture of BTAH's performance, the following table summarizes the available information on its use in different solvent systems for key reaction types. It is important to note that a direct, side-by-side quantitative comparison under identical conditions is not always available in the literature, and the data presented here is compiled from various sources.
| Reaction Type | Solvent System | Reactants | Catalyst | Yield (%) | Reaction Time | Selectivity | Reference(s) |
| Aldol Condensation | Ethanol (B145695)/Water | Benzaldehyde (B42025), Acetone | BTAH (suitable) | ~90% (Dibenzalacetone) | 30 min | Not Specified | [2] |
| Aldol Condensation | Solvent-free (Microwave) | Hydroxy acetophenones, Keto compounds | Triton B | Good to Excellent | Not Specified | Not Specified | |
| Henry (Nitroaldol) | Methanol | Isatins, Nitroalkanes | Triton B (40% in MeOH) | High (not specified) | 2-3 min | Not Specified | [5] |
| Henry (Nitroaldol) | Alcohols | Not Specified | Triton B | (Study on reversibility) | Not Specified | Not Specified | [5] |
Experimental Protocols
General Protocol for Aldol Condensation of Benzaldehyde and Acetone
This protocol is adapted from a standard procedure where BTAH can be used as the base catalyst.
-
Preparation: A solution of sodium hydroxide (as a proxy for BTAH's basicity) is prepared in distilled water and added to a stirred solution of benzaldehyde in ethanol.[2]
-
Reaction: Acetone is then added to the reaction mixture, which is stirred at room temperature for 30 minutes.[2]
-
Work-up: The precipitated product (dibenzalacetone) is collected by suction filtration and washed with a 1:1 ethanol/water mixture.[2]
General Protocol for the Henry Reaction of Isatins with Nitroalkanes
This protocol demonstrates the use of a commercially available BTAH solution.
-
Reaction Setup: A mixture of the substituted isatin (B1672199) (1 mmol), a nitroalkane (1.5 mmol), and Triton B (40% solution in methanol, 1 mL) is prepared.[5]
-
Reaction: The mixture is stirred at ambient temperature for 2-3 minutes. The reaction progress is monitored by thin-layer chromatography (TLC).[5]
-
Work-up: Upon completion, the reaction mixture is extracted with diethyl ether. The solvent is then removed under reduced pressure to yield the pure product.[5]
Signaling Pathways and Experimental Workflows
To visualize the processes involved, the following diagrams illustrate a typical phase-transfer catalysis cycle and a general experimental workflow for a BTAH-catalyzed reaction.
Caption: Phase-transfer catalysis cycle of BTAH.
Caption: General experimental workflow for a BTAH-catalyzed reaction.
Conclusion
This compound is a powerful and versatile catalyst whose performance is intricately tied to the solvent system employed. While methanol and aqueous ethanol are common and effective solvents for many BTAH-catalyzed reactions, researchers should also consider solvent-free conditions, particularly when aiming for greener and more efficient synthetic routes. The choice of solvent can influence reaction rates, yields, and even the reversibility of certain reactions. Further systematic studies directly comparing a broad range of aprotic and protic solvents for various BTAH-catalyzed transformations would be invaluable to the scientific community for more precise reaction optimization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. cerritos.edu [cerritos.edu]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. Solvent Effect on the Reversibility of Base Catalyzed Henry Reactions-Triton B Catalyzed Nitro Aldol Reactions in Alcohol- | Article Information | J-GLOBAL [jglobal.jst.go.jp]
A Comparative Guide to Benzyltrimethylammonium Hydroxide as a Structure-Directing Agent in Zeolite Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of zeolites, crystalline aluminosilicates with well-defined microporous structures, is a cornerstone of various industrial applications, from catalysis and separations to drug delivery. The choice of a structure-directing agent (SDA) is paramount in determining the final topology and properties of the synthesized zeolite. This guide provides a comprehensive comparison of Benzyltrimethylammonium hydroxide (B78521) (BTMAOH) with other commonly used SDAs in the synthesis of CHA-type zeolites, specifically SSZ-13, offering valuable insights for researchers in materials science and drug development.
Performance Comparison of Structure-Directing Agents in SSZ-13 Synthesis
The efficacy of an SDA is evaluated based on several key performance indicators, including crystallization time, product purity, crystal size, and yield. Below is a comparative summary of BTMAOH against two widely used alternatives: N,N,N-trimethyladamantammonium hydroxide (TMAdaOH), the conventional but expensive choice, and Tetraethylammonium hydroxide (TEAOH), a more cost-effective option.
| Structure-Directing Agent (SDA) | Typical Crystallization Time | Product Purity | Typical Crystal Size | Reported Yield | Reference |
| Benzyltrimethylammonium hydroxide (BTMAOH) | 4 days (in mixed template system) | Pure SSZ-13 (in optimal mixed template ratio) | ~0.3 µm (in mixed template system) | Not explicitly stated | [1] |
| N,N,N-trimethyladamantammonium hydroxide (TMAdaOH) | 2 - 5 days | High Purity SSZ-13 | 0.4 - 4 µm | ~51% (OSDA-free seeded synthesis) | [2][3][4] |
| Tetraethylammonium hydroxide (TEAOH) | Not specified for direct synthesis from gel | Pure SSZ-13 (from interzeolite conversion) | Not specified | Not specified | [5] |
Note: The data for BTMAOH is primarily from a mixed template system with TMAdaOH. Direct comparative data for BTMAOH as a sole SDA under identical conditions to the alternatives is limited in the reviewed literature. The yield for TMAdaOH is from a specific OSDA-free seeded synthesis and may not be representative of all synthesis conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis of zeolites. Below are representative protocols for the hydrothermal synthesis of SSZ-13 using TMAdaOH and a mixed BTMAOH/TMAdaOH template system. A direct synthesis protocol using solely BTMAOH with comprehensive results was not prominently available in the reviewed literature, highlighting an area for further research.
Protocol 1: Synthesis of SSZ-13 using N,N,N-trimethyladamantammonium hydroxide (TMAdaOH)[3][6]
1. Gel Preparation:
-
Molar Composition: 40 SiO₂ : 1 Al₂O₃ : 16 Na₂O : 5 (TMAda)₂O : 900 H₂O
-
In a typical synthesis, dissolve aluminum sulfate (B86663) and sodium hydroxide in deionized water.
-
Separately, prepare a silica (B1680970) source, such as silica sol.
-
Add the TMAdaOH solution to the aluminate solution.
-
Slowly add the silica source to the mixture under vigorous stirring to form a homogeneous gel.
-
Age the resulting gel at room temperature for 0.5 hours.
2. Hydrothermal Synthesis:
-
Transfer the gel into a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at 155 °C for 2 to 5 days.
3. Product Recovery:
-
Cool the autoclave to room temperature.
-
Filter the solid product and wash thoroughly with deionized water until the pH of the filtrate is neutral.
-
Dry the product at 100-120 °C overnight.
-
To remove the occluded SDA, calcine the dried product in air at a controlled temperature ramp up to 550-600 °C for several hours.
Protocol 2: Synthesis of SSZ-13 using a Mixed Template of this compound (BTMAOH) and N,N,N-trimethyladamantammonium hydroxide (TMAdaOH)[1]
1. Gel Preparation:
-
Molar Composition: 1.0 Al₂O₃ : 80 SiO₂ : 4 Na₂O : x TMAdaOH : (20-x) BTMAOH : 300 H₂O (where x is varied, with optimal results at x=6, corresponding to a molar ratio of n(TMAda⁺)/n(TMAda⁺+BTMA⁺) of 0.3).
-
Dissolve aluminum sulfate in deionized water.
-
Add silica sol to the aluminum sulfate solution under vigorous stirring.
-
Separately, mix the TMAdaOH and BTMAOH solutions.
-
Add the mixed template solution to the aluminosilicate (B74896) gel and stir to ensure homogeneity.
2. Hydrothermal Synthesis:
-
Transfer the final gel to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at 160 °C for 4 days.
3. Product Recovery:
-
Cool the autoclave to room temperature.
-
Separate the solid product by centrifugation or filtration.
-
Wash the product thoroughly with deionized water.
-
Dry the washed product at 120 °C.
-
Calcine the dried powder at 600 °C for 6 hours to remove the organic templates.
Visualizing the Synthesis Workflow
The following diagrams illustrate the general experimental workflows for zeolite synthesis.
Caption: Experimental workflow for zeolite synthesis using BTMAOH.
Caption: Workflow for zeolite synthesis with alternative SDAs.
Concluding Remarks
This compound (BTMAOH) presents itself as a viable and potentially more cost-effective alternative to traditional SDAs like TMAdaOH in the synthesis of SSZ-13 zeolite, particularly when used in conjunction with other SDAs. The available data suggests that a mixed-template approach using BTMAOH and TMAdaOH can yield high-purity SSZ-13 with controlled crystal size. However, further research is warranted to fully elucidate the performance of BTMAOH as a sole structure-directing agent and to establish a direct, comprehensive comparison with other SDAs under identical synthesis conditions. The experimental protocols and workflows provided in this guide serve as a valuable starting point for researchers looking to explore the potential of BTMAOH in their zeolite synthesis endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic structure-directing agent free synthesis of CHA-type aluminosilicate zeolite | Laboratory for Chemistry and Life Science, Institute of Integrated Research | Institute of Science Tokyo [res.titech.ac.jp]
- 3. SSZ-13 Zeolite - Molecular Sieves [acsmaterial.com]
- 4. Efficient Hydrothermal Synthesis of SSZ-13 with Variable Grain Size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
A Comparative Guide to Phase Transfer Catalysis: Benchmarking Benzyltrimethylammonium Hydroxide Against Novel Alternatives
For Researchers, Scientists, and Drug Development Professionals
Phase transfer catalysis (PTC) is a powerful technique in organic synthesis, enabling reactions between reactants in immiscible phases, thereby increasing reaction rates, improving yields, and often allowing for milder reaction conditions. Benzyltrimethylammonium hydroxide (B78521) (BTMH), a quaternary ammonium (B1175870) salt, is a widely used phase transfer catalyst. However, the continuous development of novel catalysts necessitates a comparative evaluation to identify the most efficient system for a given transformation.
This guide provides an objective comparison of BTMH's performance against several classes of phase transfer catalysts, including other quaternary ammonium salts, phosphonium (B103445) salts, crown ethers, and emerging novel catalysts such as ionic liquids and polymer-supported systems. The comparison is supported by experimental data from peer-reviewed literature, detailed experimental protocols, and visualizations of catalytic cycles and workflows.
Data Presentation: A Comparative Analysis of Catalyst Performance
The choice of a phase transfer catalyst can significantly impact reaction efficiency. The following tables summarize quantitative data for several common phase transfer catalyzed reactions, comparing the performance of BTMH and its analogs with other catalysts.
Table 1: Williamson Ether Synthesis
The Williamson ether synthesis is a classic example of a nucleophilic substitution reaction frequently facilitated by phase transfer catalysis. The data below, adapted from a study on the O-alkylation of 4-tert-butyl phenol (B47542) with benzyl (B1604629) bromide, compares a close structural and functional analog of BTMH, Tetrabutylammonium bromide (TBAB), with other catalysts.[1]
| Catalyst | Catalyst Loading (mol%) | Reaction Time (min) | Conversion (%) |
| Tetrabutylammonium bromide (TBAB) | 10 | 5 | >99 |
| 18-Crown-6 | 10 | 5 | 38 |
| Triethylbenzylammonium chloride (TEBAC) | 10 | 5 | 66 |
| No Catalyst | - | 60 | <5 |
Data sourced from "Phase-Transfer Catalysis under Continuous Flow Conditions: An Alternative Approach to the Biphasic Liquid/Liquid O-Alkylation of Phenols".[1]
Table 2: Aldol (B89426) Condensation
BTMH is a known effective catalyst for aldol and cross-aldol condensations.[2][3][4] The following data illustrates the high efficiency of BTMH in the synthesis of hydroxypivaldehyde (HPA) from isobutyraldehyde (B47883) and formaldehyde.[2] In a comparative context, a novel polymer-supported poly(ethylene glycol) (PEG 600-PS) catalyst has also shown excellent performance in the same reaction, with the added benefit of easy separation and reusability.[5]
| Catalyst | Reaction Time (h) | Temperature (°C) | IBA Conversion (%) | HPA Selectivity (%) |
| Benzyltrimethylammonium hydroxide (BTMH) | - | 20 | - | Excellent Yields Reported |
| Polymer-Supported PEG 600-PS | 2 | 40 | >96 | >98 |
Note: Direct comparative data for BTMH and PEG 600-PS under identical conditions was not available. The data presented showcases the high performance of each catalyst in this specific reaction.
Table 3: A Note on Phosphonium Salts
Phosphonium salts often exhibit greater thermal and chemical stability compared to their ammonium counterparts, which can be susceptible to Hofmann elimination under strongly basic conditions at elevated temperatures.[6][7] This enhanced stability can lead to higher yields and catalyst longevity in demanding applications.
Mandatory Visualization
Diagram 1: General Mechanism of Phase Transfer Catalysis
References
Spectroscopic Fingerprints: A Comparative Guide to the Identification of Benzyltrimethylammonium Hydroxide
For researchers, scientists, and professionals in drug development, the precise identification of reagents is paramount. This guide provides a comparative analysis of the spectroscopic data for Benzyltrimethylammonium hydroxide (B78521), a widely used organic base, alongside common alternative quaternary ammonium (B1175870) hydroxides. By presenting nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, this document serves as a practical reference for the unambiguous identification and quality assessment of these essential compounds.
Benzyltrimethylammonium hydroxide finds extensive application in organic synthesis as a strong, non-nucleophilic base and as a phase-transfer catalyst. Its efficacy is intrinsically linked to its chemical purity and structural integrity. Spectroscopic methods, particularly NMR and IR spectroscopy, offer powerful and non-destructive means to verify the identity and purity of such compounds. This guide will delve into the characteristic spectral features of this compound and compare them with those of Tetramethylammonium hydroxide and Tetrabutylammonium hydroxide, two other commonly employed quaternary ammonium hydroxides.
Comparative Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound and its alternatives.
Table 1: ¹H NMR Chemical Shift Data (δ, ppm)
| Compound | Methyl Protons (-N⁺-(CH₃)₃) | Methylene Protons (-CH₂-) | Aromatic Protons (C₆H₅-) | Alkyl Chain Protons | Solvent |
| This compound | ~3.1 | ~4.6 | ~7.5-7.6 | N/A | DMSO-d₆ (anticipated) |
| Benzyltrimethylammonium iodide[1] | 3.09 | 4.65 | 7.5-7.6 | N/A | DMSO-d₆ |
| Tetramethylammonium hydroxide | ~3.1 | N/A | N/A | N/A | D₂O |
| Tetrabutylammonium hydroxide | N/A | N/A | N/A | ~0.9 (t), ~1.3 (m), ~1.6 (m), ~3.2 (t) | D₂O |
Note: Experimental ¹H NMR data for this compound is not widely published. The anticipated shifts are based on the closely related iodide salt. The exact chemical shifts can vary depending on the solvent and concentration.
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)
| Compound | Methyl Carbons (-N⁺-(C H₃)₃) | Methylene Carbon (-C H₂-) | Aromatic Carbons (C ₆H₅-) | Alkyl Chain Carbons | Solvent |
| Benzyltrimethylammonium cation [2] | 52.6 | 68.5 | 128.8, 129.2, 131.2, 133.5 | N/A | Not specified |
| Benzyltrimethylammonium chloride[3] | 52.9 | 68.8 | 128.7, 129.1, 131.1, 133.4 | N/A | CDCl₃ |
| Tetramethylammonium hydroxide[4][5] | 55.4 | N/A | N/A | N/A | D₂O |
| Tetrabutylammonium hydroxide[6] | N/A | N/A | N/A | 13.5, 19.5, 23.8, 58.2 | Not specified |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | O-H Stretch (Hydroxide/Water) | C-H Stretch (Aromatic/Aliphatic) | C=C Stretch (Aromatic) | C-N Stretch |
| This compound | Broad, ~3200-3600 | ~2800-3100 | ~1450-1600 | ~900-1000 |
| Tetramethylammonium hydroxide[7][8] | Broad, ~3200-3600 | ~2850-3000 | N/A | ~950 |
| Tetrabutylammonium hydroxide[9][10] | Broad, ~3200-3600 | ~2870-2960 | N/A | Not prominent |
Experimental Protocols
The following are generalized protocols for obtaining NMR and IR spectra for quaternary ammonium hydroxides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the quaternary ammonium hydroxide sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL. The choice of solvent is critical as the hydroxide proton signal may exchange with labile protons in the solvent.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
-
Instrumental Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength is recommended.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay may be necessary for quantitative measurements.
-
Number of Scans: 8-16 scans, adjust as needed for adequate signal-to-noise ratio.
-
Referencing: The residual solvent peak is typically used for referencing the chemical shift scale.
-
-
Instrumental Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C and the quaternary nature of some carbons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the liquid quaternary ammonium hydroxide solution directly onto the center of the ATR crystal.
-
If the sample is a solid, place a small amount of the solid onto the crystal and apply pressure using the anvil to ensure good contact.
-
-
Instrumental Parameters (FTIR):
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Data Processing: Perform an automatic baseline correction and peak picking.
-
Visualization of Spectroscopic Identification Workflow
The logical flow for identifying a quaternary ammonium hydroxide using spectroscopic methods is outlined below.
Caption: A flowchart illustrating the process of spectroscopic identification.
References
- 1. Benzyltrimethylammonium iodide(4525-46-6) 1H NMR spectrum [chemicalbook.com]
- 2. Benzyltrimethylammonium | C10H16N+ | CID 5964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzyltrimethylammonium chloride(56-93-9) 13C NMR spectrum [chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Tetramethylammonium hydroxide | C4H12N.HO | CID 60966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tetrabutylammonium hydroxide(2052-49-5) 13C NMR spectrum [chemicalbook.com]
- 7. Tetramethylammonium hydroxide(75-59-2) IR Spectrum [chemicalbook.com]
- 8. Tetramethylammonium hydroxide pentahydrate(10424-65-4) IR Spectrum [m.chemicalbook.com]
- 9. Tetrabutylammonium hydroxide(2052-49-5) IR Spectrum [chemicalbook.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Benzyltrimethylammonium Hydroxide
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. Benzyltrimethylammonium hydroxide (B78521) (BTAH), a strong organic base frequently used as a catalyst and in various organic syntheses, requires careful handling and a well-defined disposal plan to ensure a safe laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of BTAH, particularly when handled as a solution in methanol, commonly known as Triton® B.
Immediate Safety and Hazard Profile
Benzyltrimethylammonium hydroxide is a hazardous chemical with multiple risk factors. It is crucial to be aware of its properties before initiating any handling or disposal procedures. The primary hazards include high flammability, toxicity upon ingestion, skin contact, or inhalation, and severe corrosivity (B1173158) causing skin burns and eye damage.[1][2][3][4][5]
Key Hazard Information:
| Hazard Classification | Description | Primary Mitigation |
| Flammable Liquid | Solutions, especially in methanol, are highly flammable.[1][3] | Keep away from heat, sparks, open flames, and other ignition sources. Use spark-proof tools and explosion-proof equipment.[1][2] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled.[1][3] | Avoid breathing vapors or mist. Do not ingest. Prevent skin and eye contact through appropriate Personal Protective Equipment (PPE).[1][2] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1][3][4] | Wear protective gloves, clothing, and eye/face protection.[1][2][3] |
| Corrosivity | As a strong base, it is highly corrosive.[4] | Handle with care, ensuring containment and using appropriate materials for transfer and storage. |
Step-by-Step Disposal and Neutralization Protocol
Disposal of BTAH must be conducted in compliance with all local, regional, and national regulations.[2] While sending the waste to a licensed disposal facility is the standard recommendation, in-laboratory neutralization of small quantities may be permissible and can be a safer option before disposal. The following protocol is for the neutralization of a 40% BTAH solution in methanol.
Materials Required:
-
Chemical fume hood
-
Appropriate PPE: chemical-resistant gloves (e.g., nitrile), safety goggles, face shield, and a flame-retardant lab coat
-
Large glass beaker (at least 10 times the volume of the BTAH solution)
-
Stir plate and magnetic stir bar
-
Ice bath
-
Dilute hydrochloric acid (HCl), 1M solution
-
pH meter or pH indicator strips
-
Waste container for neutralized solution, properly labeled
Procedure:
-
Preparation and Safety:
-
Perform all steps in a certified chemical fume hood to manage flammable vapors and potential fumes.[1]
-
Ensure a safety shower and eyewash station are readily accessible.
-
Place the large glass beaker in an ice bath on a stir plate to control the temperature of the exothermic neutralization reaction.
-
-
Dilution:
-
Slowly and carefully add the BTAH solution to a large volume of cold water in the beaker with stirring. A dilution ratio of at least 1:10 (BTAH solution to water) is recommended to reduce the concentration and mitigate the heat of reaction.
-
-
Neutralization:
-
While continuously stirring the diluted BTAH solution, slowly add 1M hydrochloric acid dropwise.
-
Monitor the pH of the solution regularly using a pH meter or pH strips.
-
Continue adding the acid until the pH is within a neutral range of 6 to 8.
-
-
Waste Collection and Disposal:
-
Once neutralized, transfer the solution to a properly labeled waste container.
-
The neutralized solution should be disposed of in accordance with institutional and local regulations. Do not pour down the drain unless explicitly permitted by your institution's environmental health and safety office.
-
-
Decontamination:
-
Thoroughly clean all glassware and equipment used in the procedure.
-
Dispose of any contaminated materials, such as gloves and pH strips, as hazardous waste.
-
Spill Management
In the event of a spill, immediate action is necessary to prevent injury and the spread of contamination.
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated. Remove all sources of ignition.[2]
-
Containment: For small spills, contain the liquid with an inert absorbent material such as sand, earth, or vermiculite.[4]
-
Collection: Carefully collect the absorbed material into a suitable, closed container for disposal.[1][2]
-
Decontamination: Clean the spill area thoroughly.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the safe disposal of BTAH.
Caption: Decision workflow for the disposal of this compound.
References
Comprehensive Safety and Handling Guide for Benzyltrimethylammonium Hydroxide
This guide provides essential safety protocols, operational procedures, and disposal plans for handling Benzyltrimethylammonium hydroxide (B78521) (also known as Triton® B). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. Adherence to these guidelines is critical due to the chemical's hazardous nature.
Benzyltrimethylammonium hydroxide is a quaternary ammonium (B1175870) salt that functions as a strong organic base and is commonly used as a phase-transfer catalyst.[1] It is typically handled as a solution in water or methanol.[1] The substance is highly flammable, toxic, and corrosive, causing severe skin burns, eye damage, and potential harm to internal organs.[2][3][4]
Personal Protective Equipment (PPE) Requirements
Engineering controls, such as working in a chemical fume hood, are the primary means of exposure control. However, appropriate PPE is mandatory to ensure personal safety.
| Protection Type | Equipment | Specification | Purpose |
| Eye/Face Protection | Safety Goggles & Face Shield | Goggles conforming to EN 166 (EU) or NIOSH (US) standards; 8-inch minimum face shield.[3] | Protects against splashes and vapors. A face shield is required for splash hazards.[2][3] |
| Skin Protection | Chemical-Resistant Gloves | Impermeable gloves (e.g., butyl rubber). Inspect prior to use.[3][5] | Prevents skin contact. Use proper glove removal technique to avoid contamination.[3] |
| Protective Clothing | Flame-retardant, antistatic, and chemical-resistant lab coat or a complete suit.[3] | Protects skin and personal clothing from splashes and contamination.[3] | |
| Respiratory Protection | Air-Purifying Respirator | NIOSH/MSHA approved respirator with appropriate cartridges (e.g., type AXBEK for vapors) or a full-face supplied-air respirator.[2][3] | Required when ventilation is inadequate, exposure limits are exceeded, or vapors/mists are generated.[3] |
Operational Plan: Safe Handling Workflow
Following a standardized workflow is crucial for minimizing risks. This protocol covers the stages of preparation, handling, and post-procedure cleanup.
Experimental Protocol: Step-by-Step Handling
-
Preparation Phase:
-
Consult SDS: Before starting any work, thoroughly read the Safety Data Sheet (SDS) for this compound.[3]
-
Verify Engineering Controls: Ensure a chemical fume hood is operational and an emergency eyewash station and safety shower are accessible.[2]
-
Assemble PPE: Put on all required PPE as detailed in the table above. Check for any damage.
-
Prepare Work Area: Clear the fume hood of all unnecessary items. Ground/bond all receiving equipment to prevent static discharge.[2] Keep spill containment materials (inert absorbent like sand or earth) nearby.[2]
-
Container Inspection: Before opening, inspect the container for any damage or leaks. Containers should be opened and resealed carefully.[3]
-
-
Handling Phase:
-
Chemical Dispensing: Conduct all work within a certified chemical fume hood.[6] Use only non-sparking tools to handle the chemical.[2]
-
Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[3] Avoid inhaling any vapor or mist.[3]
-
Prevent Ignition: Keep the chemical away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[2][4] Smoking is strictly prohibited in the handling area.[2][3]
-
Maintain Closure: Keep the container tightly closed when not in use to prevent leakage and exposure to moisture, as the substance is hygroscopic.[2][3]
-
-
Post-Handling & Cleanup:
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[2][3]
-
PPE Removal: Remove PPE carefully, avoiding self-contamination. Dispose of single-use items like gloves in accordance with institutional policy.[3] Contaminated clothing should be laundered separately before reuse.[7]
-
Secure Storage: Store the chemical in a designated corrosives and flammables area that is cool, dry, and well-ventilated.[2][3] Ensure it is stored away from incompatible materials such as acids and strong oxidizing agents.[2]
-
Emergency and Disposal Plans
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if possible. Seek immediate medical attention.[2][8]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[2][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration (do not use the mouth-to-mouth method). Seek immediate medical attention.[2][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][8]
Spill and Disposal Plan
-
Spill Response:
-
Evacuate all non-essential personnel from the spill area.[3]
-
Remove all sources of ignition.[2]
-
Ensure adequate ventilation.
-
Wearing full PPE, contain the spill using an inert absorbent material (e.g., sand, earth).[2][7]
-
Use spark-proof tools to collect the absorbed material into a suitable, closed container for disposal.[2][8]
-
-
Waste Disposal:
-
Dispose of chemical waste through a licensed disposal company. Methods may include burning in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Do not release the chemical into the environment or drains.[2][3]
-
Contaminated packaging and disposable PPE should be treated as hazardous waste and disposed of as the unused product.[3]
-
Mandatory Visualization
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
